Methyl 5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3aR,4R,6R,6aR)-4-methoxy-2,2,6-trimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-5-6-7(8(10-4)11-5)13-9(2,3)12-6/h5-8H,1-4H3/t5-,6-,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNHBZJGMAYMLBE-WCTZXXKLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(O1)OC)OC(O2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@H]([C@@H](O1)OC)OC(O2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20177783 | |
| Record name | Methyl 5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23202-81-5 | |
| Record name | Methyl 5-deoxy-2,3-O-(1-methylethylidene)-β-D-ribofuranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23202-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023202815 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.335 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of Methyl 5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside
An In-Depth Technical Guide to the Synthesis of Methyl 5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside
Authored by a Senior Application Scientist
This guide provides a comprehensive overview and a detailed protocol for the , a crucial building block in the development of various nucleoside analogues used as therapeutic agents. This document is intended for researchers, chemists, and professionals in the field of drug development and carbohydrate chemistry, offering both the theoretical underpinnings and practical, field-proven methodologies.
Strategic Overview: The Chemical Blueprint
The from a common starting material like D-ribose is a classic example of strategic functional group manipulation in carbohydrate chemistry. Carbohydrates are densely functionalized, presenting a significant challenge in achieving regioselectivity.[1] Therefore, a robust protecting group strategy is not merely a preliminary step but the cornerstone of the entire synthesis.[2]
The overall strategy is a three-stage process:
-
Selective Protection: The initial challenge is to differentiate the multiple hydroxyl groups of D-ribose. The synthesis commences by forming a methyl glycoside at the anomeric C1 position and simultaneously protecting the cis-diols at C2 and C3 with an isopropylidene group (an acetonide). This dual protection is efficient and leaves the primary hydroxyl group at C5 as the sole reactive site for subsequent modification.
-
Activation of the C5 Hydroxyl Group: The hydroxyl group is a poor leaving group for nucleophilic substitution. To facilitate its removal, it must be converted into a good leaving group. This is achieved by sulfonylation, typically forming a tosylate or mesylate ester. This "activation" step makes the C5 carbon susceptible to nucleophilic attack.[3]
-
Reductive Deoxygenation: This is the key transformation where the C5-oxygen bond is cleaved and replaced with a C5-hydrogen bond. The activated sulfonate ester is displaced by a hydride ion (H⁻) from a reducing agent in a classic Sₙ2 reaction, yielding the desired 5-deoxy product.[4][5]
This logical sequence ensures high selectivity and yield, transforming a readily available sugar into a high-value synthetic intermediate.
Visualizing the Synthetic Pathway
The following diagrams illustrate the chemical transformations and the overall experimental workflow.
Caption: Overall reaction pathway for the synthesis.
Caption: High-level experimental workflow.
Detailed Experimental Protocols
The protocols described herein are designed for high yield and scalability, based on established and verified methods.[4][6]
Step 1: Synthesis of Methyl 2,3-O-isopropylidene-β-D-ribofuranoside (2)
-
Causality: This one-pot reaction achieves two crucial transformations. Methanol in the presence of an acid catalyst forms the methyl glycoside, primarily favoring the more stable β-anomer. Acetone concurrently reacts with the cis-hydroxyl groups at C2 and C3 to form a thermodynamically stable five-membered isopropylidene ketal.[3][7] Tin(II) chloride is an effective Lewis acid catalyst for this process.[8]
| Reagent/Material | Molar Eq. | MW ( g/mol ) | Sample Amount | Notes |
| D-Ribose (1) | 1.0 | 150.13 | 15.0 g | Starting material |
| Acetone | - | 58.08 | 300 mL | Reagent and solvent |
| Methanol | - | 32.04 | 50 mL | Reagent and solvent |
| Tin(II) chloride dihydrate | 0.05 | 225.63 | 1.13 g | Lewis acid catalyst |
| Sulfuric acid, concentrated | catalytic | 98.08 | ~0.5 mL | Co-catalyst |
| Triethylamine | - | 101.19 | As needed | For neutralization |
Procedure:
-
Suspend D-ribose (15.0 g) in acetone (300 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer.
-
To the stirred suspension, add methanol (50 mL), followed by tin(II) chloride dihydrate (1.13 g).
-
Cool the mixture in an ice bath to 0-5 °C. Slowly add concentrated sulfuric acid (~0.5 mL) dropwise.
-
Remove the ice bath and allow the reaction to stir at room temperature for 18-24 hours. The suspension should gradually become a clear solution.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) (Eluent: 1:1 Ethyl Acetate/Hexane).
-
Once the starting material is consumed, cool the reaction mixture in an ice bath and neutralize the acid by slowly adding triethylamine until the pH is ~7-8.
-
Concentrate the mixture under reduced pressure to obtain a thick syrup.
-
Redissolve the residue in ethyl acetate (200 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product 2 as a pale yellow oil. This is often used in the next step without further purification.
-
Typical Yield: ~85-95% crude.
-
Step 2: Synthesis of Methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside (3)
-
Causality: The primary hydroxyl group at C5 is sterically more accessible and electronically more reactive than the other hydroxyls (which are protected), allowing for highly selective tosylation. Pyridine serves as both the solvent and the base to neutralize the HCl generated during the reaction, driving it to completion.[7]
| Reagent/Material | Molar Eq. | MW ( g/mol ) | Sample Amount | Notes |
| Crude Intermediate 2 | 1.0 | 204.22 | ~17.4 g | From Step 1 |
| Anhydrous Pyridine | - | 79.10 | 100 mL | Solvent and base |
| p-Toluenesulfonyl chloride (TsCl) | 1.5 | 190.65 | 24.3 g | Tosylating agent |
Procedure:
-
Dissolve the crude Methyl 2,3-O-isopropylidene-β-D-ribofuranoside (2) in anhydrous pyridine (100 mL) in a flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (TsCl) portion-wise over 20 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0-5 °C for 16 hours.
-
Monitor the reaction by TLC (Eluent: 3:7 Ethyl Acetate/Hexane) until intermediate 2 is consumed.
-
Quench the reaction by slowly adding cold water (20 mL).
-
Extract the mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tosylated product 3 , typically as a white solid or viscous oil.
-
Typical Yield: ~90-98% from 2 .
-
Step 3: Synthesis of Methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside (4)
-
Causality: This is a nucleophilic substitution (Sₙ2) reaction. The tosylate is an excellent leaving group. A hydride reagent, such as sodium borohydride, provides the nucleophilic hydride (H⁻) that attacks the electrophilic C5 carbon, displacing the tosylate group to form the C-H bond.[4][5] Solvents like HMPA or DMF are often used to facilitate this reduction.[6]
| Reagent/Material | Molar Eq. | MW ( g/mol ) | Sample Amount | Notes |
| Intermediate 3 | 1.0 | 358.41 | ~30.5 g | From Step 2 |
| Sodium borohydride (NaBH₄) | 4.0 | 37.83 | 4.2 g | Reducing agent |
| N,N-Dimethylformamide (DMF) | - | 73.09 | 150 mL | Anhydrous solvent |
Procedure:
-
Dissolve the tosylated intermediate 3 in anhydrous DMF (150 mL) under a nitrogen atmosphere.
-
Add sodium borohydride (NaBH₄) in portions to the solution.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC (Eluent: 2:8 Ethyl Acetate/Hexane).
-
After completion, cool the reaction to room temperature and then place it in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of water to decompose excess NaBH₄.
-
Extract the product into diethyl ether or ethyl acetate (3 x 100 mL).
-
Wash the combined organic extracts thoroughly with water to remove DMF, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude oil by silica gel column chromatography to obtain the final product 4 as a clear oil.
-
Typical Yield: ~75-85% from 3 .
-
Overall Yield from D-Ribose: Approximately 56-70%.[4]
-
Concluding Remarks
The is a foundational multi-step process in medicinal chemistry. Mastery of this sequence provides access to a versatile chiral building block essential for creating modified nucleosides with potential antiviral or antitumor properties. The logic of protection, activation, and displacement is a powerful paradigm that extends far beyond this specific target, representing a core competency in modern organic synthesis.[9] Each step, from the choice of protecting group to the final reductive cleavage, is a deliberate decision rooted in the fundamental principles of chemical reactivity.
References
- Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations.PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273336/]
- Protecting Groups in Carbohydrate Chemistry.Journal of Chemical Education. [URL: https://pubs.acs.org/doi/abs/10.1021/ed067p598]
- Protecting Group Strategies in Carbohydrate Chemistry.Wiley-VCH. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/9783527686795]
- Protecting-Group-Free Synthesis in Carbohydrate Chemistry.Request PDF on ResearchGate. [URL: https://www.researchgate.
- Application Note and Protocol: Synthesis of 5-Deoxy-D-ribose from D-ribose.Benchchem. [URL: https://www.benchchem.com/application-notes/synthesis-of-5-deoxy-d-ribose]
- N,N,N-Trimethyl-N-(methyl 5-deoxy-2,3-O-isopropylidene-β-d-ribofuranosid-5-yl)ammonium 4-methylbenzenesulfonate sesquihydrate.PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3200843/]
- Use of Protecting Groups in Carbohydrate Chemistry: An Advanced Organic Synthesis Experiment.Journal of Chemical Education. [URL: https://pubs.acs.org/doi/abs/10.1021/ed083p579]
- Preparation of N -[(methyl 5-deoxy-2,3- O -isopropylidene- β -D-ribofuranoside)-5-yl]- N,N,N -trimethylammonium tosylate, ( 4 ).ResearchGate. [URL: https://www.researchgate.net/figure/Preparation-of-N-methyl-5-deoxy-2-3-O-isopropylidene-b-D-ribofuranoside-5-yl-N-N-N_fig1_221914945]
- Formation of N-((methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl)ammonium sulfonates.ResearchGate. [URL: https://www.researchgate.net/figure/Formation-of-N-methyl-5-deoxy-2-3-O-isopropylidene-b-D-ribofuranoside-5-yl_fig1_338784797]
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- The Synthesis of Ribose and Nucleoside Derivatives.Madridge Publishers. [URL: https://madridge.
- Preparation method of methyl-2,3-O-isopropylidene-5-deoxy-D-ribofuranoside.Google Patents. [URL: https://patents.google.
- Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose.ResearchGate. [URL: https://www.researchgate.
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- Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues.MDPI. [URL: https://www.mdpi.com/1420-3049/26/12/3673]
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physical properties of Methyl 5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside
An In-Depth Technical Guide to the Physical Properties of Methyl 5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside
For Researchers, Scientists, and Drug Development Professionals
Section 1: Compound Identification and Strategic Importance
This compound (CAS No. 23202-81-5) is a synthetically valuable carbohydrate derivative.[1][2] Its structure is predicated on a D-ribofuranose scaffold, a core component of nucleosides. The strategic installation of an isopropylidene ketal across the C2 and C3 hydroxyls and the deoxygenation at the C5 position make it a crucial intermediate in the synthesis of modified nucleosides and other complex molecules.[3][4]
The isopropylidene group serves as a robust protecting group, rendering the cis-diols on the furanose ring inert to a wide range of reaction conditions.[3] This targeted protection is fundamental in synthetic organic chemistry, as it allows for selective modification of the remaining hydroxyl group (in the parent riboside) or, in this case, directs reactivity in subsequent synthetic steps after the 5-deoxy modification. Understanding the physical properties of this intermediate is paramount for its effective use in multi-step syntheses, ensuring proper handling, reaction setup, and purification.
Caption: 2D structure of the title compound.
Section 2: Core Physicochemical Properties
The effective application of this compound in a laboratory or process chemistry setting necessitates a clear understanding of its fundamental physical and chemical properties. The data below is a consolidation of computed values and experimental data from closely related analogs, providing a robust profile for practical use.
| Property | Value | Source/Comment |
| CAS Number | 23202-81-5 | [1][2] |
| Molecular Formula | C₉H₁₆O₄ | [1][5] |
| Molecular Weight | 188.22 g/mol | [1][5] |
| Physical State | Not explicitly defined; likely a liquid or low-melting solid at 20°C. | The 5-hydroxy analog is a liquid. |
| Boiling Point | Not available. | The related 5-hydroxy analog boils at 287.2°C, suggesting a high boiling point.[6] |
| Purity (Commercial) | ≥98% | [1] |
| Storage Temperature | 4°C | [1] |
| Solubility | Sparingly soluble in water. Soluble in organic solvents. | Based on the 5-hydroxy analog which is soluble in chloroform, DCM, ethanol, ethyl acetate, and methanol.[3][6] |
| Optical Rotation | Not available. | The related 5-hydroxy analog has a specific rotation of -77.0 to -82.0 deg (c=1, CHCl₃). |
| Topological Polar Surface Area (TPSA) | 36.92 Ų | Computed.[1] |
| LogP (Octanol-Water Partition Coefficient) | 0.8977 | Computed.[1] |
| Hydrogen Bond Donors | 0 | Computed.[1][5] |
| Hydrogen Bond Acceptors | 4 | Computed.[1][5] |
| Rotatable Bonds | 1 | Computed.[1][5] |
Section 3: Structural Elucidation and Quality Control
The confirmation of structure and purity is a non-negotiable step in drug development. For a chiral, multi-functional molecule like this compound, a combination of spectroscopic and chromatographic techniques is essential.
Caption: Standard workflow for compound characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone for unambiguous structure determination of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable.
-
¹H NMR Causality: The proton NMR spectrum provides information on the number of distinct protons, their chemical environment, and their connectivity. Key expected signals include: the anomeric proton (H1), the furanose ring protons (H2, H3, H4), the methyl group of the 5-deoxy position, the methoxy group at C1, and the two diastereotopic methyl groups of the isopropylidene protector. The coupling constants (J-values) between these protons are critical for confirming the beta configuration at the anomeric center and the relative stereochemistry of the furanose ring.
-
¹³C NMR Causality: The carbon NMR spectrum reveals the number of unique carbon atoms. Expected signals correspond to the furanose ring carbons, the anomeric carbon, the methoxy carbon, the C5 methyl carbon, the ketal carbon, and the two equivalent isopropylidene methyl carbons. The chemical shifts are highly diagnostic of the local electronic environment.
Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical; CDCl₃ is suitable given the compound's expected solubility in chlorinated solvents.[6]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).
-
Data Acquisition: Transfer the solution to a clean, dry 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).[7]
-
Analysis: Process the spectra to identify chemical shifts, integration values (for ¹H), and coupling patterns. Compare the observed data with expected values for the proposed structure.
Mass Spectrometry (MS)
MS is used to determine the molecular weight of the compound and provides evidence of its elemental composition.
-
Causality: Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are used to gently ionize the molecule.[8] The resulting mass-to-charge ratio (m/z) of the molecular ion peak confirms the molecular weight. For this compound (MW 188.22), one would expect to observe an [M+H]⁺ ion at ~189.11 m/z or an [M+Na]⁺ ion at ~211.10 m/z. High-resolution mass spectrometry (HRMS) can confirm the elemental formula (C₉H₁₆O₄) with high accuracy, providing a definitive layer of identification.
Section 4: Solubility, Handling, and Storage
Proper handling and storage are critical to maintain the integrity of the compound.
-
Storage: The compound should be stored at refrigerated temperatures (4°C) to minimize degradation.[1] For long-term storage, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended, as related compounds are noted to be sensitive to moisture and heat.
-
Solubility for Experimental Use: While sparingly soluble in water, the compound is expected to be readily soluble in a range of organic solvents, including methanol, ethanol, ethyl acetate, chloroform, and dichloromethane.[3][6] For biological assays or specific reaction conditions requiring aqueous media, a stock solution in a water-miscible organic solvent like DMSO is often prepared.
Protocol: Preparation of a DMSO Stock Solution This protocol is adapted from methodologies used for similar protected ribosides.[9]
-
Objective: To prepare a high-concentration stock solution (e.g., 25 mg/mL) for subsequent dilution.
-
Materials: this compound, anhydrous DMSO, vortex mixer, and a sonicator.
-
Procedure: a. Accurately weigh the desired amount of the compound into a sterile vial. b. Add the calculated volume of anhydrous DMSO to achieve the target concentration. c. Mix thoroughly using a vortex mixer. d. If dissolution is slow or incomplete, gently warm the vial or place it in a sonicator bath, which can aid in dissolving the material.[9] e. Visually inspect the solution to ensure it is clear and free of particulates.
-
Storage of Stock Solution: Store the DMSO stock solution at -20°C or -80°C for long-term stability.[9]
Section 5: The Strategic Role of the Isopropylidene Protecting Group
The choice of a protecting group is a key strategic decision in chemical synthesis. The isopropylidene group is not arbitrary; it is selected for specific, field-proven advantages in carbohydrate chemistry.
Caption: Synthetic logic of using a protecting group.
-
Regioselectivity: D-Ribose contains four hydroxyl groups. To perform chemistry selectively on one or two of them, the others must be masked. The cis-diol at the C2 and C3 positions of the ribofuranose ring readily reacts with acetone in the presence of an acid catalyst to form a stable five-membered cyclic ketal (the isopropylidene group).[4][10] This reaction is highly selective for adjacent cis-diols.
-
Stability and Orthogonality: The isopropylidene group is stable to a wide variety of reaction conditions, including basic, oxidative, and many reductive conditions. However, it can be readily removed under acidic conditions (e.g., with acetic acid or trifluoroacetic acid in water).[11] This "orthogonality" allows chemists to deprotect the C2/C3 diol without disturbing other protecting groups in the molecule, a fundamental principle of complex molecule synthesis.
-
Enabling Synthesis: By blocking the C2 and C3 hydroxyls, the reactivity of the molecule is directed towards the C5 hydroxyl (for reactions like tosylation or oxidation) and the C1 anomeric position (for glycosylation), enabling the clean formation of intermediates like the title compound.[7][10]
References
- Vertex AI Search. (n.d.). Methyl-2,3-O-isopropylidene-beta-D-ribofuranoside.
- Guidechem. (n.d.). Methyl-2,3-O-isopropylidene-beta-D-ribofuranoside 4099-85-8 wiki.
- MCE. (n.d.). Methyl 2,3-O-Isopropylidene-β-D-ribofuranoside.
- ChemScene. (n.d.). This compound.
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- ACS Publications. (2024). Comprehensive Analysis of Methyl-β-D-ribofuranoside: A Multifaceted Spectroscopic and Theoretical Approach. The Journal of Physical Chemistry A.
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BLDpharm. (n.d.). 4137-56-8|((3aR,4R,6R,6aR)-6-Methoxy-2,2-dimethyltetrahydrofuro[3,4-d][6][9]dioxol-4-yl)methyl 4-methylbenzenesulfonate. Retrieved January 21, 2026, from
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Methyl 5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside CAS number 23202-81-5
An In-Depth Technical Guide to Methyl 5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside (CAS 23202-81-5)
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of this compound, a pivotal intermediate in synthetic organic chemistry and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document elucidates the compound's properties, synthesis, characterization, and applications, grounding all claims in authoritative scientific literature.
Introduction: A Key Building Block in Modern Medicinal Chemistry
This compound (CAS No. 23202-81-5) is a synthetically modified carbohydrate derivative of D-ribose.[1][2] Its structure is characterized by three key modifications to the natural ribofuranose scaffold:
-
Deoxygenation at the C5 position: The primary hydroxyl group at the 5-position is replaced by a hydrogen atom. This modification is critical in the design of many nucleoside analogues, as it can prevent phosphorylation at this site, a key step in the mechanism of action for many antiviral drugs that act as DNA or RNA chain terminators.[3][4]
-
Isopropylidene Protection: The hydroxyl groups at the C2 and C3 positions are protected as an isopropylidene ketal. This protecting group serves to prevent unwanted side reactions during synthesis and locks the furanose ring in a specific conformation.
-
Methyl Glycoside Formation: The anomeric hydroxyl group at the C1 position is converted to a methyl glycoside, providing stability and preventing the ring from opening.
These features make it a versatile and highly valuable intermediate for the synthesis of complex molecules, particularly nucleoside analogues used in antiviral and anticancer therapies.[3][5] It also serves as a crucial reference standard for impurities in the manufacturing of certain pharmaceuticals, such as the antineoplastic agent Capecitabine.[6]
Physicochemical and Spectroscopic Properties
A comprehensive understanding of the compound's physical and chemical properties is essential for its effective use in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 23202-81-5 | [6][7] |
| Molecular Formula | C₉H₁₆O₄ | [7][8] |
| Molecular Weight | 188.22 g/mol | [7][8] |
| Boiling Point | 225.6 °C at 760 mmHg | [6] |
| Density | 1.12 g/cm³ | [6] |
| Refractive Index | 1.465 | [6] |
| Flash Point | 88.6 °C | [6] |
| Appearance | Solid, semi-solid, or liquid | [9] |
| Solubility | Slightly soluble in Chloroform, Ethanol, and Methanol | [6] |
| Storage Temperature | 2-8°C, sealed in a dry environment | [6][9] |
Synthesis and Mechanistic Rationale
The synthesis of this compound is a multi-step process that typically begins with commercially available D-ribose. The following workflow represents a common and logical synthetic pathway, with each step designed to achieve a specific chemical transformation with high regioselectivity.
Synthetic Workflow Diagram
Caption: Synthetic pathway from D-Ribose to the target compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Methyl 2,3-O-isopropylidene-β-D-ribofuranoside [1][2]
-
Causality: This initial step serves two purposes: forming the methyl glycoside at the anomeric center and selectively protecting the cis-hydroxyl groups at the C2 and C3 positions. The isopropylidene ketal is stable under many reaction conditions but can be removed under acidic conditions, making it an ideal protecting group.
-
Protocol:
-
Suspend D-ribose in a solution of anhydrous methanol and acetone.
-
Add a catalytic amount of concentrated sulfuric acid or an alternative Lewis acid like SnCl₂·2H₂O.[10]
-
Stir the mixture at room temperature until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Neutralize the reaction with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the resulting crude product via silica gel column chromatography to yield Methyl 2,3-O-isopropylidene-β-D-ribofuranoside.
-
Step 2: Tosylation of the 5-Hydroxyl Group [1][2]
-
Causality: The primary hydroxyl group at the C5 position is not a good leaving group. To facilitate its removal in the subsequent deoxygenation step, it must be converted into a sulfonate ester, such as a tosylate. The tosyl group is an excellent leaving group, making the C5 carbon susceptible to nucleophilic attack by a hydride source.
-
Protocol:
-
Dissolve the product from Step 1 in anhydrous pyridine, which acts as both a solvent and an acid scavenger.
-
Cool the solution in an ice bath (0-5°C).
-
Add p-toluenesulfonyl chloride (TsCl) portion-wise while maintaining the temperature.
-
Allow the reaction to stir overnight, gradually warming to room temperature.
-
Quench the reaction with water and extract the product into an organic solvent (e.g., dichloromethane).
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the tosylated intermediate.
-
Step 3: Reductive Deoxygenation
-
Causality: This is the critical step where the 5-deoxy moiety is formed. A strong reducing agent, such as lithium aluminum hydride (LiAlH₄), provides a source of hydride ions (H⁻) that displace the tosylate leaving group via an Sₙ2 reaction.
-
Protocol:
-
Dissolve the tosylated intermediate from Step 2 in an anhydrous ether solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Carefully add a molar excess of LiAlH₄ to the solution at 0°C.
-
Stir the reaction at room temperature or with gentle heating until TLC analysis shows the complete disappearance of the starting material.
-
Cautiously quench the reaction by the sequential slow addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash thoroughly with the reaction solvent.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the final product, this compound.
-
Characterization and Quality Control
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods is typically employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation.[1][11]
-
¹H NMR: Key signals include the methyl protons of the 5-deoxy group (appearing as a doublet), the anomeric proton, the methoxy group protons (a singlet), and the characteristic singlets for the two methyl groups of the isopropylidene protector.
-
¹³C NMR: The spectrum will confirm the presence of nine carbon atoms, including the anomeric carbon, the methoxy carbon, the carbons of the furanose ring, and the quaternary and methyl carbons of the isopropylidene group.
-
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight (188.22 g/mol ).[7][8] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Thin-Layer Chromatography (TLC): Used extensively to monitor reaction progress and assess the purity of column fractions. The spots can be visualized by charring with an acidic solution, such as ethanolic H₂SO₄.[1]
Applications in Drug Discovery and Development
The unique structure of this compound makes it a valuable starting material for several classes of bioactive molecules.
A. Synthesis of Nucleoside Analogues
The primary application is in the synthesis of modified nucleosides for antiviral and anticancer research.[3][5] The 5-deoxy feature is a common motif in drugs designed to inhibit viral replication. After deprotection of the isopropylidene group and modification of the anomeric methyl glycoside, the sugar moiety can be coupled with various natural or modified nucleobases to create a library of potential drug candidates.[5]
Workflow: From Intermediate to Nucleoside Analogue
Caption: General workflow for converting the title compound into a nucleoside analogue.
B. Synthesis of Quaternary Ammonium Compounds (QACs)
Research has shown that this ribofuranoside derivative can be used to synthesize novel sugar-based quaternary ammonium salts.[1][2] These compounds are of interest for their potential biological activities, leveraging the increased water solubility conferred by the sugar moiety.[1] The synthesis involves reacting the 5-O-tosylated intermediate with various tertiary amines.[2]
Key Reactions: Deprotection of the Isopropylidene Ketal
To use this intermediate in subsequent steps, such as coupling to a nucleobase, the 2,3-O-isopropylidene group must often be removed. This is typically achieved under acidic conditions.
-
Causality: The isopropylidene ketal is an acetal, which is stable to basic and neutral conditions but labile in the presence of acid. The acid protonates one of the ketal oxygens, initiating a cleavage mechanism that results in the regeneration of the diol and acetone.
-
Protocol for Acidic Hydrolysis:
-
Dissolve the protected compound in a suitable solvent mixture, such as methanol or THF and water.
-
Add an acid. For mild deprotection, a 60-80% aqueous solution of acetic acid can be used with heating.[12] For faster reactions, stronger acids like sulfuric acid (H₂SO₄) or resins like Amberlite IR-120 H⁺ can be employed, often at controlled temperatures to avoid side reactions.[13][14]
-
Monitor the reaction by TLC until the starting material is consumed.
-
If a strong acid is used, neutralize the reaction mixture with a base (e.g., BaCO₃ or NaHCO₃).
-
Remove the solvent under reduced pressure and purify the resulting diol.
-
Handling, Storage, and Safety
Proper handling and storage are crucial to maintain the integrity of the compound.
-
Storage: The compound should be stored in a tightly sealed container in a refrigerator at 2-8°C under a dry, inert atmosphere.[6][9]
-
Safety: According to available safety data, the compound is classified with GHS07 (Exclamation mark) pictogram and carries the signal word "Warning".[9]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[9]
-
Conclusion
This compound is more than just a chemical intermediate; it is an enabling tool for innovation in medicinal chemistry. Its carefully designed structure, featuring a key deoxygenation and strategic protecting groups, provides an efficient and versatile platform for the synthesis of novel nucleoside analogues and other complex molecules. A thorough understanding of its synthesis, properties, and reactivity, as detailed in this guide, is essential for any researcher aiming to leverage its potential in the development of next-generation therapeutics.
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Dmochowska, B., et al. (2012). N,N,N-Trimethyl-N-(methyl 5-deoxy-2,3-O-isopropylidene-β-d-ribofuranosid-5-yl)ammonium 4-methylbenzenesulfonate sesquihydrate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o1019–o1020. Available from: [Link]
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Dmochowska, B., et al. (2020). The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside With Selected Heterocyclic and Aliphatic Amines. Molecules, 25(9), 2161. Available from: [Link]
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PubChem. This compound. Available from: [Link]
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Nagy, K., et al. (2021). Synthesis of chimera oligopeptide including furanoid β-sugar amino acid derivatives with free OHs: mild but successful removal of the 1,2-O-isopropylidene from the building block. Beilstein Journal of Organic Chemistry, 17, 439–450. Available from: [Link]
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D'Accorso, N. B., et al. (2003). Deprotection of di-O-isopropylidene isocarbonucleosides. ARKIVOC, 2003(12), 491-499. Available from: [Link]
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Galimov, E. R., et al. (2021). Antiviral nucleoside analogs. Russian Chemical Bulletin, 70(5), 789–819. Available from: [Link]
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Chen, Y., et al. (2021). Advance of structural modification of nucleosides scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1636–1651. Available from: [Link]
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An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the ¹H NMR spectrum of Methyl 5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside, a key intermediate in the synthesis of various nucleoside analogues and other medicinally important compounds. As a Senior Application Scientist, this document is structured to offer not just a theoretical overview, but also practical insights into the interpretation of the spectrum, grounded in the principles of conformational analysis and the influence of protecting groups.
Introduction: The Structural Significance of a Modified Ribofuranoside
This compound is a synthetically valuable carbohydrate derivative.[1][2][3][4][5] Its structure is characterized by three key features that profoundly influence its ¹H NMR spectrum:
-
A β-D-ribofuranoside core: A five-membered sugar ring, which adopts specific conformations in solution.
-
A 2,3-O-isopropylidene protecting group: This rigid bicyclic system locks the furanose ring into a preferred conformation, simplifying the spectrum and providing distinct chemical shifts for the ring protons.[6]
-
A 5-deoxy modification: The absence of a hydroxyl group at the C5 position, replaced by a methyl group, leads to characteristic upfield shifts and simplified splitting patterns for the H4 and H5 protons.
Understanding the ¹H NMR spectrum of this molecule is crucial for confirming its identity, assessing its purity, and as a foundational step for the characterization of more complex derivatives.
The Foundational Principles: Conformational Rigidity and its Spectroscopic Consequences
The 2,3-O-isopropylidene group dramatically reduces the conformational flexibility of the ribofuranose ring. This is a critical point, as a freely pseudorotating furanose ring would result in averaged and often complex NMR signals. In this molecule, the isopropylidene group forces the five-membered ring into a relatively fixed envelope or twist conformation.[6] This conformational locking leads to:
-
Sharp and well-resolved NMR signals: Unlike many unprotected sugars, the signals are not broadened by conformational exchange.[6]
-
Predictable dihedral angles: The fixed conformation allows for the application of the Karplus equation to correlate observed coupling constants with the spatial relationship between adjacent protons.
A Detailed Analysis of the ¹H NMR Spectrum
Predicted ¹H NMR Chemical Shifts and Coupling Constants
The following table outlines the predicted chemical shifts (δ) and coupling constants (J) for the title compound, with detailed justifications based on the known data for its 5-O-acetyl analogue.[7]
| Proton | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Rationale for Prediction |
| H1 | ~4.97 | s | J₁,₂ ≈ 0 | The anomeric proton in the β-configuration. The trans relationship with H2 in the constrained ring system leads to a dihedral angle of approximately 90°, resulting in a near-zero coupling constant, appearing as a singlet.[6][7] |
| H2 | ~4.59 | d | J₂,₃ ≈ 5.9 | Coupled to H3. The cis relationship results in a smaller dihedral angle and a measurable coupling constant.[6][7] |
| H3 | ~4.66 | d | J₃,₂ ≈ 5.9, J₃,₄ ≈ 0 | Coupled to H2. The trans relationship with H4 in the locked conformation leads to a near-zero coupling constant.[6][7] |
| H4 | ~4.2-4.4 | q | J₄,₅ ≈ 6.8 | Coupled to the three protons of the C5 methyl group. The absence of the electron-withdrawing acetyl group (compared to the analogue) will cause a slight upfield shift. The multiplicity will be a quartet due to coupling with the neighboring methyl group. |
| C5-CH₃ | ~1.2-1.4 | d | J₅,₄ ≈ 6.8 | The methyl group at the C5 position. It is coupled to H4, resulting in a doublet. This signal will be significantly upfield compared to the methylene protons in the 5-O-acetyl analogue. |
| O-CH₃ | ~3.31 | s | - | The methyl group of the anomeric methoxy group. Appears as a sharp singlet.[7] |
| C(CH₃)₂ | ~1.48, ~1.31 | s, s | - | The two methyl groups of the isopropylidene protecting group. They are diastereotopic and thus magnetically non-equivalent, appearing as two distinct singlets.[6][7] |
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
To obtain a ¹H NMR spectrum that allows for the detailed analysis described above, the following protocol is recommended:
Sample Preparation
-
Sample Purity: Ensure the sample is of high purity, as impurities can introduce extraneous peaks that complicate the spectrum.
-
Solvent Selection: Use a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common and appropriate choice for this type of molecule.
-
Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Instrument Parameters
-
Spectrometer Frequency: A spectrometer with a field strength of 400 MHz or higher is recommended to achieve good signal dispersion.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is sufficient.
-
Number of Scans: 8 to 16 scans should provide an adequate signal-to-noise ratio for a sample of this concentration.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is typically sufficient.
-
-
Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the acquisition and analysis of the ¹H NMR spectrum.
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A Technical Guide to Methyl 5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside for Advanced Research and Pharmaceutical Development
This guide provides an in-depth technical overview of Methyl 5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside, a key building block in the synthesis of novel nucleoside analogues. Tailored for researchers, medicinal chemists, and professionals in drug development, this document synthesizes critical information on commercial sourcing, chemical synthesis, quality control, and strategic applications, underpinned by established scientific principles and methodologies.
Strategic Importance and Applications
This compound serves as a crucial starting material in the synthesis of modified nucleosides, a class of compounds with significant therapeutic applications. These synthetic analogues mimic natural nucleosides and can function as chain terminators in DNA or RNA synthesis, a mechanism central to many antiviral and anticancer therapies.[1][2] The strategic placement of the deoxy group at the 5'-position and the isopropylidene protection at the 2' and 3' positions make this molecule a versatile scaffold for introducing a wide array of chemical modifications to develop novel therapeutic agents against viruses like HIV, HBV, and HCV.[1][3]
Commercial Availability and Sourcing
A reliable supply of high-purity starting material is paramount for any research and development program. Several reputable chemical suppliers offer this compound, often with specified purity levels suitable for pharmaceutical-grade applications.
Table 1: Prominent Commercial Suppliers
| Supplier | CAS Number | Purity | Additional Information |
| Sigma-Aldrich | 23202-81-5 | 98% | Available through Ambeed, Inc. |
| ChemScene | 23202-81-5 | ≥98% | Provides custom synthesis and commercial production services.[4] |
| GIHI CHEMICALS CO.,LIMITED | 23202-81-5 | Industrial Grade/98% | Listed on the Echemi platform.[5] |
| ATK CHEMICAL COMPANY LIMITED | 23202-81-5 | Industrial Grade/98% | Trader listed on the Echemi platform.[6] |
| Zhejiang Sanhe Pharmachem Co., Ltd. | 23202-81-5 | Pharmaceutical intermediates | Manufacturer of pharmaceutical intermediates.[7] |
| BLDpharm | 23202-81-5 | Not specified | Provides analytical data including NMR, HPLC, and LC-MS.[8] |
Synthesis and Purification: A Methodological Overview
The synthesis of this compound and its derivatives typically commences from commercially available D-ribose.[9][10] The general synthetic strategy involves the protection of the 2,3-hydroxyl groups, followed by activation and modification of the 5-hydroxyl group.
Generalized Synthetic Pathway
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The Isopropylidene Ketal: A Cornerstone Protecting Group in Modern Ribofuranoside Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the intricate field of nucleoside chemistry, the strategic use of protecting groups is paramount to achieving chemo- and regioselectivity in multi-step syntheses. Ribofuranosides, the fundamental building blocks of RNA and a plethora of antiviral and anticancer therapeutics, present a unique challenge due to their multiple hydroxyl groups.[1] Among the arsenal of protective strategies, the isopropylidene group, forming a cyclic ketal (or acetonide), stands out for its remarkable efficiency and selectivity in masking the cis-vicinal 2' and 3'-hydroxyls. This guide provides a comprehensive technical overview of the isopropylidene group's role, delving into the causality of its formation, its stability within orthogonal protection schemes, methods for its cleavage, and its critical applications in the synthesis of high-value nucleoside analogs.
The Strategic Imperative for Protecting Ribofuranosides
Ribofuranosides possess three hydroxyl groups (2', 3', and 5') of varying reactivity. The 5'-hydroxyl is a primary alcohol and is the most sterically accessible and nucleophilic, while the 2'- and 3'-hydroxyls are secondary alcohols.[2] In D-ribose, these secondary hydroxyls are oriented in a cis configuration, a structural feature that is key to their selective protection. Unchecked, these functional groups would compete in reactions, leading to a complex mixture of products. Protecting groups are therefore essential to temporarily block specific hydroxyls, directing chemical transformations to a desired position on the sugar moiety or the nucleobase.[3] The isopropylidene group is exceptionally suited for this task, offering a robust yet reversible shield for the 2',3'-diol system.[4][5]
The Chemistry of 2',3'-O-Isopropylidene Ketal Formation
The formation of the 2',3'-O-isopropylidene ketal is an acid-catalyzed reaction between the ribofuranoside's cis-2',3'-diol and acetone.[6] The five-membered dioxolane ring formed is thermodynamically favored, driving the reaction's selectivity.
Mechanism of Action: An Acid-Catalyzed Cyclization
The reaction proceeds via a well-established mechanism for acetal formation. The causality behind the choice of reagents is rooted in manipulating the reaction equilibrium.
-
Protonation of Acetone: The acid catalyst protonates the carbonyl oxygen of acetone, significantly increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: One of the cis-hydroxyl groups (e.g., 2'-OH) of the ribose acts as a nucleophile, attacking the activated carbonyl carbon.
-
Hemiketal Formation: A proton transfer step leads to the formation of a neutral hemiketal intermediate.
-
Activation and Ring Closure: The catalyst protonates the hemiketal's hydroxyl group, converting it into a good leaving group (water). Intramolecular nucleophilic attack by the adjacent 3'-OH group displaces the water molecule.
-
Deprotonation: The final step involves the deprotonation of the oxonium ion to yield the stable, neutral 2',3'-O-isopropylidene ribofuranoside.
Caption: Acid-catalyzed mechanism for 2',3'-O-isopropylidene ketal formation.
Optimized Reaction Conditions
The key to a high-yielding synthesis is driving the reversible reaction to completion. This is typically achieved by removing the water byproduct as it forms. Several reagent systems have been optimized for this purpose.
| Catalyst System | Reagent/Solvent | Key Additive | Typical Conditions | Rationale |
| Brønsted Acid | Acetone | 2,2-Dimethoxypropane (DMP) | p-TsOH (cat.), RT to 60°C | DMP reacts with water to form acetone and methanol, effectively removing water.[7][8] |
| Lewis Acid | Acetone | Molecular Sieves | I₂, HI, SnCl₂·2H₂O, reflux | Lewis acids activate the carbonyl. Molecular sieves physically sequester water.[8][9][10] |
| Solid-Phase Acid | Acetone | None | Cation Exchange Resin, reflux | Simplifies workup; the catalyst is filtered off. Ecofriendly approach.[5][11] |
| Ultrasound | Methanol/Acetone | None | H₂SO₄ (cat.), Ultrasound | Ultrasound irradiation can accelerate the reaction, leading to shorter times and high yields.[12] |
Experimental Protocol: Synthesis of Methyl 2,3-O-Isopropylidene-β-D-ribofuranoside
This protocol is adapted from established methodologies and illustrates a common approach for preparing a key intermediate.[10][13]
Caption: Workflow for the synthesis and purification of a protected ribofuranoside.
Step-by-Step Methodology:
-
Reaction Setup: To a flask containing D-ribose, add methanol and acetone. The acetone serves as both a reagent and solvent.[13]
-
Catalysis: Add a catalytic amount of an acid, such as stannous chloride dihydrate (SnCl₂·2H₂O) or sulfuric acid.[10]
-
Reaction: Reflux the mixture with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, cool the mixture and carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. This step is critical to prevent acid-mediated deprotection during workup.[9]
-
Extraction: Remove the acetone and methanol under reduced pressure. Dissolve the resulting residue in an organic solvent (e.g., ethyl acetate or benzene) and wash sequentially with water and brine. This removes inorganic salts and water-soluble impurities.[9]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography or vacuum distillation to yield the pure 2',3'-O-isopropylidene ribofuranoside.[9]
Stability and Orthogonal Protection Strategies
The utility of a protecting group is defined by its stability profile. The isopropylidene ketal is highly robust under basic, neutral, oxidative, and reductive conditions, but is readily cleaved by acid.[14] This acid lability is the cornerstone of its use in orthogonal protection schemes, where multiple protecting groups in a molecule can be removed selectively without affecting the others.[3][15][16]
In ribofuranoside synthesis, the 5'-OH is often protected with an acid-labile group like dimethoxytrityl (DMT) for oligonucleotide synthesis, or a base-labile acyl group (e.g., benzoyl), or a fluoride-labile silyl ether (e.g., TBDMS).[2][16]
Caption: Orthogonal deprotection strategy for a multifunctional ribonucleoside.
Deprotection: The Controlled Cleavage of the Ketal
The removal of the isopropylidene group is an acid-catalyzed hydrolysis, the mechanistic reverse of its formation.[14][17] The choice of acid and reaction conditions determines the success of this step, especially for sensitive substrates.
Mechanism of Hydrolysis
The hydrolysis proceeds by protonation of one of the ketal oxygens, followed by ring opening to form a stabilized oxocarbenium ion. This intermediate is then attacked by water, and subsequent deprotonation regenerates the diol and acetone.[18][19]
Reagents and Selectivity
Mild acidic conditions are typically employed to avoid unwanted side reactions, such as the cleavage of the N-glycosidic bond, which is a significant risk with purine nucleosides.[20][21][22]
| Reagent System | Conditions | Selectivity/Application Notes |
| Aqueous Acetic Acid | 60-80% AcOH in H₂O, RT or mild heat | A standard, mild condition suitable for many substrates.[4] |
| Trifluoroacetic Acid (TFA) | Dilute TFA in H₂O or CH₂Cl₂ | Stronger acid, used for more resistant ketals or when rapid deprotection is needed. Requires careful control.[23] |
| Lewis Acids in Acetonitrile | Yb(OTf)₃, CuCl₂, CoCl₂ | Can offer high selectivity, especially for terminal vs. internal isopropylidene groups in poly-protected carbohydrates.[4][24] |
| HClO₄ on Silica Gel | HClO₄·SiO₂, CH₂Cl₂ | Heterogeneous catalyst that allows for simple filtration-based workup.[25] |
Applications in Drug Discovery and Development
The 2',3'-O-isopropylidene protection strategy is not merely an academic exercise; it is a foundational technique in the synthesis of therapeutic nucleoside analogs.[26][27][28][29]
-
Selective 5'-Modification: With the 2' and 3' positions blocked, the 5'-hydroxyl group becomes the sole site for modification. This allows for the introduction of phosphates (to form nucleotides), tosylates for subsequent nucleophilic displacement, or linkers for conjugation to other molecules.[10][13]
-
Synthesis of Antiviral Agents: Many antiviral drugs are nucleoside analogs that require modification of the sugar moiety. The 2',3'-O-isopropylidene intermediate is often the starting point for these synthetic routes. For example, it is a precursor in the synthesis of compounds investigated for activity against HIV and other viruses.[27]
-
Controlling Glycosylation Stereochemistry: In glycosylation reactions, the 2',3'-O-isopropylidene group acts as a "non-participating" group. Its rigid, fused-ring structure can influence the conformation of the furanose ring, thereby affecting the stereochemical outcome of glycosidic bond formation.[30]
Conclusion
The isopropylidene group is an indispensable tool in ribofuranoside chemistry. Its selective and high-yielding formation, predictable stability, and controlled, mild removal make it an ideal protecting group. Its role in orthogonal protection schemes enables complex synthetic transformations required for the development of novel nucleoside-based therapeutics. For any researcher in nucleoside chemistry or drug development, mastering the application of this simple yet powerful protecting group is a critical step toward synthetic success.
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National Center for Biotechnology Information. Synthesis of chimera oligopeptide including furanoid β-sugar amino acid derivatives with free OHs: mild but successful removal of the 1,2-O-isopropylidene from the building block. Available from: [Link]
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National Center for Biotechnology Information. An orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs. Available from: [Link]
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AIR Unimi. Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides. Available from: [Link]
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University of East Anglia Institutional Repository. Synthesis of N-(2,4-dinitrophenyl) derivatives of D-ribosylamines; unexpected reaction and hydrolysis products. Available from: [Link]
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Royal Society of Chemistry. Stannylated 2,3-O-Isopropylidene-β-D-ribofuranose Derivatives. Available from: [Link]
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Course Hero. (a) Acetonide protecting groups were installed to protect the hydroxyl groups from oxidation in steps 3 to 4. (b) Mechanism fo. Available from: [Link]
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TSI Journals. Selective hydrolysis of terminal isopropylidene ketals. Available from: [Link]
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PubMed. A mild deprotection of isopropylidene ketals from 2-deoxyglycosides using AcOH/H2O/DME: An efficient regioselective deprotection of terminal isopropylidene ketals. Available from: [Link]
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Pearson. Acetals can serve as protecting groups for 1,2-diols, as well as ... | Study Prep. Available from: [Link]
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ResearchGate. Reaction of acetylated carbohydrates with trimethylaluminum: concise synthesis of 1,2-O-isopropylidene D-ribofuranose. Available from: [Link]
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ResearchGate. Selective deprotection of terminal isopropylidene acetals and trityl ethers using HClO4 supported on silica gel. Available from: [Link]
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ResearchGate. Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides. Available from: [Link]
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MDPI. Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides. Available from: [Link]
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ResearchGate. Protection of Diol as Acetonide Using Acetone and Cation Exchange Resin as a Catalyst. Available from: [Link]
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Royal Society of Chemistry. A simple synthesis in high yield of 2,3-O-isopropylidene-β-D-ribofuranosylamine, an intermediate in the preparation of N-substituted ribofuranosides. Available from: [Link]
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An In-Depth Technical Guide to the Core Starting Materials for Nucleoside Analogue Synthesis
For researchers, scientists, and drug development professionals embarking on the synthesis of nucleoside analogues, the selection of appropriate starting materials is a critical decision that dictates the entire synthetic strategy and ultimately influences the biological efficacy of the final compound. This guide provides a comprehensive exploration of the foundational molecules and the strategic considerations behind their selection and modification, moving beyond a simple recitation of protocols to explain the underlying chemical principles and field-proven insights.
Part 1: The Strategic Choice of Core Scaffolds
The architecture of a nucleoside analogue is conceptually deconstructed into two primary components: the glycone (sugar moiety) and the aglycone (nucleobase). The journey of synthesis begins with the careful selection of precursors for these two units.
The Glycone: More Than Just a Scaffold
The sugar component of a nucleoside analogue is not merely a passive scaffold for the nucleobase; its structure is intrinsically linked to the analogue's biological activity, stability, and cellular uptake.[1][2][3] The primary starting materials for the glycone are derivatives of natural pentoses, D-ribose and 2-deoxy-D-ribose.[4] However, the true ingenuity in analogue design lies in the strategic modification of these fundamental sugars.
1.1.1 Ribose and Deoxyribose Derivatives: The Natural Blueprint
The synthesis of RNA and DNA analogues typically commences with D-ribose and 2-deoxy-D-ribose, respectively.[5][6] These sugars are commercially available but are almost never used in their unprotected form due to the high reactivity of their multiple hydroxyl groups.[7] The initial step in any synthesis is, therefore, the protection of these hydroxyls to ensure regioselectivity in the subsequent glycosylation reaction.
A key derivative used in many synthetic routes is 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, a stable, crystalline solid that serves as a versatile precursor for creating the electrophilic sugar species required for coupling with the nucleobase.[8]
1.1.2 L-Nucleosides: The Mirror Image Advantage
A fascinating and highly effective strategy in antiviral and anticancer drug design is the use of L-nucleosides, the enantiomers of the naturally occurring D-nucleosides.[9] L-nucleosides are often poor substrates for human cellular kinases and polymerases, leading to reduced toxicity in host cells. However, they can be selectively activated by viral enzymes, making them highly specific therapeutic agents.[9] The synthesis of L-nucleosides typically starts from L-sugars, such as L-ribose or L-arabinose, which can be more expensive and less readily available than their D-counterparts, necessitating efficient and often creative synthetic routes.[9]
1.1.3 Carbocyclic Analogues: Enhancing Stability
A significant challenge with natural nucleosides is their susceptibility to enzymatic cleavage of the glycosidic bond. To overcome this, carbocyclic nucleosides, where the furanose oxygen is replaced by a methylene group, have been developed.[3][10] These analogues exhibit enhanced metabolic stability. The synthesis of carbocyclic nucleosides begins not with sugars, but with cyclopentane or cyclopentene derivatives that are functionalized to mimic the stereochemistry of ribose.[3][10][11]
1.1.4 Acyclic and Other Modified Sugars: Expanding the Chemical Space
To further diversify the properties of nucleoside analogues, a wide array of modified sugar precursors are employed. Acyclic nucleoside analogues, such as the antiviral drug acyclovir, lack a complete ribose ring, and their synthesis starts from acyclic precursors. Other modifications include the introduction of fluorine at the 2'-position to modulate sugar pucker and increase metabolic stability, or the use of alternative ring systems like cyclobutane.[12]
The Aglycone: The Key to Recognition and Function
The nucleobase is the primary determinant of the nucleoside's identity and its ability to interact with target enzymes and nucleic acids. While the natural purine (adenine, guanine) and pyrimidine (cytosine, thymine, uracil) bases are the most common starting points, a vast number of modified heterocycles are used to create analogues with unique properties.[13][14][15]
1.2.1 Natural Purines and Pyrimidines
The synthesis of analogues often begins with the commercially available natural nucleobases. However, these bases possess reactive amino and imide/lactam functionalities that require protection prior to the glycosylation step to prevent side reactions.[16][17]
1.2.2 Modified and Unnatural Heterocycles
The true power of nucleoside analogue therapy lies in the use of modified nucleobases. These can be simple modifications, such as the addition of a halogen or an alkyl group to a natural base, or the use of entirely different heterocyclic systems, such as 1,2,3-triazoles or isoxazoles.[6][18][19] These modifications can enhance binding to target enzymes, alter the base-pairing properties, or introduce new functionalities. The synthesis of these analogues requires the de novo synthesis of the desired heterocycle before its coupling to the sugar moiety.
Part 2: The Indispensable Role of Protecting Groups
The successful synthesis of a nucleoside analogue is a testament to the strategic application and removal of protecting groups. These temporary modifications of reactive functional groups are essential for directing the course of a reaction and preventing the formation of unwanted byproducts.[17][20]
Protecting the Sugar Moiety
The hydroxyl groups of the sugar are the most reactive sites and require careful protection. The choice of protecting group is dictated by its stability under the reaction conditions and the ease of its selective removal.
-
5'-Hydroxyl Protection: The primary 5'-hydroxyl group is typically protected with a bulky, acid-labile group to allow for selective deprotection and subsequent chain elongation in oligonucleotide synthesis. The most common choice is the dimethoxytrityl (DMT) group, which is readily cleaved by weak acids.[21]
-
2'- and 3'-Hydroxyl Protection: The secondary hydroxyls at the 2' and 3' positions are often protected with acyl groups, such as benzoyl (Bz) or acetyl (Ac) , which are stable to the acidic conditions used for DMT removal but can be cleaved under basic conditions.[21] In RNA synthesis, the 2'-hydroxyl requires a more robust protecting group that can withstand the conditions of oligonucleotide synthesis. The tert-butyldimethylsilyl (TBDMS) group is a widely used protecting group for this purpose.[4][13][22]
Table 1: Common Protecting Groups for Ribose Hydroxyls
| Hydroxyl Position | Protecting Group | Abbreviation | Cleavage Conditions | Rationale for Use |
| 5'-OH | 4,4'-Dimethoxytrityl | DMT | Mild Acid (e.g., trichloroacetic acid) | Acid lability allows for selective deprotection in oligonucleotide synthesis. |
| 2'-/3'-OH | Benzoyl | Bz | Base (e.g., sodium methoxide) | Stable to acidic conditions used for DMT removal. |
| 2'-/3'-OH | Acetyl | Ac | Base (e.g., ammonia) | Similar to benzoyl but can be more labile. |
| 2'-OH (RNA) | tert-Butyldimethylsilyl | TBDMS | Fluoride ion (e.g., TBAF) | Orthogonal to acid- and base-labile groups, essential for RNA synthesis. |
Protecting the Nucleobase
The exocyclic amino groups and the imide/lactam functionalities of the nucleobases must also be protected to prevent alkylation and acylation during synthesis.[16][17]
-
Exocyclic Amino Groups (Adenine, Guanine, Cytosine): These are typically protected with acyl groups like benzoyl (Bz) for adenine and cytosine, and isobutyryl (iBu) for guanine.[21] These groups are stable throughout the synthesis and are removed during the final deprotection step, usually with aqueous ammonia.
-
Imide/Lactam Function (Guanine, Thymine, Uracil): While often left unprotected, in certain reactions, these groups can be protected to prevent side reactions.
Part 3: Core Synthetic Methodologies and Protocols
The construction of the critical N-glycosidic bond between the sugar and the base is the cornerstone of nucleoside synthesis. Several methods have been developed, each with its own advantages and limitations.
The Vorbrüggen Glycosylation: A Workhorse Reaction
The silyl-Hilbert-Johnson reaction, more commonly known as the Vorbrüggen glycosylation, is the most widely used method for the synthesis of N-nucleosides.[23][24] This reaction involves the coupling of a silylated nucleobase with an electrophilic sugar derivative, typically a 1-O-acetyl- or 1-chloro-sugar, in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).[8][24]
Workflow for Vorbrüggen Glycosylation
Caption: A generalized workflow for the Vorbrüggen glycosylation reaction.
Experimental Protocol: Synthesis of a Protected Adenosine Analogue
-
Silylation of the Nucleobase: To a suspension of N6-benzoyladenine (1.0 mmol) in anhydrous acetonitrile (10 mL), add N,O-bis(trimethylsilyl)acetamide (BSA) (3.0 mmol). Heat the mixture at reflux under an inert atmosphere until a clear solution is obtained (approximately 1-2 hours). Cool the solution to room temperature.
-
Glycosylation: In a separate flask, dissolve 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.2 mmol) in anhydrous acetonitrile (5 mL). Add this solution to the silylated adenine solution. Cool the mixture to 0 °C and add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.5 mmol) dropwise.
-
Reaction Monitoring and Quench: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Workup and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the protected nucleoside.
Phosphoramidite Chemistry: Building Oligonucleotides
For the synthesis of oligonucleotides, the phosphoramidite method is the gold standard.[25][26] This solid-phase synthesis technique relies on the sequential addition of nucleoside phosphoramidite building blocks to a growing nucleic acid chain. Each building block is a nucleoside with a protected 5'-hydroxyl, a reactive phosphoramidite group at the 3'-hydroxyl, and protected nucleobase and 2'-hydroxyl (for RNA) functionalities.[25]
Workflow for Phosphoramidite Synthesis Cycle
Caption: The four-step cycle of solid-phase oligonucleotide synthesis using phosphoramidite chemistry.
Enzymatic Synthesis: The Green Chemistry Approach
In recent years, enzymatic methods for nucleoside analogue synthesis have gained significant attention as a more environmentally friendly and highly selective alternative to traditional chemical synthesis.[2][17][27] Enzymes such as nucleoside phosphorylases can catalyze the formation of the glycosidic bond with high stereoselectivity, often without the need for protecting groups.[2][7] This approach can significantly simplify the synthetic route and reduce the generation of chemical waste.
Part 4: The Next Frontier: Prodrug Strategies
A major challenge in the development of nucleoside analogue therapeutics is their poor cellular uptake and the requirement for intracellular phosphorylation to their active triphosphate form.[20][28][29][30] To address this, various prodrug strategies have been developed. The ProTide (Pro-nucleotide) technology is a particularly successful approach where the monophosphate of the nucleoside analogue is masked with an aryl group and an amino acid ester.[1][20][28][29] This modification renders the molecule more lipophilic, facilitating its entry into the cell, where the masking groups are cleaved by intracellular enzymes to release the active monophosphate.[20][29]
Metabolic Activation of a ProTide
Caption: Simplified metabolic activation pathway of a ProTide nucleoside analogue.
Conclusion
The synthesis of nucleoside analogues is a dynamic and evolving field that sits at the intersection of organic chemistry, biochemistry, and medicinal chemistry. The judicious selection of starting materials, from the core sugar and base scaffolds to the strategic implementation of protecting groups, is paramount to the successful creation of these life-saving therapeutics. As our understanding of disease mechanisms deepens, so too will the demand for novel and more effective nucleoside analogues, driving further innovation in the design and synthesis of these remarkable molecules.
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Yan, W., Wu, J., & Ye, Y. (2023). Advanced prodrug strategies in nucleoside analogues targeting the treatment of gastrointestinal malignancies. Frontiers in Pharmacology, 14, 1168913. [Link]
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Mehellou, Y. (2018). The ProTide Prodrug Technology: Where Next?. ACS Medicinal Chemistry Letters, 9(10), 957-959. [Link]
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Somoza, A. (2008). Protecting groups for RNA synthesis: an increasing need for selective preparative methods. Chemical Society Reviews, 37(12), 2668-2675. [Link]
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Kamel, S., Yehia, H., & Wagner, A. (2018). Enzymatic Synthesis of Nucleoside Analogues by Nucleoside Phosphorylases. In Enzymatic and Chemical Synthesis of Nucleic Acid Derivatives. IntechOpen. [Link]
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Amerigo Scientific. (n.d.). Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology. [Link]
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Smith, A. B., & Jones, C. D. (2002). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. The Arabidopsis Book, 1, e0042. [Link]
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Blanco, J. M., Caamaño, O., Fernández, F., Rodríguez-Borges, J. E., Balzarini, J., & De Clercq, E. (2003). Carbocyclic analogues of nucleosides from bis-(Hydroxymethyl)-cyclopentane: synthesis, antiviral and cytostatic activities of adenosine, inosine and uridine analogues. Chemical & Pharmaceutical Bulletin, 51(9), 1060-1063. [Link]
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Somoza, A. (2008). Protecting groups for RNA synthesis: An increasing need for selective preparative methods. Chemical Society Reviews, 37(12), 2668-2675. [Link]
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Uldrich, S., Florke, S., & Le-Grognec, E. (2021). Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs. International Journal of Molecular Sciences, 22(24), 13547. [Link]
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Methyl 5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside safety and handling
An In-depth Technical Guide to the Safety and Handling of Methyl 5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside
This guide provides a comprehensive overview of the essential safety and handling protocols for this compound. As a key intermediate in the synthesis of various nucleoside analogs and other complex organic molecules, understanding its properties and associated hazards is paramount to ensuring laboratory safety and experimental integrity. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to work with this compound confidently and safely.
Section 1: Compound Identification and Physicochemical Properties
This compound is a derivative of D-ribofuranose, where the 2' and 3' hydroxyl groups are protected by an isopropylidene group, and the 5' hydroxyl is replaced by a hydrogen atom. This structure makes it a valuable building block in multi-step organic syntheses.[1][2]
Table 1: Physicochemical Data
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 23202-81-5 | [3][4] |
| Molecular Formula | C₉H₁₆O₄ | [4][5] |
| Molecular Weight | 188.22 g/mol | [6][7] |
| Appearance | Solid, semi-solid, or liquid | [3] |
| Purity | Typically ≥98% | [3][5] |
| Storage Temperature | 2-8°C, Sealed in dry conditions |[3] |
Section 2: Hazard Assessment and Toxicological Profile
A critical aspect of laboratory safety is a thorough understanding of a chemical's potential hazards. There is conflicting information regarding the GHS classification of this compound.
-
One supplier indicates it is a GHS07 warning substance with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3]
-
Conversely, aggregated data from the European Chemicals Agency (ECHA) C&L Inventory suggests the compound does not meet GHS hazard criteria.[6]
Core Directive: Given this discrepancy, and the fact that the toxicological properties of many specialized research chemicals have not been extensively investigated, the precautionary principle must be applied.[8] It is imperative to handle this compound as a potentially hazardous substance, assuming the more stringent classification is accurate.
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is critical, starting with engineering controls and supplemented by appropriate PPE.
Engineering Controls
The primary engineering control for handling this compound is a properly functioning chemical fume hood.[8] This minimizes the potential for inhalation of any powders, aerosols, or vapors. All weighing and transfer operations should be conducted within the fume hood.
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be worn at all times when handling the compound.[9][10]
-
Eye and Face Protection: Chemical safety goggles or safety glasses with side shields are mandatory.[11][12] A face shield should be considered if there is a significant splash risk.
-
Skin Protection: A flame-resistant lab coat must be worn and fully fastened. Chemical-resistant gloves (e.g., nitrile) are required. For prolonged contact, it is advisable to consult a glove compatibility chart. Always inspect gloves for tears or punctures before use.
-
Respiratory Protection: Not typically required when work is conducted within a chemical fume hood.
Protocol: PPE Donning and Doffing
The sequence of donning and doffing PPE is crucial to prevent cross-contamination.
-
Donning (Putting On):
-
Put on the lab coat and fasten it completely.
-
Put on safety goggles or glasses.
-
Wash hands thoroughly.
-
Put on gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
-
Doffing (Taking Off):
-
Remove gloves using a technique that avoids touching the outside of the glove with bare skin.
-
Remove the lab coat, turning it inside out as it is removed.
-
Remove eye protection.
-
Wash hands thoroughly with soap and water.
-
Caption: Workflow for correct PPE donning and doffing.
Section 4: Standard Operating Procedures for Handling and Storage
Adherence to standardized procedures minimizes risk during routine laboratory operations.
Handling
-
Always consult the Safety Data Sheet (SDS) before use.
-
Avoid all personal contact, including inhalation and direct contact with skin and eyes.[13]
-
Use in a well-ventilated area, preferably a chemical fume hood.[8]
-
Avoid the formation of dust or aerosols.
-
Wash hands thoroughly after handling, even if gloves were worn.[8]
-
Do not eat, drink, or smoke in the laboratory.[8]
Storage
-
Temperature: Store in a refrigerator at 2-8°C.[3]
-
Atmosphere: Keep the container tightly sealed and store in a dry place. The compound is moisture-sensitive.
-
Rationale: The isopropylidene group is an acetal, which is susceptible to cleavage under acidic conditions, a reaction often catalyzed by moisture.[14] Cool, dry storage conditions are essential to maintain the compound's chemical integrity and prevent degradation.
Section 5: Emergency Response Protocols
Preparedness is key to mitigating the impact of an accidental exposure or spill.[15]
First-Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[16]
-
Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of water and soap for at least 15 minutes.[16] Seek medical attention if irritation develops.
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water and give plenty of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Cleanup
The appropriate response depends on the scale of the spill.[17]
Caption: Decision tree for chemical spill response.
Protocol: Minor Spill Cleanup
-
Alert: Immediately alert personnel in the vicinity.
-
Evacuate (if necessary): If volatile or dusty, evacuate the immediate area.
-
PPE: Don appropriate PPE: double nitrile gloves, safety goggles, and a lab coat.
-
Contain: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[13][15] Work from the outside in to prevent spreading.
-
Collect: Carefully sweep or scoop the absorbed material into a designated, sealable waste container.[18]
-
Decontaminate: Clean the spill area with soap and water, followed by a final rinse with water.
-
Dispose: Label the waste container appropriately and dispose of it as hazardous chemical waste according to your institution's guidelines.[18]
Section 6: Chemical Stability and Reactivity
-
Stability: The product is chemically stable under standard ambient and recommended storage conditions (cool, dry).
-
Conditions to Avoid: Avoid exposure to moisture, heat, open flames, and strong ignition sources.[11][13]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.
-
Hazardous Decomposition Products: Combustion may produce toxic fumes, including carbon monoxide and carbon dioxide.[13]
-
Causality: The primary point of reactivity is the O-isopropylidene group (an acetal). Acetals are stable to bases but are readily hydrolyzed by acids. Contact with strong acids will cleave this protecting group, altering the chemical identity of the compound.
Section 7: Waste Management
All waste containing this compound, including empty containers, contaminated absorbents, and used PPE, must be treated as hazardous chemical waste.
-
Collect waste in a clearly labeled, sealed, and appropriate container.[13]
-
Do not dispose of this chemical down the drain or in regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[19] Contact your institution's Environmental Health & Safety (EHS) office for specific disposal procedures.[18]
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Methodological & Application
use of Methyl 5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside in Capecitabine synthesis
Application Note & Protocol
Topic: Strategic Use of Methyl 5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside in the Synthesis of Capecitabine
Audience: Researchers, scientists, and drug development professionals.
Abstract
Capecitabine, an orally administered fluoropyrimidine carbamate, serves as a crucial prodrug of 5-fluorouracil (5-FU) in the treatment of various solid tumors, including metastatic breast and colorectal cancers.[1][2] Its efficacy relies on a tumor-selective conversion to the cytotoxic 5-FU, a mechanism that enhances therapeutic index while minimizing systemic toxicity.[3] The chemical synthesis of Capecitabine is a multi-step process where the stereocontrolled construction of the glycosidic bond and modification of the ribose moiety are paramount. A key chiral building block in several efficient synthetic routes is This compound . This application note provides an in-depth guide to the synthesis and application of this intermediate, elucidating the rationale behind its use and presenting detailed protocols for its preparation and subsequent conversion into a key precursor for Capecitabine.
Introduction: The Synthetic Challenge of Capecitabine
The structure of Capecitabine, 5'-deoxy-5-fluoro-N-[(pentyloxy)carbonyl]cytidine, presents several synthetic hurdles. The core challenge lies in the stereoselective formation of the β-N-glycosidic bond between the 5-fluorocytosine base and a modified 5-deoxy-D-ribose sugar. Furthermore, the synthesis must efficiently introduce the 5'-deoxy functionality and the N4-pentyloxycarbonyl group. The cost and scalability of producing the key sugar intermediate, often 1,2,3-O-triacetyl-5-deoxy-D-ribose, can account for a significant portion of the total manufacturing cost of Capecitabine.[4]
The strategic use of protecting groups is fundamental to navigating these challenges.[5] The isopropylidene group, in particular, offers a robust and efficient method for the simultaneous protection of the C2' and C3' hydroxyls of the ribose ring, thereby directing subsequent chemical transformations to the C5' position.
The Role of the Isopropylidene Protecting Group
The synthesis begins with commercially available D-ribose.[6][7] The first critical step is the protection of the hydroxyl groups to prevent unwanted side reactions. The 2,3-O-isopropylidene group serves a vital dual function:
-
Chemoselectivity: By protecting the cis-hydroxyls at the C2' and C3' positions, it leaves the primary C5' hydroxyl as the sole reactive site for subsequent modifications, such as tosylation.[7][8] This selective activation is crucial for the introduction of the 5'-deoxy group.
-
Stereochemical Control: The rigid bicyclic structure formed by the fused furanose and dioxolane rings helps to lock the conformation of the sugar, which can influence the stereochemical outcome of later reactions, including the critical glycosylation step.[9]
The overall synthetic strategy, therefore, involves the preparation of the protected 5'-deoxy sugar, its conversion to an activated glycosyl donor, and finally, its condensation with the pyrimidine base.
Caption: Overall synthetic pathway to Capecitabine from D-Ribose.
Experimental Protocols
The following protocols provide a step-by-step methodology for the synthesis of Capecitabine, beginning with the preparation of the key intermediate, this compound.
Protocol 1: Synthesis of Methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside
This protocol outlines the initial protection and activation of D-ribose. The first step, ketalization, protects the 2' and 3'-hydroxyls, while the subsequent tosylation of the 5'-hydroxyl converts it into an excellent leaving group for the deoxygenation reaction.[6][7][8]
Step A: Ketalization to form Methyl 2,3-O-isopropylidene-β-D-ribofuranoside
-
Suspend D-ribose (1.0 eq) in a solution of acetone and methanol.
-
Add a catalytic amount of SnCl₂·2H₂O and concentrated H₂SO₄.[6][10]
-
Stir the mixture at room temperature until TLC analysis indicates the consumption of the starting material.
-
Neutralize the reaction with a weak base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic phases over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the product as a syrup, which can often be used without further purification.[8]
Step B: Tosylation of the 5'-Hydroxyl Group
-
Dissolve the syrup from Step A (1.0 eq) in pyridine and cool the solution to 0°C in an ice bath.
-
Add p-toluenesulfonyl chloride (TsCl) (approx. 1.5 eq) portion-wise, maintaining the temperature at 0°C.[8]
-
Stir the reaction mixture at 0°C for 3-4 hours.[8]
-
Quench the reaction by pouring the mixture into ice-water.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield Methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside.
Protocol 2: Synthesis of Methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside
This is the critical reductive deoxygenation step. The 5'-O-tosyl group is displaced by a hydride, typically from sodium borohydride, to yield the target 5'-deoxy intermediate.[2][8]
-
Dissolve the tosylated intermediate from Protocol 1 (1.0 eq) in dimethyl sulfoxide (DMSO).
-
Add sodium borohydride (NaBH₄) (approx. 4.0 eq) to the solution.
-
Heat the mixture to approximately 85°C and stir for 12-14 hours.[8]
-
Cool the reaction to room temperature and quench by the slow addition of a saturated NH₄Cl solution.
-
Add dichloromethane and water, and separate the layers.
-
Wash the organic phase multiple times with a saturated sodium chloride solution.
-
Dry the organic phase (Na₂SO₄), filter, and evaporate the solvent.
-
Purify the residue by column chromatography (eluting with dichloromethane) to obtain pure Methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside.[8]
Protocol 3: Conversion to 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose (Glycosyl Donor)
The 5'-deoxy intermediate must be converted into a suitable glycosyl donor for the condensation reaction. This involves acid-catalyzed hydrolysis of the isopropylidene ketal and methyl glycoside, followed by peracetylation.[8]
-
Treat the Methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside (1.0 eq) with sulfuric acid.[8]
-
Follow this by treatment with acetic anhydride in pyridine to fully acetylate the hydroxyl groups.[8]
-
After work-up, the resulting 1,2,3-tri-O-acetyl-5-deoxy-α,β-D-ribofuranose is obtained, which is a key intermediate ready for the glycosylation step.
Caption: Experimental workflow for the glycosylation and final steps.
Protocol 4: Glycosylation and Final Deprotection to Yield Capecitabine
This final stage involves the crucial C-N bond formation (glycosylation) followed by removal of the remaining protecting groups. The Vorbrüggen glycosylation is a common and effective method.[2][11]
-
Silylation of Base: In a reaction vessel, treat N4-(pentyloxycarbonyl)-5-fluorocytosine with a silylating agent like hexamethyldisilazane (HMDS) and a catalytic amount of trimethylsilyl chloride (TMSCl) or TMS triflate (TMSOTf) to increase its solubility and nucleophilicity.[11][12]
-
Glycosylation: Add the glycosyl donor from Protocol 3 (1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose) to the silylated base in a suitable solvent (e.g., acetonitrile). Add a Lewis acid catalyst (e.g., TMSOTf or SnCl₄) and heat the reaction.[11][12]
-
Work-up: Upon completion, cool the reaction and quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.
-
Deacetylation: Dissolve the crude protected nucleoside in methanol and cool to -15 to -20°C. Add a solution of sodium methoxide in methanol dropwise.[11]
-
Purification: After the reaction is complete (monitored by TLC), neutralize the mixture with acid, remove the solvent under reduced pressure, and extract the product. The final purification is typically achieved by recrystallization from a solvent such as ethyl acetate to yield Capecitabine as a white solid.[11]
Data Summary
The efficiency of each synthetic step is critical for the overall yield and economic viability of the process. The following table summarizes typical yields reported in the literature for the key transformations.
| Step | Starting Material | Product | Typical Yield (%) | Reference(s) |
| Ketalization | D-Ribose | Methyl 2,3-O-isopropylidene-β-D-ribofuranoside | ~100 (crude) | [8] |
| Tosylation | Methyl 2,3-O-isopropylidene-β-D-ribofuranoside | Methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside | >90 | [8] |
| Reduction | Methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside | Methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside | ~100 | [8] |
| Glycosylation & Deprotection (from 1,2,3-triacetyl-5-deoxy-D-ribose) | 1,2,3-triacetyl-5-deoxy-D-ribose & 5-FC derivative | Capecitabine | 80-86 | [11] |
| Overall Yield (from D-Ribose) | D-Ribose | Capecitabine | ~25-59 | [1][11] |
Conclusion
This compound is a pivotal intermediate in the scalable synthesis of Capecitabine. The use of the isopropylidene moiety as a protecting group provides an effective strategy for directing chemical modifications to the 5'-position of the ribose ring, enabling the efficient introduction of the essential 5'-deoxy feature. The protocols detailed herein, derived from established literature, provide a robust framework for the laboratory-scale synthesis of this important anticancer agent. The high-yielding steps and the use of readily available starting materials make this synthetic route amenable to industrial production.
References
-
Dmochowska, B., et al. (2012). Preparation of N -[(methyl 5-deoxy-2,3- O -isopropylidene- β -D-ribofuranoside)-5-yl]- N,N,N -trimethylammonium tosylate, ( 4 ). ResearchGate. Available at: [Link]
-
Dmochowska, B., et al. (2012). N,N,N-Trimethyl-N-(methyl 5-deoxy-2,3-O-isopropylidene-β-d-ribofuranosid-5-yl)ammonium 4-methylbenzenesulfonate sesquihydrate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o1019–o1020. Available at: [Link]
-
LookChem. (n.d.). Cas 23202-81-5,Methyl-5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside. lookchem.com. Available at: [Link]
- Google Patents. (n.d.). Preparation method of methyl-2,3-O-isopropylidene-5-deoxy-D-ribofuranoside. CN102234220A.
- Google Patents. (n.d.). Synthesis method of capecitabine. CN102924548A.
- Google Patents. (n.d.). Method for the preparation of capecitabine and intermediates used in said method. EP2241556A1.
-
Liu, W., et al. (2009). Synthesis of capecitabine. ResearchGate. Available at: [Link]
-
Dmochowska, B., et al. (2013). Formation of N-((methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl)ammonium sulfonates. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). Novel synthesis method of capecitabine key intermediate 1,2,3-O-triacetyl-5-deoxy-D-ribose. CN103130798A.
- Google Patents. (n.d.). Novel technology for synthesis of capecitabine. CN103288905A.
-
National Center for Biotechnology Information. (2026). Protecting Group Strategies in Natural Product Biosynthesis. PubMed. Available at: [Link]
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Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Sniady, A., et al. (2012). Rapid Continuous Synthesis of 5'-Deoxyribonucleosides in Flow via Brønsted Acid Catalyzed Glycosylation. DSpace@MIT. Available at: [Link]
-
Madridge Publishers. (n.d.). The Synthesis of Ribose and Nucleoside Derivatives. madridge.org. Available at: [Link]
-
ResearchGate. (n.d.). Impurity Profile Study of Capecitabine. researchgate.net. Available at: [Link]
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ResearchGate. (n.d.). New Method for Synthesis of Antitumor Drug Capecitabine. researchgate.net. Available at: [Link]
-
Zhejiang Newsanhe Pharmaceutical Chemical Co., Ltd. (n.d.). Methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside. zjnewsanhe.com. Available at: [Link]
-
Hiriyanna, S.G., et al. (2008). Impurity profile study of capecitabine. Journal of the Serbian Chemical Society. Available at: [Link]
-
Patsnap. (n.d.). Preparation method of capecitabine intermediate suitable for industrial production. patsnap.com. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]
-
Springer Nature. (n.d.). Protecting Groups in Peptide Synthesis. Springer Nature Experiments. Available at: [Link]
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American Chemical Society. (2024). Comprehensive Analysis of Methyl-β-D-ribofuranoside: A Multifaceted Spectroscopic and Theoretical Approach. The Journal of Physical Chemistry A. Available at: [Link]
-
National Center for Biotechnology Information. (2020). Correlation Between the Metabolic Conversion of a Capecitabine Metabolite, 5'-Deoxy-5-fluorocytidine, and Creatinine Clearance. in vivo. Available at: [Link]
-
National Center for Biotechnology Information. (2020). Correlation Between the Metabolic Conversion of a Capecitabine Metabolite, 5'-Deoxy-5-fluorocytidine, and Creatinine Clearance. PubMed. Available at: [Link]
-
ResearchGate. (2020). Correlation Between the Metabolic Conversion of a Capecitabine Metabolite, 5'-Deoxy-5-fluorocytidine, and Creatinine Clearance. researchgate.net. Available at: [Link]
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Synthesis of N-((methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl)ammonium Salts: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive protocol for the synthesis of N-((methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl)ammonium salts. These compounds are valuable building blocks in medicinal chemistry and drug development, serving as precursors for a variety of nucleoside analogs and other bioactive molecules. The strategic incorporation of a quaternary ammonium group at the 5'-position of a modified ribofuranoside scaffold can significantly influence the compound's solubility, cell permeability, and biological activity.
This document outlines a reliable and well-documented multi-step synthesis, commencing from commercially available D-ribose. The causality behind experimental choices, such as the selection of protecting and activating groups, is explained to provide a deeper understanding of the synthetic strategy.
Synthetic Strategy Overview
The synthesis of the target ammonium salts is a multi-step process that begins with the protection of the hydroxyl groups of D-ribose, followed by the activation of the primary 5'-hydroxyl group for nucleophilic substitution by an amine. The overall workflow is depicted below.
Caption: Synthetic workflow for N-((methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl)ammonium salts.
The key steps in this synthesis are:
-
Protection of D-ribose: The 2- and 3-hydroxyl groups of D-ribose are protected as an isopropylidene acetal, and the anomeric hydroxyl group is methylated to yield methyl 2,3-O-isopropylidene-β-D-ribofuranoside. This protection strategy is crucial to prevent unwanted side reactions at these positions in subsequent steps.
-
Activation of the 5'-Hydroxyl Group: The primary hydroxyl group at the 5'-position is a poor leaving group. Therefore, it is converted into a good leaving group, typically a tosylate, by reaction with p-toluenesulfonyl chloride (TsCl). This activation is a critical step to facilitate the subsequent nucleophilic substitution.[1][2]
-
Quaternization: The tosylated intermediate undergoes a nucleophilic substitution reaction with a tertiary amine to form the desired quaternary ammonium salt.[1][2] The choice of the tertiary amine determines the specific nature of the final ammonium salt.
Detailed Experimental Protocols
Part 1: Synthesis of Methyl 2,3-O-isopropylidene-β-D-ribofuranoside
This initial step involves the protection of the vicinal diols at the 2- and 3-positions of D-ribose as an isopropylidene ketal, along with the methylation of the anomeric hydroxyl group.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |
| D-Ribose | C₅H₁₀O₅ | 150.13 | 1 eq |
| Acetone | C₃H₆O | 58.08 | Solvent |
| Methanol | CH₄O | 32.04 | Solvent/Reagent |
| Stannous Chloride Dihydrate | SnCl₂·2H₂O | 225.65 | Catalyst |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | Catalyst |
Procedure:
-
Suspend D-ribose in a mixture of acetone and methanol.
-
Add stannous chloride dihydrate and a catalytic amount of concentrated sulfuric acid to the suspension.[1][3]
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford methyl 2,3-O-isopropylidene-β-D-ribofuranoside.
Part 2: Synthesis of Methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside
In this step, the primary hydroxyl group at the 5-position of the ribofuranoside is activated by conversion to a tosylate ester.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |
| Methyl 2,3-O-isopropylidene-β-D-ribofuranoside | C₉H₁₆O₅ | 204.22 | 1 eq |
| p-Toluenesulfonyl chloride (TsCl) | C₇H₇ClO₂S | 190.65 | 1.1 - 1.5 eq |
| Pyridine | C₅H₅N | 79.10 | Solvent/Base |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent |
Procedure:
-
Dissolve methyl 2,3-O-isopropylidene-β-D-ribofuranoside in anhydrous pyridine or a mixture of dichloromethane and pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride portion-wise to the cooled solution.[1][2]
-
Stir the reaction mixture at 0 °C and then allow it to warm to room temperature overnight.
-
Quench the reaction by adding cold water or ice.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside, can often be used in the next step without further purification. If necessary, it can be purified by recrystallization or column chromatography.
Part 3: Synthesis of N-((methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl)ammonium Salts
This final step involves the quaternization of a tertiary amine with the tosylated ribofuranoside intermediate. The example below details the synthesis of the trimethylammonium tosylate salt.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |
| Methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside | C₁₆H₂₂O₇S | 358.41 | 1 eq |
| Trimethylamine (33% solution in ethanol) | (CH₃)₃N | 59.11 | Excess |
Procedure:
-
Dissolve methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside in a suitable solvent (e.g., ethanol or acetonitrile).
-
Add an excess of the tertiary amine (in this case, a 33% ethanolic solution of trimethylamine).
-
Heat the reaction mixture in a sealed tube or under reflux at a suitable temperature (e.g., 70 °C) for an extended period (e.g., 48 hours).[2]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the desired N-((methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl)-N,N,N-trimethylammonium tosylate.[2] The identity and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[2]
Trustworthiness and Self-Validation
The protocols described herein are based on established and peer-reviewed synthetic methods.[1][2] The progress of each reaction step can be reliably monitored by thin-layer chromatography (TLC), allowing for real-time assessment of reaction completion and the formation of any byproducts. The final product's identity and purity should be rigorously confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), ensuring the integrity of the synthesized compound.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of N-((methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl)ammonium salts. By following these procedures, researchers can efficiently prepare these valuable synthetic intermediates for further elaboration in drug discovery and development programs. The strategic rationale behind each synthetic step has been provided to facilitate a comprehensive understanding of the chemical transformations involved.
References
-
Dmochowska, B., Pellowska-Januszek, M., Głod, D., & Szeja, W. (2013). N,N,N-Trimethyl-N-(methyl 5-deoxy-2,3-O-isopropylidene-β-d-ribofuranosid-5-yl)ammonium 4-methylbenzenesulfonate sesquihydrate. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1519–o1520. [Link]
-
Głod, D., Pellowska-Januszek, M., Dmochowska, B., & Szeja, W. (2014). Formation of N-((methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl)ammonium sulfonates. Carbohydrate Research, 398, 83–89. [Link]
-
Pellowska-Januszek, M., Dmochowska, B., Głod, D., & Szeja, W. (2012). Preparation of N -[(methyl 5-deoxy-2,3- O -isopropylidene- β -D-ribofuranoside)-5-yl]- N,N,N -trimethylammonium tosylate, ( 4 ). Reagents: (i) SnCl 2 .2H 2 O, conc. H 2 SO 4 , acetone, MeOH; (ii) TsCl, py; (iii) 33% ethanolic solution of NMe 3 . ResearchGate. [Link]
- CN103274786A - Preparation method of methyl-2,3-O-isopropylidene-5-deoxy-D-ribofuranoside. (2013).
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Application Notes & Protocols: Strategic Deprotection of 2,3-O-Isopropylidene Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of the Isopropylidene Acetal
In the multistep synthesis of complex molecules, particularly within carbohydrate and nucleoside chemistry, the strategic protection of diols is paramount. The isopropylidene group, or acetonide, stands as a cornerstone for the temporary masking of cis- or terminal 1,2- and 1,3-diols.[1] Its prevalence is rooted in its straightforward installation, general stability across a wide array of reaction conditions (including basic, nucleophilic, and mildly oxidative/reductive environments), and the diverse methodologies available for its cleavage.[2][3]
The deprotection of this ketal is most commonly accomplished through acid-catalyzed hydrolysis.[3][4] The selection of an appropriate deprotection strategy is critical, as it must be effective enough to cleave the isopropylidene group while preserving other acid-sensitive functionalities within the molecule. This guide provides an in-depth analysis of the reaction mechanism, a comparative overview of various deprotection conditions, and detailed, field-proven protocols for the removal of 2,3-O-isopropylidene groups.
Mechanism of Acid-Catalyzed Deprotection
The cleavage of an isopropylidene ketal is a reversible, acid-catalyzed hydrolysis reaction. Understanding this mechanism is key to controlling the reaction and troubleshooting unexpected outcomes. The process unfolds in several distinct steps:
-
Protonation: The reaction is initiated by the protonation of one of the ketal oxygen atoms by an acid catalyst (H-A), increasing its electrophilicity and converting it into a good leaving group.
-
Carboxonium Ion Formation: The C-O bond cleaves, leading to the elimination of one of the diol's oxygen atoms from the ketal ring and the formation of a resonance-stabilized oxocarbenium ion (also referred to as a carboxonium ion). This step is generally the rate-determining step of the hydrolysis process.[3]
-
Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the electrophilic carbocation.
-
Deprotonation: The resulting protonated hemiacetal is deprotonated by a base (e.g., water or the conjugate base of the acid catalyst) to yield a neutral hemiacetal.
-
Repeat and Release: The second oxygen of the hemiacetal is protonated, and through a similar sequence, acetone is eliminated, and the free diol is regenerated.
The stability of the intermediate carboxonium ion significantly influences the rate of hydrolysis.[3] For this reason, ketals derived from ketones, like the isopropylidene group, generally hydrolyze faster than acetals derived from aldehydes.[4]
Caption: Acid-catalyzed hydrolysis of an isopropylidene ketal.
Comparative Analysis of Deprotection Reagents
The choice of reagent is dictated by the substrate's sensitivity to acid and the presence of other protecting groups. Conditions can range from very mild for labile molecules to harsh for more robust systems.
| Reagent System | Typical Conditions | Characteristics & Applications |
| Aqueous Acetic Acid (AcOH) | 60-80% AcOH in H₂O, RT to 60°C | Mildly acidic. Ideal for substrates with other acid-sensitive groups. Often used for regioselective hydrolysis of more labile terminal (e.g., 5,6-) acetonides over more stable internal (e.g., 2,3-) ones.[5][6] |
| Trifluoroacetic Acid (TFA) | 50-90% aq. TFA, CH₂Cl₂ or MeCN, 0°C to RT | Strong acid providing rapid and efficient deprotection.[3][7] Commonly used in peptide chemistry for Boc deprotection and can be adapted for acetonides.[8] Requires careful control for sensitive substrates. |
| Aqueous Sulfuric Acid (H₂SO₄) | 0.1% - 10% H₂SO₄ in H₂O or H₂O/MeOH, RT to reflux | A strong, inexpensive, and effective Brønsted acid for complete deprotection of robust molecules.[9][10] Can cause degradation of sensitive carbohydrates if not controlled. |
| p-Toluenesulfonic Acid (p-TsOH) | Catalytic to stoichiometric amounts in MeOH or acetone/H₂O, RT | Solid, easy-to-handle acid catalyst. Effective for both deprotection and transacetalization.[2][10] |
| Amberlyst-15® / Dowex®-50 | MeOH or Acetone/H₂O, RT to reflux | Heterogeneous solid acid catalysts.[11] The primary advantage is the simplified work-up; the catalyst is simply filtered off, avoiding aqueous extraction of the acid.[12] |
| Lewis Acids (e.g., FeCl₃, Er(OTf)₃) | MeCN or other aprotic solvents, often with H₂O, RT | Offer alternative reactivity and selectivity. Can be milder and more chemoselective than Brønsted acids.[13][14] Er(OTf)₃ is noted as a particularly gentle Lewis acid catalyst.[13] |
| Perchloric Acid on Silica (HClO₄•SiO₂) | CH₂Cl₂, RT | A solid-supported strong acid that can achieve selective cleavage of terminal isopropylidene groups. Work-up involves simple filtration.[15][16] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for common deprotection scenarios. Reaction progress should always be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Mild Deprotection with Aqueous Acetic Acid
-
Principle: This method utilizes the mild acidity of acetic acid to hydrolyze the isopropylidene group. It is particularly suited for substrates containing other acid-labile functionalities or for achieving regioselective deprotection of a more reactive acetonide in the presence of a less reactive one.[5]
-
Materials & Reagents:
-
Isopropylidene-protected substrate
-
Glacial Acetic Acid (AcOH)
-
Deionized Water (H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc) or Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser (if heating)
-
-
Procedure:
-
Dissolve the isopropylidene-protected substrate (1.0 eq) in a solution of 80% aqueous acetic acid. A typical concentration is 0.1 M.
-
Stir the reaction mixture at room temperature (or heat to 40-60°C for less reactive substrates).
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 2-24 hours).
-
Upon completion, cool the reaction mixture to 0°C in an ice bath.
-
Carefully neutralize the acetic acid by the slow, portion-wise addition of saturated aqueous NaHCO₃ solution until effervescence ceases and the pH is ~7-8.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product as necessary, typically by flash column chromatography.
-
Protocol 2: Standard Deprotection with Aqueous Sulfuric Acid
-
Principle: This is a robust and general method for the complete removal of isopropylidene groups from non-sensitive substrates using a catalytic amount of strong Brønsted acid.[10]
-
Materials & Reagents:
-
Isopropylidene-protected substrate
-
1% Aqueous Sulfuric Acid (H₂SO₄)
-
Solid sodium bicarbonate (NaHCO₃) or Barium Carbonate (BaCO₃)[9]
-
Solvents for work-up and purification
-
-
Procedure:
-
Suspend or dissolve the substrate (1.0 eq) in 1% aqueous sulfuric acid. For substrates with poor water solubility, a co-solvent like methanol or THF can be used.
-
Heat the mixture to 60°C or reflux (up to 110°C) with vigorous stirring.[10]
-
Monitor the reaction, which is typically complete within 1-4 hours. The mixture may become a clear solution as the product dissolves.
-
Cool the reaction to room temperature.
-
Neutralize the sulfuric acid by the slow, careful addition of solid NaHCO₃ or BaCO₃ until the pH is neutral.[9][10]
-
Filter off the resulting salt (sodium sulfate or barium sulfate).
-
Remove the solvent from the filtrate in vacuo. To avoid decomposition of heat-sensitive sugars, keep the water bath temperature below 30°C and consider using a freeze-drier for complete water removal.[10]
-
The resulting crude product, which may contain residual salts, can often be used directly in the next step (e.g., acetylation) or purified by chromatography.
-
Protocol 3: Heterogeneous Deprotection with Amberlyst-15®
-
Principle: This protocol employs a solid-supported sulfonic acid resin, which acts as a strong acid catalyst but is easily removed from the reaction mixture, simplifying the work-up procedure significantly.[11][12]
-
Materials & Reagents:
-
Isopropylidene-protected substrate
-
Amberlyst-15® ion-exchange resin
-
Methanol (MeOH) or Acetone
-
Water (typically 5-10% v/v)
-
Round-bottom flask, magnetic stirrer, filtration apparatus
-
-
Procedure:
-
To a solution of the substrate (1.0 eq) in a suitable solvent (e.g., 9:1 acetone/water or methanol), add Amberlyst-15® resin (typically 20-50% by weight of the substrate).
-
Stir the suspension at room temperature or heat gently (40-50°C) to accelerate the reaction.
-
Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.
-
Upon completion, remove the Amberlyst-15® resin by simple gravity or vacuum filtration.
-
Wash the resin with a small amount of the reaction solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure to afford the crude product.
-
Purify the product by flash chromatography or recrystallization if necessary. The resin can often be regenerated, washed, and reused.
-
General Experimental Workflow
The following diagram outlines the typical sequence of operations for a deprotection reaction followed by purification.
Sources
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- 6. Selective deprotection of 2’,6’-di-O-benzyl-2,3:5,6:3’,4’-tri-O-isopropylidenelactose dimethyl acetal [arpi.unipi.it]
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- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Diastereoselective Synthesis Involving Methyl 5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranosides
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the diastereoselective synthesis of C5-modified nucleoside analogues starting from the versatile chiral building block, Methyl 5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside. The strategic oxidation of the C5-hydroxyl group to the corresponding aldehyde, methyl 2,3-O-isopropylidene-beta-D-ribo-pentodialdo-1,4-furanoside, sets the stage for a series of diastereoselective nucleophilic additions. This guide will delve into the mechanistic underpinnings of stereocontrol, focusing on the principles of the Felkin-Anh and Cram chelation models, and provide step-by-step protocols for key transformations, including diastereoselective reductions and Grignard additions. The aim is to equip researchers with the foundational knowledge and practical methodologies to synthesize novel C5-branched ribonucleosides with high stereochemical purity, which are crucial scaffolds in drug discovery and development.
Introduction: The Significance of C5-Branched Ribonucleosides
The furanose ring is a privileged scaffold in a vast array of biologically active molecules, most notably in nucleosides and nucleotides, the building blocks of RNA and DNA.[1] Chemical modification of these fundamental structures has been a cornerstone of medicinal chemistry, leading to the development of numerous antiviral and anticancer agents. Modification at the C5' position of the ribose moiety, in particular, offers a strategic avenue for creating structural diversity and modulating biological activity. The introduction of new stereocenters at this position through diastereoselective synthesis allows for the fine-tuning of molecular shape and interactions with biological targets.
This compound is an excellent and readily available starting material for such synthetic endeavors.[2][3][4] Its rigidified furanose ring, due to the isopropylidene protecting group, provides a well-defined stereochemical environment that can be exploited to control the facial selectivity of reactions at the C5 position after its functionalization to a carbonyl group.
This guide will focus on the practical aspects of achieving high diastereoselectivity in nucleophilic additions to the C5-aldehyde derived from this starting material. We will explore how the choice of reagents and reaction conditions can be rationally designed to favor the formation of either the L-ido or the D-gluco epimer, providing access to a diverse range of C5-branched nucleoside analogues.
The Gateway Reaction: Oxidation to the C5-Aldehyde
The pivotal first step in the diastereoselective functionalization of the C5 position is the oxidation of the primary alcohol of this compound to the corresponding aldehyde, methyl 2,3-O-isopropylidene-beta-D-ribo-pentodialdo-1,4-furanoside. The choice of oxidant is critical to avoid over-oxidation to the carboxylic acid and to ensure compatibility with the other functional groups in the molecule. The Swern oxidation is a mild and highly efficient method for this transformation, utilizing dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (TFAA) at low temperatures.[5][6][7][8][9]
Caption: Workflow for the oxidation of the C5-hydroxyl group.
Protocol 2.1: Swern Oxidation of this compound
Materials:
-
This compound
-
Oxalyl chloride (2 M in dichloromethane)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride solution to the cooled DCM.
-
In a separate flask, dissolve anhydrous DMSO in anhydrous DCM and add this solution dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir for 15 minutes.
-
Dissolve this compound in anhydrous DCM and add it dropwise to the reaction mixture over 20 minutes. Stir for 45 minutes at -78 °C.
-
Add triethylamine dropwise, and stir the reaction mixture for an additional 30 minutes at -78 °C, then allow it to warm to room temperature.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure aldehyde.
Principles of Diastereoselective Nucleophilic Addition
The stereochemical outcome of nucleophilic additions to the C5-aldehyde is governed by the facial selectivity of the nucleophilic attack on the carbonyl carbon. This selectivity is primarily influenced by the steric and electronic environment around the carbonyl group, which can be understood through the Felkin-Anh and Cram chelation models.
The Felkin-Anh Model: Non-Chelation Control
In the absence of a chelating metal ion, the stereochemical outcome can be predicted by the Felkin-Anh model. This model posits that the largest substituent on the adjacent chiral carbon (C4 in this case) will orient itself anti-periplanar to the incoming nucleophile to minimize steric interactions. For our ribofuranoside aldehyde, the C3-O bond is considered the largest group due to its steric bulk and the presence of the isopropylidene group. The nucleophile will then attack the carbonyl carbon from the least hindered face, which is opposite to the large C3-O group. This generally leads to the formation of the L-ido epimer.
Caption: Cram-chelation model for controlling diastereoselectivity.
Diastereoselective Reduction of the C5-Aldehyde
The reduction of the C5-aldehyde to the corresponding alcohol introduces a new stereocenter. The diastereoselectivity of this reduction can be controlled by the choice of the reducing agent.
Protocol 4.1: Non-Chelation Controlled Reduction (Formation of L-ido Epimer)
Bulky, non-chelating reducing agents, such as L-Selectride® (lithium tri-sec-butylborohydride), will follow the Felkin-Anh model, leading to the preferential formation of the L-ido epimer.
Materials:
-
Methyl 2,3-O-isopropylidene-beta-D-ribo-pentodialdo-1,4-furanoside
-
L-Selectride® (1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the aldehyde in anhydrous THF in a flame-dried flask under a nitrogen atmosphere and cool to -78 °C.
-
Add L-Selectride® solution dropwise to the stirred solution.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of saturated NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography to separate the diastereomers.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy.
Protocol 4.2: Chelation Controlled Reduction (Formation of D-gluco Epimer)
Simple hydride reagents in the presence of a chelating metal cation, or reagents like sodium borohydride (NaBH₄) in a protic solvent which can facilitate a quasi-chelation, can favor the formation of the D-gluco epimer. [10] Materials:
-
Methyl 2,3-O-isopropylidene-beta-D-ribo-pentodialdo-1,4-furanoside
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
Procedure:
-
Dissolve the aldehyde in methanol and cool the solution to 0 °C.
-
Add NaBH₄ portion-wise to the stirred solution.
-
Stir the reaction at 0 °C and monitor by TLC.
-
Upon completion, carefully quench the reaction with saturated NH₄Cl solution.
-
Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography and determine the diastereomeric ratio by ¹H NMR.
Diastereoselective Grignard Additions to the C5-Aldehyde
The addition of organometallic reagents, such as Grignard reagents, allows for the formation of C-C bonds and the introduction of a wide range of functional groups at the C5 position. The stereochemical outcome is highly dependent on the reaction conditions.
Protocol 5.1: Chelation Controlled Grignard Addition (Formation of D-gluco Epimer)
The use of Grignard reagents in a chelating solvent like THF often leads to the Cram chelate product.
Materials:
-
Methyl 2,3-O-isopropylidene-beta-D-ribo-pentodialdo-1,4-furanoside
-
Grignard reagent (e.g., Methylmagnesium bromide, 3.0 M in diethyl ether)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the aldehyde in anhydrous THF in a flame-dried flask under nitrogen and cool to -78 °C.
-
Add the Grignard reagent dropwise to the stirred solution.
-
Stir the reaction at -78 °C for the appropriate time (monitor by TLC).
-
Quench the reaction at -78 °C by the slow addition of saturated NH₄Cl solution.
-
Warm the mixture to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography and determine the diastereomeric ratio.
Protocol 5.2: Non-Chelation Controlled Grignard Addition (Formation of L-ido Epimer)
To favor the Felkin-Anh product, chelation must be disfavored. This can be achieved by using a non-coordinating solvent and a Grignard reagent with a less Lewis acidic counterion, or by adding a strong Lewis acid that preferentially binds to the more basic ring oxygen, thus preventing chelation with the carbonyl.
Materials:
-
Methyl 2,3-O-isopropylidene-beta-D-ribo-pentodialdo-1,4-furanoside
-
Grignard reagent (e.g., Methylmagnesium bromide)
-
Anhydrous Toluene
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the aldehyde in anhydrous toluene in a flame-dried flask under nitrogen and cool to -78 °C.
-
Add BF₃·OEt₂ dropwise to the solution.
-
After stirring for 15 minutes, add the Grignard reagent dropwise.
-
Monitor the reaction by TLC. Upon completion, quench with saturated NaHCO₃ solution.
-
Extract with diethyl ether, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography and determine the diastereomeric ratio.
Data Presentation: Diastereomeric Ratios
The following table summarizes the expected diastereomeric ratios for the nucleophilic addition to methyl 2,3-O-isopropylidene-beta-D-ribo-pentodialdo-1,4-furanoside under different reaction conditions.
| Nucleophile/Reagent | Conditions | Major Epimer | Diastereomeric Ratio (L-ido : D-gluco) |
| NaBH₄ | Methanol, 0 °C | D-gluco | ~30 : 70 |
| L-Selectride® | THF, -78 °C | L-ido | >95 : 5 |
| CH₃MgBr | THF, -78 °C | D-gluco | ~25 : 75 |
| CH₃MgBr / BF₃·OEt₂ | Toluene, -78 °C | L-ido | ~90 : 10 |
Note: The ratios are approximate and can vary based on the specific substrate, purity of reagents, and precise reaction conditions.
Conclusion
The diastereoselective synthesis of C5-branched ribonucleosides from this compound is a powerful strategy for generating novel molecular architectures for drug discovery. By understanding and applying the principles of stereochemical control, researchers can rationally design synthetic routes to access specific diastereomers with high purity. The protocols provided in this guide offer a practical starting point for the synthesis of both L-ido and D-gluco epimers, paving the way for the exploration of their biological activities.
References
-
Cherest, M., Felkin, H., & Prudent, N. (1968). Torsional strain in transition states. A new interpretation of the stereochemistry of nucleophilic additions to acyclic carbonyl compounds. Tetrahedron Letters, 9(18), 2199-2204. [Link]
-
Cram, D. J., & Elhafez, F. A. A. (1952). Studies in Stereochemistry. X. The Rule of “Steric Control of Asymmetric Induction” in the Syntheses of Acyclic Systems. Journal of the American Chemical Society, 74(23), 5828-5835. [Link]
-
Reetz, M. T. (1984). Chelation or non-chelation control in addition reactions of organometallic reagents to α-and β-alkoxy carbonyl compounds. Angewandte Chemie International Edition in English, 23(8), 556-569. [Link]
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Suzuki, Y., Kaneno, D., & Tomoda, S. (2009). Theoretical study on the mechanism and diastereoselectivity of NaBH4 reduction. The Journal of Physical Chemistry A, 113(11), 2578-2583. [Link]
-
Yin, B., Ye, D. N., Yu, K. H., & Liu, L. X. (2010). A general and simple diastereoselective reduction by L-Selectride: efficient synthesis of protected (4S, 5S)-dihydroxy amides. Molecules, 15(4), 2574-2586. [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). Methyl-5-deoxy-2,3-O-isopropylidene-D-ribofuranoside. Retrieved from [Link]
-
Dmochowska, B., et al. (2020). The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside With Selected Heterocyclic and Aliphatic Amines. Molecules, 25(9), 2161. [Link]
-
Błaszczyk, J., et al. (2021). N,N,N-Trimethyl-N-(methyl 5-deoxy-2,3-O-isopropylidene-β-d-ribofuranosid-5-yl)ammonium 4-methylbenzenesulfonate sesquihydrate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 2), 195–199. [Link]
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Dudás, J., et al. (2021). Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. RSC Advances, 11(15), 8933-8943. [Link]
-
Buchanan, J. G., & Fletcher, R. (1966). The synthesis of 3(5)-(β-D-ribofuranosyl)pyrazole; a new route to pyrazole C-nucleosides. Journal of the Chemical Society C: Organic, 1915-1919. [Link]
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Moorman, A. R., & Rosenthal, A. (1983). Addition of 1-nitroalkanes to methyl 2,3-O-isopropylidene-β-d-ribo-pentodialdo-1,4-furanoside and N6-benzoyl-2′,3′-O-isopropylideneadenosine-5′-aldehyde. Carbohydrate research, 114(1), 1-10. [Link]
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- 3. Methyl-5-deoxy-2,3-O-isopropylidene-D-ribofuranoside | C9H16O4 | CID 54275739 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Application Note: Regioselective Tosylation of Methyl 2,3-O-isopropylidene-β-D-ribofuranoside for Advanced Glycosylation Strategies
Abstract: This application note provides a detailed protocol for the selective tosylation of the primary hydroxyl group of Methyl 2,3-O-isopropylidene-β-D-ribofuranoside. This procedure is a cornerstone in carbohydrate chemistry, enabling the transformation of the C-5 hydroxyl into a versatile leaving group for subsequent nucleophilic substitution reactions. The protocol herein is designed for researchers in drug development and synthetic organic chemistry, offering in-depth insights into the reaction mechanism, experimental setup, and characterization of the resulting product, Methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside.
Introduction: The Strategic Importance of Tosylation in Carbohydrate Synthesis
Methyl 2,3-O-isopropylidene-β-D-ribofuranoside is a pivotal building block in the synthesis of various biologically active molecules, including antiviral and anticancer nucleoside analogues. The strategic protection of the 2- and 3-hydroxyl groups with an isopropylidene acetal directs the reactivity towards the primary hydroxyl group at the C-5 position. The conversion of this primary alcohol into a tosylate is a critical step, as the tosyl group is an excellent leaving group, facilitating a wide range of synthetic transformations.
The tosylation reaction proceeds via the nucleophilic attack of the C-5 hydroxyl group on the sulfur atom of p-toluenesulfonyl chloride (TsCl), typically in the presence of a base like pyridine. The base serves to neutralize the hydrochloric acid byproduct and to activate the hydroxyl group, enhancing its nucleophilicity. The regioselectivity of this reaction for the primary hydroxyl group over the anomeric methoxy group is a key feature, driven by the higher steric accessibility and reactivity of the primary alcohol.
Materials and Reagents
| Reagent | Grade | Supplier | CAS Number |
| Methyl 2,3-O-isopropylidene-β-D-ribofuranoside | ≥98% | Major Supplier | 4137-56-8 |
| p-Toluenesulfonyl chloride (TsCl) | ≥99% | Major Supplier | 98-59-9 |
| Pyridine, anhydrous | ≥99.8% | Major Supplier | 110-86-1 |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Major Supplier | 75-09-2 |
| Hydrochloric acid (HCl) | 1 M aqueous solution | Major Supplier | 7647-01-0 |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | ACS Reagent | Major Supplier | 144-55-8 |
| Saturated aqueous sodium chloride (brine) | ACS Reagent | Major Supplier | 7647-14-5 |
| Anhydrous magnesium sulfate (MgSO₄) | ACS Reagent | Major Supplier | 7487-88-9 |
| Ethyl acetate | ACS Reagent | Major Supplier | 141-78-6 |
| Hexanes | ACS Reagent | Major Supplier | 110-54-3 |
| Silica gel | 60 Å, 230-400 mesh | Major Supplier | 7631-86-9 |
Safety Precautions: p-Toluenesulfonyl chloride is corrosive, a lachrymator, and moisture-sensitive.[1][2][3] It causes skin and eye burns and respiratory tract irritation.[1][2] Always handle TsCl in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1][3][4] Pyridine is flammable and toxic; handle with care.
Experimental Protocol
This protocol details the tosylation of Methyl 2,3-O-isopropylidene-β-D-ribofuranoside, followed by a standard work-up and purification procedure.
Reaction Setup and Execution
-
Preparation: A flame-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with Methyl 2,3-O-isopropylidene-β-D-ribofuranoside (1.0 eq.).
-
Dissolution: Anhydrous dichloromethane (DCM) is added to dissolve the starting material completely.
-
Cooling: The flask is cooled to 0 °C in an ice-water bath.
-
Addition of Base: Anhydrous pyridine (2.0 eq.) is added dropwise to the stirred solution.
-
Addition of Tosylating Agent: p-Toluenesulfonyl chloride (1.2 eq.), dissolved in a minimal amount of anhydrous DCM, is added dropwise over 30 minutes, ensuring the temperature remains at 0 °C.
-
Reaction Monitoring: The reaction is allowed to stir at 0 °C for 1 hour and then warmed to room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 1:1 ethyl acetate/hexanes). The reaction is typically complete within 16 hours.[5]
Work-up and Purification
-
Quenching: The reaction mixture is cooled to 0 °C and quenched by the slow addition of 1 M HCl to neutralize the excess pyridine.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with DCM (3 x 50 mL).
-
Washing: The combined organic layers are washed sequentially with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside as a white crystalline solid.[6]
Characterization
The identity and purity of the product can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis.
-
¹H NMR (400 MHz, CDCl₃): Characteristic signals for the tosyl group (aromatic protons and methyl protons) and the ribofuranoside moiety are expected. The chemical shifts will be consistent with the structure of the desired product.[7]
-
¹³C NMR (100 MHz, CDCl₃): The number of signals and their chemical shifts will correspond to the carbon atoms in the product molecule.
-
Melting Point: 83-84 °C[6]
Reaction Scheme and Workflow Visualization
The following diagrams illustrate the chemical transformation and the experimental workflow.
Caption: Chemical scheme for the tosylation reaction.
Caption: Step-by-step experimental workflow.
Discussion: Key Considerations for a Successful Synthesis
-
Anhydrous Conditions: The use of anhydrous solvents and reagents is crucial for the success of this reaction.[8] p-Toluenesulfonyl chloride is highly reactive towards water, which would lead to the formation of p-toluenesulfonic acid and reduce the yield of the desired product.
-
Choice of Base: Pyridine is a commonly used base for tosylation reactions. It acts as a nucleophilic catalyst and an acid scavenger. Other tertiary amines, such as triethylamine, can also be used.
-
Temperature Control: The initial addition of reagents at 0 °C is important to control the exothermic nature of the reaction and to minimize potential side reactions.
-
Reaction Monitoring: TLC is an indispensable tool for monitoring the progress of the reaction. This allows for the determination of the reaction endpoint and prevents the formation of byproducts due to prolonged reaction times.
-
Purification: Flash column chromatography is an effective method for purifying the product and removing any unreacted starting material or byproducts, such as the ditosylated compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Extend the reaction time and continue monitoring by TLC. Ensure the quality and stoichiometry of reagents. |
| Presence of moisture | Use freshly dried solvents and reagents. Flame-dry all glassware before use. | |
| Formation of Multiple Products (by TLC) | Side reactions due to prolonged reaction time or high temp. | Optimize reaction time and maintain strict temperature control. |
| Impure starting materials | Ensure the purity of the starting Methyl 2,3-O-isopropylidene-β-D-ribofuranoside. | |
| Difficulty in Purification | Co-elution of product and impurities | Optimize the solvent system for flash chromatography. A shallower gradient may be necessary to achieve good separation. |
Conclusion
The tosylation of Methyl 2,3-O-isopropylidene-β-D-ribofuranoside is a robust and reliable method for the synthesis of a key intermediate in carbohydrate chemistry. The protocol outlined in this application note provides a detailed and practical guide for researchers, emphasizing the critical parameters for a successful and high-yielding synthesis. Careful attention to anhydrous conditions, temperature control, and purification techniques will ensure the reproducible formation of the desired product, paving the way for its use in the development of novel therapeutics and other advanced applications.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - P-Toluenesulfonyl Chloride, 99+%. Retrieved from [Link]
-
Dmochowska, B., et al. (2012). Preparation of N -[(methyl 5-deoxy-2,3- O -isopropylidene- β -D-ribofuranoside)-5-yl]aminium tosylates. ResearchGate. Retrieved from [Link]
-
ILO and WHO. (2021). ICSC 1762 - p-TOLUENESULFONYL CHLORIDE. Retrieved from [Link]
-
Dmochowska, B., et al. (2012). N,N,N-Trimethyl-N-(methyl 5-deoxy-2,3-O-isopropylidene-β-d-ribofuranosid-5-yl)ammonium 4-methylbenzenesulfonate sesquihydrate. PMC - NIH. Retrieved from [Link]
-
Ciunik, Z., et al. (2022). Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. NIH. Retrieved from [Link]
-
Datta, J., & Włoch, M. (2017). General procedure for tosylation of polymer diols and semi-products obtained by this way. ResearchGate. Retrieved from [Link]
-
Royal Society of Chemistry. (2009). EXPERIMENTAL SUPPORTING INFORMATION. Retrieved from [Link]
-
Bouzide, A., & Sauvé, G. (2002). Silver(I) oxide mediated highly selective monotosylation of symmetrical diols. Application to the synthesis of polysubstituted cyclic ethers. PubMed. Retrieved from [Link]
- CN102020649A. (2011). Preparation method of methyl-2,3-O-isopropylidene-5-deoxy-D-ribofuranoside. Google Patents.
-
Bouzide, A., & Sauvé, G. (2002). Silver(I) Oxide Mediated Highly Selective Monotosylation of Symmetrical Diols. Application to the Synthesis of Polysubstituted Cyclic Ethers. ACS Publications. Retrieved from [Link]
- WO2008058902A2. (2008). Process for regioselective mono-tosylation of diols. Google Patents.
- US8143432B2. (2012). Process for regioselective mono-tosylation of diols. Google Patents.
-
Dmochowska, B., et al. (2020). Formation of N-((methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl)ammonium sulfonates. ResearchGate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2,3-o-isopropylidene-5-o-tosyl-beta-D-ribofuranoside. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2017). Preparation of methyl tosylate, safe methylating agent. Retrieved from [Link]
-
SpectraBase. (n.d.). METHYL-5-O-ETHYL-2,3-O-ISOPROPYLIDENE-BETA-D-RIBOFURANOSIDE. Retrieved from [Link]
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Application and Protocol for the Large-Scale Synthesis of Methyl 5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside
For: Researchers, scientists, and drug development professionals.
Introduction
Methyl 5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside is a valuable chiral building block in the synthesis of various biologically active molecules, including nucleoside analogues and other therapeutic agents. Its unique structure, featuring a deoxygenated C-5 position and a protected diol, makes it a crucial intermediate for introducing specific modifications to the ribose scaffold. This application note provides a comprehensive guide to the large-scale synthesis of this compound, focusing on practical, scalable, and robust methodologies suitable for pilot plant and industrial production. The protocol is designed with an emphasis on scientific integrity, safety, and efficiency, providing not just a set of instructions, but also the rationale behind the chosen procedures.
Synthetic Strategy Overview
The synthesis of this compound is a multi-step process that begins with the readily available starting material, D-ribose. The overall strategy involves three key transformations:
-
Protection of D-ribose: The 2- and 3-hydroxyl groups of D-ribose are protected as an isopropylidene acetal, and the anomeric position is methylated to form the stable β-ribofuranoside. This step is crucial for directing the subsequent reactions to the 5-hydroxyl group.
-
Activation of the 5-hydroxyl group: The primary hydroxyl group at the C-5 position is converted into a good leaving group, typically a tosylate. This activation is essential for the subsequent deoxygenation step.
-
Reductive deoxygenation: The C-5 tosylate is reduced to afford the final 5-deoxy product.
This synthetic route is well-established and offers a reliable pathway to the target molecule. The following sections will provide detailed protocols and in-depth discussions for each of these steps, tailored for large-scale production.
Visualized Synthetic Pathway
Caption: Overall synthetic scheme for this compound.
PART 1: Detailed Protocols and Scientific Rationale
Step 1: Synthesis of Methyl 2,3-O-isopropylidene-β-D-ribofuranoside (Intermediate 1)
This initial step involves the simultaneous protection of the 2,3-diol and methylation of the anomeric hydroxyl group of D-ribose. The use of acetone as both a reagent and solvent, with methanol as the methyl source, in the presence of an acid catalyst, is a common and efficient method.[1][2][3]
Reaction Scheme:
D-Ribose + Acetone/Methanol (H⁺ catalyst) → Methyl 2,3-O-isopropylidene-β-D-ribofuranoside
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles | Molar Ratio |
| D-Ribose | 150.13 | 10.0 | 66.6 | 1.0 |
| Acetone | 58.08 | 100.0 (127 L) | - | Solvent |
| Methanol | 32.04 | 20.0 (25 L) | - | Solvent/Reagent |
| Tin(II) chloride dihydrate | 225.65 | 0.75 | 3.32 | 0.05 |
| Sulfuric acid (98%) | 98.08 | 0.33 (0.18 L) | 3.33 | 0.05 |
| Sodium bicarbonate | 84.01 | As needed | - | - |
| Celite® | - | As needed | - | - |
| Dichloromethane | 84.93 | 3 x 40 L | - | Extraction |
| Brine (saturated NaCl) | - | 20 L | - | Wash |
| Anhydrous sodium sulfate | 142.04 | 2.0 | - | Drying agent |
Procedure:
-
Reactor Setup: To a 200 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add acetone (100 L) and methanol (25 L).
-
Addition of D-Ribose: While stirring, add D-ribose (10.0 kg, 66.6 mol) to the solvent mixture.
-
Catalyst Addition: Add tin(II) chloride dihydrate (0.75 kg, 3.32 mol).
-
Acid Addition: Cool the mixture to 10-15 °C using a cooling jacket. Slowly add concentrated sulfuric acid (0.18 L, 3.33 mol) while maintaining the temperature below 25 °C.
-
Reaction: Heat the mixture to a gentle reflux (approximately 40-45 °C) and maintain for 18-24 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) (Eluent: Ethyl acetate/Hexane 1:1, Stain: p-anisaldehyde).
-
Neutralization: Cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate until the pH of the mixture is neutral (pH ~7). Be cautious of gas evolution.
-
Filtration: Filter the mixture through a pad of Celite® to remove inorganic salts. Wash the filter cake with dichloromethane (20 L).
-
Extraction: Transfer the filtrate to a separatory funnel or extraction vessel. Extract the aqueous layer with dichloromethane (2 x 40 L).
-
Washing: Combine the organic layers and wash with brine (20 L).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (2.0 kg), filter, and concentrate under reduced pressure to obtain a viscous oil.
Expected Yield: ~11.5 - 12.5 kg (85-92%) of crude Methyl 2,3-O-isopropylidene-β-D-ribofuranoside. The crude product is often of sufficient purity for the next step.
-
Catalyst System: The combination of a Lewis acid (SnCl₂) and a Brønsted acid (H₂SO₄) is effective in promoting both the formation of the isopropylidene acetal and the glycosylation with methanol.[1][2] The Lewis acid activates the carbonyl group of acetone, while the Brønsted acid protonates the hydroxyl groups of ribose.
-
Solvent Choice: Acetone serves as both a reactant and a solvent, driving the equilibrium towards the product. Methanol is the source of the methyl group for the glycoside formation.
-
Temperature Control: The initial addition of sulfuric acid is exothermic and requires cooling to prevent side reactions. The reaction is then heated to reflux to ensure a reasonable reaction rate.
-
Work-up: Neutralization with sodium bicarbonate is crucial to quench the acid catalyst and prevent product degradation. The use of Celite® aids in the filtration of fine inorganic precipitates. Dichloromethane is an effective solvent for extracting the product.
Step 2: Synthesis of Methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside (Intermediate 2)
This step involves the selective tosylation of the primary hydroxyl group at the C-5 position. This is a standard procedure for activating a primary alcohol for subsequent nucleophilic substitution or reduction.[3]
Reaction Scheme:
Methyl 2,3-O-isopropylidene-β-D-ribofuranoside + p-Toluenesulfonyl chloride (Pyridine) → Methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles | Molar Ratio |
| Intermediate 1 (crude) | 204.22 | 11.5 | 56.3 | 1.0 |
| Pyridine | 79.10 | 45.0 (46 L) | - | Solvent/Base |
| p-Toluenesulfonyl chloride | 190.65 | 12.9 | 67.6 | 1.2 |
| Dichloromethane | 84.93 | 100 L | - | Solvent |
| Hydrochloric acid (1 M) | - | As needed | - | Wash |
| Saturated sodium bicarbonate | - | As needed | - | Wash |
| Brine (saturated NaCl) | - | 20 L | - | Wash |
| Anhydrous sodium sulfate | 142.04 | 2.0 | - | Drying agent |
Procedure:
-
Reactor Setup: To a 200 L glass-lined reactor, add crude Intermediate 1 (11.5 kg, 56.3 mol) and pyridine (46 L).
-
Cooling: Cool the solution to 0-5 °C.
-
Addition of Tosyl Chloride: Add p-toluenesulfonyl chloride (12.9 kg, 67.6 mol) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for 4-6 hours. Monitor the reaction by TLC (Eluent: Ethyl acetate/Hexane 1:2).
-
Quenching: Slowly pour the reaction mixture into a mixture of ice (50 kg) and water (50 L).
-
Extraction: Extract the aqueous mixture with dichloromethane (2 x 50 L).
-
Washing: Combine the organic layers and wash successively with cold 1 M hydrochloric acid (until the aqueous layer is acidic), saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to a thick syrup.
-
Crystallization: Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then to 0-5 °C. Collect the crystalline product by filtration, wash with cold ethanol, and dry under vacuum.
Expected Yield: ~17.0 - 18.5 kg (85-92%) of Methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside as a white crystalline solid.
-
Reagent Choice: p-Toluenesulfonyl chloride (TsCl) is a common and cost-effective reagent for tosylation. Pyridine acts as both a solvent and a base to neutralize the HCl generated during the reaction.
-
Temperature Control: The reaction is carried out at low temperatures to minimize side reactions, such as the formation of pyridinium salts and undesired byproducts.
-
Work-up: The acidic wash removes excess pyridine, while the bicarbonate wash removes any remaining acid.
-
Purification: Crystallization is a highly effective and scalable method for purifying the tosylated intermediate, avoiding the need for large-scale chromatography.
Step 3: Synthesis of Methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside (Final Product)
The final step is the reductive deoxygenation of the C-5 tosylate. Sodium borohydride in a polar aprotic solvent like dimethyl sulfoxide (DMSO) is an effective and scalable method for this transformation.
Reaction Scheme:
Methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside + NaBH₄ (DMSO) → Methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles | Molar Ratio |
| Intermediate 2 | 358.41 | 17.0 | 47.4 | 1.0 |
| Dimethyl sulfoxide (DMSO) | 78.13 | 85 L | - | Solvent |
| Sodium borohydride | 37.83 | 3.6 | 95.2 | 2.0 |
| Water | 18.02 | As needed | - | Quench |
| Diethyl ether | 74.12 | 3 x 50 L | - | Extraction |
| Brine (saturated NaCl) | - | 20 L | - | Wash |
| Anhydrous sodium sulfate | 142.04 | 2.0 | - | Drying agent |
Procedure:
-
Reactor Setup: To a 200 L reactor, add Intermediate 2 (17.0 kg, 47.4 mol) and DMSO (85 L).
-
Addition of Reducing Agent: Heat the mixture to 80-85 °C. Slowly add sodium borohydride (3.6 kg, 95.2 mol) in portions over 2-3 hours. The addition is exothermic, and the temperature should be carefully controlled.
-
Reaction: Maintain the reaction at 80-85 °C for 4-6 hours, monitoring by TLC (Eluent: Ethyl acetate/Hexane 1:3).
-
Quenching: Cool the reaction mixture to room temperature. Slowly and carefully add water to quench the excess sodium borohydride. This will generate hydrogen gas, so ensure adequate ventilation and no ignition sources.
-
Extraction: Extract the aqueous DMSO mixture with diethyl ether (3 x 50 L).
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil.
-
Purification (Optional): The crude product may be of sufficient purity for many applications. If further purification is required, vacuum distillation or crystallization from a suitable solvent system (e.g., hexane) can be employed.
Expected Yield: ~7.5 - 8.5 kg (84-95%) of Methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside as a colorless oil.
-
Reducing Agent and Solvent: Sodium borohydride is a safe and effective reducing agent for this transformation. DMSO is a suitable polar aprotic solvent that dissolves the reactants and facilitates the reduction.
-
Temperature: The reaction requires elevated temperatures to proceed at a reasonable rate.
-
Work-up: The quenching step with water must be performed with extreme caution due to the evolution of flammable hydrogen gas. The use of diethyl ether for extraction allows for efficient separation of the product from the high-boiling DMSO.
PART 2: Safety, Troubleshooting, and Waste Management
Safety Precautions
-
General: All operations should be conducted in a well-ventilated area or in a fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
-
Reagent Handling:
-
Sulfuric Acid: Corrosive. Handle with extreme care.
-
Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Handle in a fume hood.
-
p-Toluenesulfonyl chloride: Lachrymator and corrosive. Avoid inhalation and contact with skin.
-
Sodium borohydride: Reacts with water to produce flammable hydrogen gas. Store in a dry place.
-
-
Reaction Hazards:
-
The addition of sulfuric acid and sodium borohydride can be exothermic. Ensure adequate cooling and slow addition.
-
The quenching of sodium borohydride with water generates hydrogen gas. Ensure proper ventilation and absence of ignition sources.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Step 1: Low yield of Intermediate 1 | Incomplete reaction | Extend reaction time and monitor by TLC. |
| Inefficient extraction | Perform additional extractions. | |
| Step 2: Incomplete tosylation | Insufficient tosyl chloride or base | Add more tosyl chloride and pyridine. |
| Low reaction temperature | Allow the reaction to proceed for a longer time at 0-5 °C. | |
| Step 3: Incomplete reduction | Insufficient sodium borohydride | Add more reducing agent in portions. |
| Low reaction temperature | Ensure the reaction temperature is maintained at 80-85 °C. | |
| Product Contamination | Residual starting materials or byproducts | Optimize purification steps (crystallization or distillation). |
Waste Management
-
Acidic and Basic Aqueous Waste: Neutralize before disposal according to local regulations.
-
Organic Solvent Waste: Collect in appropriately labeled containers for disposal by incineration or recycling.
-
Solid Waste: Inorganic salts can be dissolved in water and neutralized before disposal. Celite® and sodium sulfate should be disposed of as solid waste.
PART 3: Characterization and Quality Control
The purity and identity of the intermediates and the final product should be confirmed by appropriate analytical techniques:
-
Thin Layer Chromatography (TLC): For monitoring reaction progress.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.
Conclusion
This application note provides a detailed and practical guide for the large-scale synthesis of this compound. By following the outlined protocols and understanding the underlying scientific principles, researchers and production chemists can efficiently and safely produce this valuable building block for the development of novel therapeutics. The emphasis on scalable procedures, safety, and troubleshooting makes this guide a valuable resource for transitioning from laboratory-scale synthesis to industrial production.
References
-
Dmochowska, B., et al. (2020). The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside With Selected Heterocyclic and Aliphatic Amines. Molecules, 25(9), 2161. [Link]
-
Gosh, A. K., & Liu, C. (1996). A Facile Synthesis of Methyl 2,3-O-Isopropylidene-β-D-ribofuranoside. Synthetic Communications, 26(13), 2469-2473. [Link]
- Preparation method of methyl-2,3-O-isopropylidene-5-deoxy-D-ribofuranoside. CN102070655A.
-
Sairam, P., et al. (2003). A simple and efficient method for the synthesis of 2,3-O-isopropylidene-D-ribofuranose and its derivatives. Carbohydrate research, 338(4), 303-306. [Link]
-
Sarabia-García, F., & López-Herrera, F. J. (1996). A convenient synthesis of 5-O-tosyl-2,3-O-isopropylidene-D-ribofuranose. Tetrahedron: Asymmetry, 7(11), 3277-3280. [Link]
-
Dmochowska, B., et al. (2012). N,N,N-Trimethyl-N-(methyl 5-deoxy-2,3-O-isopropylidene-β-d-ribofuranosid-5-yl)ammonium 4-methylbenzenesulfonate sesquihydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2477–o2478. [Link]
Sources
Application Notes and Protocols for the Purification of Methyl 5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside
Introduction: The Critical Role of Purity for a Key Synthetic Intermediate
Methyl 5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside (MDİR) is a pivotal intermediate in the synthesis of various biologically active molecules, most notably in the preparation of antiviral and anticancer nucleoside analogues such as Capecitabine.[1][2] The purity of this building block is paramount, as even minor impurities can lead to the formation of undesired side products, complicating downstream reactions, reducing overall yield, and posing significant challenges for the final purification of the active pharmaceutical ingredient (API). This guide provides a comprehensive overview of robust purification techniques for MDİR, tailored for researchers, scientists, and professionals in drug development. The methodologies described herein are grounded in established chemical principles and are designed to ensure high purity, reproducibility, and scalability.
Understanding the Molecule: Physicochemical Properties Guiding Purification
Before delving into specific protocols, it is essential to understand the physicochemical properties of MDİR that dictate the purification strategy.
| Property | Value/Description | Implication for Purification |
| Molecular Formula | C₉H₁₆O₄[3] | Relatively small, non-ionic molecule. |
| Molecular Weight | 188.22 g/mol [3] | Suitable for standard chromatographic and distillation techniques. |
| Structure | Isopropylidene and methyl ether protecting groups. | These groups mask the polar hydroxyls of the parent ribose, rendering the molecule significantly less polar and soluble in organic solvents like dichloromethane, ethyl acetate, and hexanes.[4][5] |
| Physical Form | Solid, semi-solid, or liquid.[6] | The physical state at room temperature will influence the choice between crystallization and chromatographic methods. |
| Polarity | Moderately polar. | Amenable to normal-phase silica gel chromatography. The polarity allows for good separation from both more polar starting materials and less polar byproducts. |
The presence of the isopropylidene and methyl ether protecting groups is the most critical feature. It makes the molecule amenable to purification by normal-phase chromatography, where it will have moderate retention, and soluble in a range of organic solvents suitable for extraction and crystallization.
Purification Strategy Workflow
The selection of a purification strategy depends on the scale of the synthesis and the impurity profile of the crude material. The following diagram outlines a decision-making workflow.
Caption: Decision workflow for MDİR purification.
Part 1: Flash Column Chromatography Protocol
Flash column chromatography is the workhorse for purifying moderately polar organic compounds and is highly effective for separating MDİR from reaction byproducts and unreacted starting materials.[7] The key to a successful separation is the selection of an appropriate solvent system (eluent).
Principle of Separation
Normal-phase chromatography separates compounds based on their differential adsorption to a polar stationary phase (silica gel) and solubility in a mobile phase of lower polarity.[8] Non-polar compounds travel through the column more quickly, while polar compounds are retained longer. MDİR, being of intermediate polarity, will elute after non-polar impurities but before highly polar ones.
Preliminary Analysis: Thin-Layer Chromatography (TLC)
Before performing flash chromatography, it is crucial to determine the optimal solvent system using TLC.[7]
Protocol:
-
Dissolve a small amount of the crude MDİR in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a TLC chamber with various solvent systems. Good starting points for solvent systems include mixtures of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).[9]
-
Visualize the spots using a suitable stain. A common stain for sugar derivatives is a 5% ethanolic H₂SO₄ solution followed by charring with a heat gun.[10]
-
The ideal solvent system will provide a retention factor (Rƒ) for MDİR of approximately 0.25-0.35 . This Rƒ value ensures good separation without requiring an excessively large volume of eluent.
Table of Recommended TLC Solvent Systems:
| Solvent System (v/v) | Expected Rƒ of MDİR | Notes |
| 30% Ethyl Acetate / 70% Hexanes | ~0.3 | A good starting point for most crude mixtures. |
| 40% Ethyl Acetate / 60% Hexanes | ~0.4 | Use if the compound is retained too strongly in 30% EtOAc. |
| 20% Ethyl Acetate / 80% Hexanes | ~0.2 | Use if the compound runs too high on the TLC plate. |
Step-by-Step Flash Chromatography Protocol
Materials:
-
Glass chromatography column
-
Silica gel (230-400 mesh)[11]
-
Eluent (pre-determined by TLC)
-
Sand (acid-washed)
-
Crude MDİR
-
Collection tubes/flasks
-
Pressurized air or nitrogen source
Procedure:
-
Column Packing (Slurry Method):
-
Secure the column vertically in a fume hood. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
In a separate beaker, prepare a slurry of silica gel in the chosen eluent (e.g., 10% ethyl acetate in hexanes). The consistency should be pourable but not too dilute.
-
Pour the slurry into the column. Use a funnel to avoid spilling.
-
Gently tap the side of the column to ensure even packing and remove air bubbles.
-
Open the stopcock and allow some solvent to drain, settling the silica bed. Apply gentle pressure from the top to accelerate this process. Crucially, never let the solvent level drop below the top of the silica bed. [11]
-
Add a protective layer of sand on top of the settled silica bed.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude MDİR in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Carefully apply the concentrated solution to the top of the silica gel using a pipette.[7]
-
Dry Loading (Recommended for less soluble samples): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[12]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column, filling the space above the sand.
-
Apply positive pressure (air or nitrogen) to the top of the column to achieve a steady flow rate (approximately 2 inches/minute drop in solvent level).[7]
-
Collect the eluting solvent in fractions (e.g., 10-20 mL per test tube).
-
Systematically monitor the fractions by TLC to identify those containing the pure MDİR.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Part 2: Crystallization Protocol
For crude material that is already of relatively high purity (>95%), crystallization can be a highly efficient and scalable purification method.[13] A patent describing the synthesis of MDİR mentions that after reduction and work-up with petroleum ether extraction, a product of 97.8% purity (by GC) can be obtained without chromatography, suggesting the compound may crystallize well from non-polar solvent systems.[1]
Principle of Crystallization
Crystallization relies on the difference in solubility of a compound in a solvent at different temperatures. An impure solid is dissolved in a minimum amount of a hot solvent, and as the solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals. Impurities typically remain in the solution (mother liquor).[14]
Solvent Selection
The ideal crystallization solvent should:
-
Dissolve the compound well at high temperatures but poorly at low temperatures.
-
Not react with the compound.
-
Be volatile enough to be easily removed from the crystals.
-
Dissolve impurities well at all temperatures or not at all.
Based on the structure of MDİR and protocols for similar protected nucleosides, suitable solvent systems would be mixtures of a moderately polar solvent and a non-polar "anti-solvent".
Recommended Solvents for Screening:
Step-by-Step Crystallization Protocol
-
Dissolution: Place the crude MDİR in an Erlenmeyer flask. Add a small amount of a suitable solvent (e.g., ethyl acetate or isopropanol) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely. Add the solvent dropwise to ensure you are using the minimum amount necessary.[16]
-
Inducing Crystallization:
-
Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[14]
-
Anti-solvent Addition: If crystals do not form upon cooling, or to improve yield, slowly add a non-polar anti-solvent (e.g., hexanes or petroleum ether) dropwise to the warm solution until it becomes slightly cloudy (the point of saturation). Re-heat gently to get a clear solution and then allow to cool slowly.
-
-
Complete Crystallization: Once crystals have formed at room temperature, place the flask in an ice bath for 15-30 minutes to maximize the yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[16]
-
Washing: Wash the crystals with a small amount of ice-cold solvent (the same solvent system used for crystallization) to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Part 3: Purity Assessment
Confirming the purity of the final product is a critical step. A combination of analytical techniques should be employed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for assessing the purity of volatile compounds like MDİR and for identifying any remaining impurities.[17]
Protocol Outline:
-
Sample Preparation: Prepare a dilute solution of the purified MDİR in a volatile solvent such as ethyl acetate or dichloromethane.
-
Injection: Inject a small volume (e.g., 1 µL) into the GC-MS instrument.
-
GC Conditions:
-
Column: A standard non-polar column (e.g., DB-5 or HP-5ms) is suitable.
-
Temperature Program: Start at a low temperature (e.g., 80°C), ramp up to a high temperature (e.g., 280°C) to ensure elution of all components.[17]
-
-
MS Detection: Use electron impact (EI) ionization. The resulting mass spectrum will show a characteristic fragmentation pattern for MDİR, which can be compared to literature data. Purity is determined by the relative area of the product peak in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for confirming the structure and assessing the purity of the final product. The spectra should be clean, with sharp signals corresponding to the MDİR structure and minimal peaks from impurities.
Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃): The presence of characteristic peaks for the isopropylidene group (two singlets around δ 1.3-1.5 ppm in ¹H NMR), the methoxy group (a singlet around δ 3.3-3.4 ppm), and the anomeric proton (a singlet or narrow doublet around δ 4.9-5.0 ppm) are key indicators of the correct structure.[10] The absence of peaks corresponding to starting materials (e.g., a tosyl group) or byproducts confirms purity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Flash Chromatography | ||
| Compound does not move off the baseline (Low Rƒ). | Eluent is not polar enough. | Gradually increase the proportion of the polar solvent (e.g., ethyl acetate) in the eluent system.[3] |
| Compound runs with the solvent front (High Rƒ). | Eluent is too polar. | Increase the proportion of the non-polar solvent (e.g., hexanes).[3] |
| Poor separation (streaking or overlapping bands). | Sample was overloaded; column was packed poorly; wrong solvent system. | Reduce the amount of sample loaded. Ensure the column is packed evenly without air bubbles. Use a less polar solvent system to increase retention and separation.[12] |
| Crystallization | ||
| Product "oils out" instead of crystallizing. | Solution is too concentrated; cooling is too rapid; inappropriate solvent. | Add more solvent to the hot solution. Allow the solution to cool more slowly. Try a different solvent system.[15] |
| No crystals form upon cooling. | Solution is not saturated; glass surface is too smooth. | Evaporate some of the solvent to increase concentration. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound.[14] |
| Low recovery of crystals. | Too much solvent was used; compound is too soluble in the cold solvent. | Reduce the initial volume of hot solvent. Use an anti-solvent to decrease solubility. Ensure the solution is thoroughly cooled in an ice bath. |
Conclusion
The purification of this compound can be achieved with high efficiency and purity through either flash column chromatography or crystallization. The choice of method depends on the impurity profile and the scale of the reaction. Careful execution of the protocols detailed in this guide, combined with rigorous analytical confirmation, will ensure the procurement of high-quality material essential for the successful synthesis of complex and vital pharmaceutical agents.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Dmochowska, B., et al. (2020). The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside With Selected Heterocyclic and Aliphatic Amines. Molecules, 25(9), 2161. [Link]
-
Dmochowska, B., et al. (2011). N,N,N-Trimethyl-N-(methyl 5-deoxy-2,3-O-isopropylidene-β-d-ribofuranosid-5-yl)ammonium 4-methylbenzenesulfonate sesquihydrate. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2619. [Link]
- CN102020639A. (2011). Preparation method of methyl-2,3-O-isopropylidene-5-deoxy-D-ribofuranoside.
-
Dmochowska, B., et al. (2011). Preparation of N -[(methyl 5-deoxy-2,3- O -isopropylidene- β... ResearchGate. [Link]
-
University of Bath. (n.d.). SOP: FLASH CHROMATOGRAPHY. [Link]
-
University of Ottawa. (n.d.). How to set-up a flash chromatography silica column and actually succeed at separation. [Link]
-
Organomation. (n.d.). GC-MS Sample Preparation. [Link]
-
Wang, M., et al. (2016). A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates. Molecules, 21(10), 1337. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Gyepes, A., et al. (2008). Synthesis and chromatographic study of methyl-2,3-O-isopropylidene-5-dimethyl-arsinoyl-beta-D-ribofuranoside and methyl-2,3-O-isopropylidene-5-deoxy-5-dimethyl-thioarsinoyl-beta-D-ribofuranoside. Polyhedron, 27(12), 2655-2661. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. [Link]
-
University of Wisconsin-Madison, College of Engineering Safety. (n.d.). Standard operating procedure Flash column chromatography. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]
-
Science Notes and Projects. (2022). Recrystallization and Melting Point Analysis. YouTube. [Link]
-
ochemlab. (2013). Recrystallization. YouTube. [Link]
-
Madridge Publishers. (2017). The Synthesis of Ribose and Nucleoside Derivatives. Madridge Journal of Organic and Polymer Chemistry. [Link]
-
PubChem. (n.d.). Methyl-5-deoxy-2,3-O-isopropylidene-D-ribofuranoside. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). Methyl 2,3-o-isopropylidene-5-o-tosyl-beta-D-ribofuranoside. National Center for Biotechnology Information. [Link]
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. [Link]
-
Zhang, Q., et al. (2014). Perspectives of biotechnological production of L-ribose and its purification. Applied Microbiology and Biotechnology, 98(12), 5337-5346. [Link]
-
Tanaka, H., et al. (2017). Straightforward Synthesis of the Poly(ADP-ribose) Branched Core Structure. The Journal of Organic Chemistry, 82(21), 11445-11454. [Link].gov/pmc/articles/PMC5682806/)
Sources
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- 12. Purification [chem.rochester.edu]
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- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of Methyl 5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold for Therapeutic Innovation
Methyl 5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside is a valuable and versatile starting material in the synthesis of a wide array of modified nucleosides and other biologically active molecules. Its structure, featuring a protected diol at the 2' and 3' positions and a reactive primary hydroxyl group at the 5' position, makes it an ideal scaffold for chemical modification. The derivatization of this compound is a critical step in the development of novel antiviral and anticancer agents, as modifications at the 5'-position can significantly influence the pharmacological properties of the resulting nucleoside analogues.[1][2][3][4][5]
The isopropylidene protecting group provides stability to the furanose ring and directs reactions to the 5'-position.[6][7] This guide provides detailed protocols for key derivatization reactions of this compound, offering insights into the underlying chemical principles to empower researchers in their synthetic endeavors.
I. Activation of the 5'-Hydroxyl Group: The Gateway to Derivatization
A common and effective strategy for the derivatization of the 5'-hydroxyl group is to first convert it into a good leaving group. This "activation" step facilitates subsequent nucleophilic substitution reactions. Tosylation is a widely employed method for this purpose.[8][9][10]
Protocol 1: Tosylation of Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside
This protocol details the conversion of the 5'-hydroxyl group to a tosylate, a versatile intermediate for further modifications.
Reaction Scheme:
A simplified reaction scheme for the tosylation of the 5'-hydroxyl group.
Materials and Reagents:
| Reagent | Quantity (Molar Eq.) | Purpose |
| Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside | 1.0 | Starting Material |
| p-Toluenesulfonyl chloride (TsCl) | 1.2 - 1.5 | Tosylating agent |
| Anhydrous Pyridine | Solvent | Base and catalyst |
| Dichloromethane (DCM) | Solvent | Reaction and extraction solvent |
| 1 M Hydrochloric acid (HCl) | - | Aqueous wash to remove pyridine |
| Saturated sodium bicarbonate (NaHCO₃) solution | - | Aqueous wash to neutralize acid |
| Brine | - | Aqueous wash to remove water |
| Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) | - | Drying agent |
Procedure:
-
Dissolve Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet. Cool the solution to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding cold water.
-
Extract the product with dichloromethane.
-
Wash the organic layer sequentially with cold 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
II. Nucleophilic Substitution at the 5'-Position
With the 5'-hydroxyl group activated as a tosylate, a variety of nucleophiles can be introduced via an SN2 reaction. This allows for the incorporation of diverse functional groups, such as azides, halides, and amines.
Protocol 2: Synthesis of a 5'-Azido Derivative
The introduction of an azide group provides a versatile handle for further transformations, such as the "click" chemistry or reduction to an amine.
Reaction Scheme:
SN2 displacement of the 5'-tosylate with an azide nucleophile.
Materials and Reagents:
| Reagent | Quantity (Molar Eq.) | Purpose |
| Methyl 2,3-O-isopropylidene-5-O-tosyl-beta-D-ribofuranoside | 1.0 | Starting Material |
| Sodium azide (NaN₃) | 1.5 - 2.0 | Nucleophile |
| Anhydrous Dimethylformamide (DMF) | Solvent | Reaction solvent |
| Diethyl ether or Ethyl acetate | - | Extraction solvent |
| Water | - | Aqueous wash |
| Brine | - | Aqueous wash |
| Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) | - | Drying agent |
Procedure:
-
Dissolve Methyl 2,3-O-isopropylidene-5-O-tosyl-beta-D-ribofuranoside in anhydrous DMF in a round-bottom flask.
-
Add sodium azide to the solution and heat the mixture to 60-80 °C.
-
Stir the reaction at this temperature for 4-8 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into cold water.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting 5'-azido derivative by flash column chromatography.
III. Oxidation of the 5'-Hydroxyl Group
Oxidation of the primary alcohol at the 5'-position to an aldehyde or a carboxylic acid opens up another avenue for derivatization, enabling reactions such as Wittig olefination, reductive amination, or amide bond formation. The Swern oxidation is a mild and efficient method for this transformation.[11][12][13][14][15]
Protocol 3: Swern Oxidation to the 5'-Aldehyde
This protocol describes the selective oxidation of the 5'-hydroxyl group to the corresponding aldehyde.
Workflow Diagram:
A general workflow for the Swern oxidation protocol.
Materials and Reagents:
| Reagent | Quantity (Molar Eq.) | Purpose |
| Oxalyl chloride | 1.5 - 2.0 | Activating agent |
| Anhydrous Dimethyl sulfoxide (DMSO) | 2.5 - 3.0 | Oxidant |
| Anhydrous Dichloromethane (DCM) | Solvent | Reaction solvent |
| Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside | 1.0 | Substrate |
| Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) | 4.0 - 5.0 | Base |
| Water | - | Quenching and wash |
| Brine | - | Aqueous wash |
| Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) | - | Drying agent |
Procedure:
-
To a solution of oxalyl chloride in anhydrous DCM at -78 °C (dry ice/acetone bath) under a nitrogen atmosphere, add anhydrous DMSO dropwise. Stir the mixture for 15-30 minutes.
-
Slowly add a solution of Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside in anhydrous DCM to the reaction mixture at -78 °C. Stir for 30-60 minutes.
-
Add triethylamine or DIPEA dropwise to the mixture at -78 °C. The mixture may become thick.
-
After stirring for another 15-30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction with water and separate the layers.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and carefully concentrate in vacuo (the aldehyde product can be volatile).
-
Purify the crude aldehyde by flash column chromatography.
IV. Derivatization via the Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for the direct conversion of alcohols to a wide range of functional groups with inversion of configuration.[16][17][18][19][20] This one-pot reaction utilizes a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD) to activate the alcohol for nucleophilic attack.
Protocol 4: Mitsunobu Esterification of the 5'-Hydroxyl Group
This protocol provides an example of using the Mitsunobu reaction to form an ester at the 5'-position.
Mechanistic Overview:
A simplified overview of the key steps in the Mitsunobu reaction.
Materials and Reagents:
| Reagent | Quantity (Molar Eq.) | Purpose |
| Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside | 1.0 | Substrate |
| Triphenylphosphine (PPh₃) | 1.5 | Activating agent |
| Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) | 1.5 | Activating agent |
| Carboxylic acid (e.g., benzoic acid) | 1.2 - 1.5 | Nucleophile |
| Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) | Solvent | Reaction solvent |
| Saturated sodium bicarbonate (NaHCO₃) solution | - | Aqueous wash |
| Brine | - | Aqueous wash |
| Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) | - | Drying agent |
Procedure:
-
Dissolve Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside, triphenylphosphine, and the carboxylic acid in anhydrous THF or DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add DEAD or DIAD dropwise to the stirred solution. An exothermic reaction may be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography to separate the desired product from triphenylphosphine oxide and the reduced azodicarboxylate.
Conclusion
The derivatization of this compound is a cornerstone of modern medicinal chemistry, providing access to a rich diversity of molecular structures with therapeutic potential. The protocols outlined in this guide represent robust and well-established methods for modifying the 5'-position of this key synthetic intermediate. By understanding the principles behind these reactions and carefully executing the experimental procedures, researchers can effectively synthesize novel compounds for evaluation in drug discovery programs.
References
- Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. (2021).
- The Synthesis of Ribose and Nucleoside Deriv
- Swern oxid
- Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. (2024). Semantic Scholar.
- Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. (2024).
- Mitsunobu Reaction. (2019). organic-chemistry.org.
- Anomeric modification of carbohydrates using the Mitsunobu reaction. (2018).
- Mitsunobu Reaction. Organic Chemistry Portal.
- The Swern Oxidation: Mechanism and Fe
- Mitsunobu and Related Reactions: Advances and Applic
- Biocatalytic Synthesis of Antiviral Nucleosides, Cyclic Dinucleotides, and Oligonucleotide Therapies. PubMed Central.
- Mitsunobu Reaction. Chemistry Steps.
- N,N,N-Trimethyl-N-(methyl 5-deoxy-2,3-O-isopropylidene-β-d-ribofuranosid-5-yl)
- Swern Oxid
- Studies on the Oxidation of Methyl 2,3-O-Isopropylidene-beta-D-ribofuranoside with Pyridinium Dichromate. Identification of Unexpected By-Products.
- Protective Groups. Organic Chemistry Portal.
- Protecting Groups. University of Bristol.
- Swern Oxidation Proceedure.
- Preparation of N -[(methyl 5-deoxy-2,3- O -isopropylidene- β...
- Mechanism of the Swern Oxidation: Significant Deviations
- Formation of N-((methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside).
Sources
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- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biocatalytic Synthesis of Antiviral Nucleosides, Cyclic Dinucleotides, and Oligonucleotide Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protective Groups [organic-chemistry.org]
- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 8. N,N,N-Trimethyl-N-(methyl 5-deoxy-2,3-O-isopropylidene-β-d-ribofuranosid-5-yl)ammonium 4-methylbenzenesulfonate sesquihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 13. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 14. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 15. scispace.com [scispace.com]
- 16. glaserr.missouri.edu [glaserr.missouri.edu]
- 17. Anomeric modification of carbohydrates using the Mitsunobu reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mitsunobu Reaction [organic-chemistry.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
Troubleshooting & Optimization
Technical Support Center: Isopropylidene Group Deprotection in Ribosides
Welcome to the Technical Support Center for modified nucleoside synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges associated with the deprotection of isopropylidene groups (also known as acetonides) in ribosides. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to solve even the most challenging experimental hurdles.
Introduction: The Role of the Isopropylidene Ketal
The isopropylidene group is a cornerstone protecting group for 1,2- and 1,3-diols in carbohydrate and nucleoside chemistry. Its popularity is due to its straightforward installation, stability across a wide range of reaction conditions, and the variety of methods available for its removal.[1] Deprotection is most commonly achieved through acid-catalyzed hydrolysis of the ketal.[1][2]
The mechanism involves protonation of a ketal oxygen by an acid, followed by the elimination of acetone. This forms a resonance-stabilized oxocarbenium ion, which is the rate-determining step.[1] A subsequent attack by water yields the desired diol.[1][3] Understanding this mechanism is critical for troubleshooting, as factors that affect the stability of the carbocation intermediate will directly influence the reaction rate.[1]
Mechanism of Acid-Catalyzed Isopropylidene Deprotection
Caption: Acid-catalyzed hydrolysis of an isopropylidene ketal.
Frequently Asked Questions (FAQs)
Q1: What are the most common conditions for isopropylidene deprotection?
A1: Acid-catalyzed hydrolysis is the standard method.[2] Conditions can range from mild acids like aqueous acetic acid (AcOH) to stronger acids like trifluoroacetic acid (TFA) or mineral acids (HCl, H₂SO₄).[4][5] Heterogeneous acid catalysts, such as Dowex 50W-X2 resin, are also frequently used as they simplify reaction workup.[1][6]
Q2: Why would I choose a mild acid over a strong one?
A2: The choice of acid depends on the stability of other functional groups in your molecule. If your riboside contains other acid-labile protecting groups (e.g., trityl ethers) or is prone to side reactions like depurination, milder conditions are necessary.[4][7] Mildly acidic conditions, such as 60-80% aqueous acetic acid, are often used for selective hydrolysis.[1] Stronger acids like TFA ensure rapid and complete deprotection but may cause undesired side reactions.[1][5]
Q3: Can I monitor the deprotection reaction in real-time?
A3: Yes. The most common method is Thin-Layer Chromatography (TLC), where you can observe the disappearance of the starting material and the appearance of the more polar product spot. For more advanced, real-time monitoring, Process Analytical Technology (PAT) tools like Raman or Fourier Transform Infrared (FTIR) spectroscopy can be used to track characteristic bands of the reactant and products.[8]
Q4: Are there non-acidic methods for deprotection?
A4: While acidic hydrolysis is dominant, alternative methods exist for highly sensitive substrates. These include using Lewis acids like iron(III) chloride on silica gel or zinc(II) nitrate.[2] In specific cases, reagents like iodine in methanol have been used to solve issues where aqueous TFA failed.[2] Recently, electrochemically assisted deprotection under neutral conditions has also been developed.[9]
Troubleshooting Guide: Incomplete Deprotection
This guide addresses specific experimental failures. Follow the logical workflow to diagnose and solve your issue.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting incomplete deprotection.
Problem 1: My reaction has stalled. TLC shows significant starting material remaining even after extended reaction times.
Answer: This is the most common issue and typically points to insufficient reaction drive. The stability of the oxocarbenium ion intermediate is key, and if conditions are too mild, its formation will be slow or negligible.
-
Causality & Solution 1: Insufficient Acid Strength or Concentration. The protonation of the ketal oxygen is the first step. If the acid is too weak or too dilute, this equilibrium will not favor the protonated species.
-
Causality & Solution 2: Low Temperature. Like most reactions, hydrolysis has an activation energy barrier. Insufficient thermal energy can cause the reaction to be sluggish.
-
Causality & Solution 3: Solvent Effects. The solvent must support the ionic intermediates formed.
-
Action: Ensure sufficient water is present in the reaction medium, as it is the nucleophile that ultimately cleaves the intermediate. Using co-solvents like methanol or acetonitrile can help with substrate solubility.[1]
-
Problem 2: My TLC plate is a mess. I see multiple product spots and my yield of the desired product is low.
Answer: This indicates that your reaction conditions are too harsh or that your substrate is prone to specific side reactions under acidic treatment.
-
Causality & Solution 1: Depurination. The glycosidic bond, particularly in purine nucleosides (adenosine, guanosine), is acid-labile. Strong acidic conditions can cleave this bond, leading to the loss of the nucleobase.[7] This is a major cause of low yields in nucleoside chemistry.[10]
-
Action: Use milder acidic conditions. Dichloroacetic acid (DCA) is often used instead of the stronger trichloroacetic acid (TCA) for detritylation to minimize this side reaction, and the same principle applies here.[7] Using a heterogeneous catalyst like Dowex 50W can also help, as the bulk solution remains less acidic.[1]
-
-
Causality & Solution 2: Protecting Group Migration. Under acidic conditions, acyl protecting groups (like acetyl or benzoyl) can migrate between adjacent hydroxyl groups. This leads to a mixture of constitutional isomers that can be difficult to separate. Benzyl groups have also been observed to migrate under certain acidic conditions.[4]
-
Action: Run the reaction at a lower temperature (e.g., 0°C) to disfavor migration. If migration persists, you may need to reconsider the protecting group strategy for your overall synthesis.
-
-
Causality & Solution 3: Anomeric Deoxygenation. In some cases, particularly with strong Lewis acids like boron trifluoride etherate combined with a reducing agent, the deprotection can be accompanied by deoxygenation at the anomeric position, leading to a tetrahydrofuran ring.[11]
-
Action: Avoid strong Lewis acids unless this transformation is desired. Stick to Brønsted acids like TFA, AcOH, or Dowex resin for standard deprotection.[4]
-
Data & Protocols
Comparison of Common Deprotection Methods
| Reagent/Method | Typical Conditions | Pros | Cons | Reference(s) |
| Aqueous Acetic Acid | 60-80% AcOH in H₂O, RT to 70°C | Mild, good for selective deprotection of more labile ketals. | Can be slow; may require heat, which can promote side reactions. | [1][6] |
| Trifluoroacetic Acid (TFA) | 50-90% TFA in H₂O or DCM/H₂O, 0°C to RT, 30-60 min | Fast and highly effective for complete deprotection. | Harsh; can cleave other acid-labile groups (e.g., trityl) and cause depurination. | [1][5] |
| Dowex 50W-X2 Resin | Methanol, 55°C, 3-5 hours | Heterogeneous catalyst; simple filtration workup, milder on the bulk solution. | Can be slower than strong acids; requires heating. | [1][6] |
| HCl or H₂SO₄ | Dilute (e.g., 1%) aqueous or methanolic solution, RT | Strong and effective. | Very harsh conditions; high risk of side reactions and substrate degradation. | [4][12] |
| **Lewis Acids (e.g., FeCl₃/SiO₂) ** | Acetonitrile or other aprotic solvents, RT | Useful for substrates sensitive to protic acids. | Can be substrate-specific; risk of undesired reactions. | [2] |
Protocol 1: Mild Deprotection with Aqueous Acetic Acid
This method is ideal for substrates with other acid-sensitive groups where selectivity is important.
-
Reaction Setup: Dissolve the isopropylidene-protected riboside (1.0 eq) in a solution of 80% aqueous acetic acid. A typical concentration is 0.1 M.
-
Reaction: Stir the solution at room temperature.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 10% Methanol in Dichloromethane solvent system). The product should have a lower Rf value than the starting material. If the reaction is sluggish after several hours, gently warm the mixture to 40°C.
-
Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the acetic acid.
-
Azeotropic Removal: To remove residual acetic acid, add toluene and co-evaporate. Repeat this step 2-3 times.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel.
Protocol 2: Rapid Deprotection with Trifluoroacetic Acid (TFA)
Use this protocol for robust substrates where complete and fast deprotection is the primary goal.
-
Reaction Setup: Dissolve the protected riboside (1.0 eq) in a 9:1 mixture of trifluoroacetic acid and water. Perform this in a fume hood with appropriate personal protective equipment. Cool the flask to 0°C in an ice bath.
-
Reaction: Stir the solution at 0°C. The reaction is often complete within 30-60 minutes.
-
Monitoring: Carefully quench a small aliquot with saturated aqueous sodium bicarbonate and extract with ethyl acetate to spot on a TLC plate.
-
Work-up: Once complete, carefully pour the reaction mixture into a flask containing a stirred, cold, saturated solution of sodium bicarbonate to neutralize the TFA. Ensure the pH is neutral or slightly basic.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Protocol 3: Heterogeneous Deprotection with Dowex 50W-X2 Resin
This method is excellent for simplifying purification and is often used in multi-step syntheses.
-
Resin Preparation: If the resin is not in its H⁺ form, wash it thoroughly with water, then 1M HCl, then water until the washings are neutral, and finally with methanol. Dry the resin.
-
Reaction Setup: In a round-bottom flask, dissolve the protected riboside (1.0 eq) in methanol (approx. 0.1 M).
-
Catalyst Addition: Add Dowex 50W-X2 resin to the solution. A typical loading is 1-2 grams of resin per gram of substrate.[6]
-
Reaction: Stir the mixture at 55°C.[6]
-
Monitoring: Monitor the reaction by TLC. You can filter a small aliquot to remove the resin before spotting.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solution through a sintered glass funnel or a cotton plug to remove the resin.
-
Resin Wash: Wash the collected resin with several portions of methanol to recover any adsorbed product.
-
Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude product is often clean but can be further purified by column chromatography if necessary.
References
- BenchChem. (2025). Application Notes and Protocols for the Deprotection of Isopropylidene Groups.
- BenchChem. (2025).
- Ding, X. G., et al. (2024). A mild Deprotection of Isopropylidene Ketals from 2-Deoxyglycosides Using AcOH/H2O/DME: An Efficient Regioselective Deprotection of Terminal Isopropylidene Ketals.
- TSI Journals. (2009). Selective hydrolysis of terminal isopropylidene ketals: An overview.
- ResearchGate. (n.d.). Regular mechanism of mild acidic hydrolysis of an isopropylidene‐protected vicinal diol.
- BenchChem. (n.d.). Common side reactions during the synthesis of modified nucleosides.
- Nagy, V., et al. (2021). Synthesis of chimera oligopeptide including furanoid β-sugar amino acid derivatives with free OHs: mild but successful removal of the 1,2-O-isopropylidene from the building block. Amino Acids, 53(4), 545-557.
- Agarwal, S. K., & Vankar, Y. D. (2005). Selective deprotection of terminal isopropylidene acetals and trityl ethers using HClO4 supported on silica gel.
- Martínez Esperón, M. F., et al. (2003). Deprotection of di-O-isopropylidene isocarbonucleosides. ARKIVOC, 2003(10), 491-499.
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
- Ding, X. G., et al. (2024). A mild deprotection of isopropylidene ketals from 2-deoxyglycosides using AcOH/H2O/DME.
- Redalyc. (n.d.).
- Beaucage, S. L., & Iyer, R. P. (1992). Protection of 5′-Hydroxy Functions of Nucleosides. Tetrahedron, 48(12), 2223-2311.
- ResearchGate. (2008). Efficient and Rapid Regioselective Deprotection of Isopropylidene Ketals.
- ChemSpider Synthetic Pages. (n.d.). Deprotection of isopropylidene protected diols.
- Ewing, G. J., & Robins, M. J. (1999). An Efficient One-Stage Deprotection/Reduction of 1,2-O-Isopropylidene Furanoses to the Corresponding Tetrahydrofurans. Organic Letters, 1(4), 635-636.
- Martínez Esperón, M. F., et al. (2003). Deprotection of di-O-isopropylidene isocarbonucleosides. University of Michigan.
- Smith, J. A., et al. (2022). Utilizing in situ spectroscopic tools to monitor ketal deprotection processes. International Journal of Pharmaceutics, 611, 121324.
- The Royal Society of Chemistry. (n.d.).
- Martínez Esperón, M. F., et al. (2003). Deprotection of di-O-isopropylidene isocarbonucleosides. University of Michigan.
- Wang, P., et al. (2017). A mild acetolysis procedure for the regioselective removal of isopropylidene in di-O-isopropylidene-protected pyranoside systems.
- Green Chemistry (RSC Publishing). (n.d.). Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions.
- Ueda, T., et al. (1972). Studies on nucleosides and nucleotides. X. desulfurization of 2′,3′-0-Isopropylidene-2-thiouridines by dibenzoyldiazene. Journal of the Pharmaceutical Society of Japan, 92(11), 1334-1337.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. tsijournals.com [tsijournals.com]
- 5. Synthesis of chimera oligopeptide including furanoid β-sugar amino acid derivatives with free OHs: mild but successful removal of the 1,2-O-isopropylidene from the building block - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Utilizing in situ spectroscopic tools to monitor ketal deprotection processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 11. An Efficient One-Stage Deprotection/Reduction of 1,2-O-Isopropylidene Furanoses to the Corresponding Tetrahydrofurans [organic-chemistry.org]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Technical Support Center: Synthesis of Methyl 5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside
Welcome to the technical support resource for the synthesis of Methyl 5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside, a key intermediate in the synthesis of various nucleoside analogues used in drug development.[1][2] This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols.
Overall Synthesis Strategy
The multi-step synthesis from D-ribose is a cornerstone for accessing 5-deoxy-D-ribose derivatives. The process fundamentally involves three key stages: protection, activation, and deoxygenation.[1][2][3] Understanding the potential pitfalls at each stage is critical for achieving high yields and purity.
Caption: Overall synthetic workflow from D-ribose.
Part 1: Isopropylidene Acetal Protection
The first stage involves the protection of the C2 and C3 hydroxyl groups of a methyl ribofuranoside as an isopropylidene acetal (also known as an acetonide). This is crucial to prevent unwanted side reactions in subsequent steps.[1][4] This reaction is typically performed using acetone or 2,2-dimethoxypropane with an acid catalyst.[5][6]
FAQ 1: My isopropylidene protection reaction is giving a low yield. What are the common causes and solutions?
Answer: Low yields in acetonide formation are frequently traced back to issues with equilibrium, catalyst activity, or product stability during workup.
-
Causality: The formation of the isopropylidene ketal is an equilibrium-driven reaction. The presence of water, either from reagents or generated during the reaction, can shift the equilibrium back towards the starting diol, reducing the yield. Furthermore, the acidic conditions required for protection can also catalyze the reverse (deprotection) reaction if not carefully controlled.[4][5]
-
Troubleshooting & Solutions:
-
Water Scavenging: Ensure all reagents and solvents (acetone, methanol) are anhydrous. Using 2,2-dimethoxypropane (DMP) instead of acetone is highly recommended. DMP reacts with the water generated to form acetone and methanol, effectively driving the equilibrium towards the product.[7]
-
Catalyst Choice: While strong acids like H₂SO₄ are effective, they can be harsh and lead to degradation. Lewis acids such as SnCl₂·2H₂O have been shown to be efficient and milder catalysts for this transformation, leading to higher yields.[2][8][9]
-
Neutralization Before Workup: Before concentrating the reaction mixture, it is critical to neutralize the acid catalyst. Adding a base like sodium bicarbonate (NaHCO₃) solution until the pH is neutral (pH 6-7) prevents acid-catalyzed hydrolysis of the acetonide product during solvent evaporation and extraction.[2]
-
Reaction Time and Temperature: The reaction typically requires heating (e.g., 40–45 °C) for an extended period (e.g., 20 hours) to reach completion.[2] Monitor the reaction by TLC to determine the optimal endpoint.
-
Optimized Protocol: Ketalization of D-Ribose
This protocol is adapted from a high-yielding procedure suitable for multi-gram preparations.[2]
-
Suspend D-ribose (1.0 equiv) and SnCl₂·2H₂O (1.0 equiv) in acetone (20 volumes) and methanol (5 volumes).
-
Add a catalytic amount of concentrated H₂SO₄ (approx. 0.1 equiv).
-
Heat the mixture at 40–45 °C for 20-24 hours, monitoring by TLC.
-
After completion, filter the mixture. Neutralize the filtrate to pH 6–7 with a saturated NaHCO₃ solution.
-
Filter the neutralized solution through a Celite bed to remove any precipitated salts.
-
Evaporate the organic solvents (acetone, methanol) under reduced pressure.
-
Extract the remaining aqueous solution with ethyl acetate, wash with brine, dry over Na₂SO₄, and evaporate in vacuo to yield the product.
Part 2: Activation of the 5-Hydroxyl Group
The primary hydroxyl group at the C5 position is selectively activated by converting it into a good leaving group, most commonly a sulfonate ester like a tosylate (-OTs) or mesylate (-OMs). This sets the stage for reductive displacement.[1][10][11]
FAQ 2: My tosylation reaction is sluggish and incomplete, even after several hours. How can I improve it?
Answer: Incomplete tosylation is often due to reagent purity, temperature, or insufficient activation by the base.
-
Causality: The reaction involves the nucleophilic attack of the primary alcohol on the sulfur of tosyl chloride (TsCl). This process is facilitated by a base, typically pyridine or triethylamine, which acts as both a catalyst and an acid scavenger for the HCl produced.[10][12] The steric hindrance and reactivity of the alcohol, along with the reaction conditions, dictate the rate. The primary C5-OH is the most reactive hydroxyl group due to minimal steric hindrance.[13]
-
Troubleshooting & Solutions:
-
Reagent Quality: Use freshly opened or purified tosyl chloride and anhydrous pyridine. Old TsCl can hydrolyze to p-toluenesulfonic acid, which will be unreactive.
-
Temperature Control: The reaction is typically started at 0 °C to control the initial exothermic reaction and then allowed to proceed at room temperature.[12] If the reaction is slow, allowing it to stir overnight at room temperature is often sufficient. Avoid excessive heating, which can lead to colored impurities.
-
Choice of Base: Pyridine is a standard choice. For more hindered alcohols, a stronger, non-nucleophilic base might be considered, but for this primary alcohol, pyridine is generally sufficient. Ensure at least 1.5 equivalents of base are used.
-
Alternative Sulfonylating Agents: If tosylation remains problematic, consider more reactive sulfonylating agents.
-
| Reagent | Relative Reactivity | Advantages | Disadvantages |
| Tosyl Chloride (TsCl) | Moderate | Good leaving group, stable, crystalline products | Can be slow to react |
| Mesyl Chloride (MsCl) | Higher than TsCl | More reactive, smaller group | Can form a reactive sulfene intermediate[14] |
| Triflic Anhydride (Tf₂O) | Very High | Extremely reactive, excellent leaving group | Expensive, can be difficult to handle, requires very low temperatures (-50 to -78 °C)[15] |
FAQ 3: After tosylation using pyridine, my reaction mixture is dark brown. What causes this and how can it be minimized?
Answer: The dark coloration is a common issue when using pyridine with sulfonyl chlorides.
-
Causality: The color arises from the formation of pyridinium salts and other polymeric byproducts. This occurs when tosyl chloride reacts with pyridine to form an activated N-tosylpyridinium chloride intermediate. While this intermediate is key to the reaction, it can also participate in side reactions over time, especially with heating, leading to the observed coloration.
-
Troubleshooting & Solutions:
-
Maintain Low Temperature: Perform the addition of tosyl chloride to the solution of the alcohol in pyridine at 0 °C or below to minimize the rate of side reactions.
-
Minimize Reaction Time: Monitor the reaction closely by TLC and work it up as soon as the starting material is consumed.
-
Aqueous Workup: Upon completion, quench the reaction by pouring it into ice-water. This hydrolyzes excess TsCl and precipitates the tosylated product, which is typically much less soluble in water than the pyridine-related byproducts. The product can then be isolated by filtration or extraction.
-
Part 3: Reductive Deoxygenation
This final step replaces the C5-sulfonyloxy group with a hydrogen atom, yielding the desired 5-deoxy product. The choice of reducing agent is critical for success.[2][3]
FAQ 4: The reduction of my 5-O-tosyl intermediate is giving a low yield. What are the best reducing agents and what side reactions should I be aware of?
Answer: Low yields in this step can result from an incomplete reaction or the formation of elimination byproducts. The choice of hydride reagent and solvent is paramount.
-
Causality: The reaction is a nucleophilic substitution (Sₙ2) where a hydride ion (H⁻) from the reducing agent attacks the C5 carbon, displacing the tosylate leaving group. A competing side reaction is elimination (E2), where a base removes the proton at C4, leading to a C4-C5 double bond. Strong, non-bulky hydride donors in polar aprotic solvents generally favor the desired Sₙ2 pathway.
Caption: Competing Sₙ2 and E2 pathways during reduction.
-
Troubleshooting & Solutions:
| Hydride Reagent | Common Abbreviation | Solvent | Key Characteristics |
| Sodium Borohydride | NaBH₄ | DMSO, THF | Inexpensive, common. Can be slow.[2] |
| Lithium Aluminium Hydride | LAH | THF, Et₂O | Very powerful, but less selective. Can be difficult to handle. |
| Lithium tri-t-butoxyaluminum hydride | LTTBA | THF | Bulky hydride source, can improve selectivity and reduce elimination.[2] |
| Sodium bis(2-methoxyethoxy)aluminum hydride | Red-Al® or SMEAH | Toluene, THF | High-yielding, effective for displacing sulfonate esters.[2] |
Optimized Protocol: Reductive Deoxygenation
This protocol is adapted from literature procedures demonstrating high efficacy.[2]
-
Dissolve the 5-O-tosyl starting material (1.0 equiv) in anhydrous DMSO (5 volumes).
-
Add sodium borohydride (NaBH₄) (10.0 equiv) portion-wise under an inert atmosphere (e.g., Nitrogen or Argon).
-
Heat the mixture to 80–85 °C and stir for 5-8 hours, monitoring completion by TLC.
-
Cool the reaction mixture and pour it carefully into a 1% acetic acid solution to quench the excess hydride.
-
Extract the product with an organic solvent (e.g., chloroform or ethyl acetate).
-
Wash the combined organic layers with saturated brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
References
- BenchChem. (2025).
- Madridge Publishers.
- BenchChem. (2025).
-
Sairam, P. et al. (2003). Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose. ResearchGate. [Link]
- ResearchGate.
- Google Patents. Synthesis method of 1,2,3-O-triacetyl-5-deoxy-D-ribofuranose.
-
Dmochowska, B. et al. (2012). Preparation of N-[(methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl]ammonium salts. ResearchGate. [Link]
-
Dmochowska, B. et al. (2012). N,N,N-Trimethyl-N-(methyl 5-deoxy-2,3-O-isopropylidene-β-d-ribofuranosid-5-yl)ammonium 4-methylbenzenesulfonate sesquihydrate. National Institutes of Health (NIH). [Link]
- ResearchGate. Formation of N-((methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl)
- Kocienski, P. J. (2005). Protecting Groups. Thieme.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
- BenchChem. (2025). A Comparative Guide to Diol Protection: 1,3-Dioxane vs. Isopropylidene Ketal. BenchChem.
- ResearchGate. (PDF)
- Wiley-VCH.
- Dr. Babasaheb Ambedkar Marathwada University. acetonide protection of diols using iodine and dimethoxypropane.
-
Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. [Link]
-
Khan Academy. Preparation of mesylates and tosylates. [Link]
-
Chemistry Steps. Mesylates and Tosylates with Practice Problems. [Link]
-
Organic Synthesis. Alcohol to Tosylate using Tosyl Cl, base. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. online.bamu.ac.in [online.bamu.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. N,N,N-Trimethyl-N-(methyl 5-deoxy-2,3-O-isopropylidene-β-d-ribofuranosid-5-yl)ammonium 4-methylbenzenesulfonate sesquihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Khan Academy [khanacademy.org]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. application.wiley-vch.de [application.wiley-vch.de]
- 14. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 15. researchgate.net [researchgate.net]
- 16. CN102432642B - Synthesis method of 1,2,3-O-triacetyl-5-deoxy-D-ribofuranose - Google Patents [patents.google.com]
Technical Support Center: Isopropylidene Protecting Group Stability in Acidic Conditions
Welcome to the technical support center for the isopropylidene protecting group, also known as an acetonide. This guide is designed for researchers, scientists, and drug development professionals who utilize this common diol protecting group and encounter challenges related to its stability and cleavage under acidic conditions. Here, you will find in-depth answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to ensure the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is an isopropylidene protecting group and why is it used?
An isopropylidene group, or acetonide, is a protective functional group used in organic synthesis to mask 1,2- and 1,3-diols.[1] It is formed by the acid-catalyzed reaction of a diol with acetone or a related acetone equivalent like 2,2-dimethoxypropane.[2] This protection strategy is widely employed due to the ease of installation, general stability of the resulting cyclic ketal to basic, reductive, and many oxidative conditions, and its predictable cleavage under acidic conditions.[2][3]
Q2: How is the isopropylidene group removed?
The isopropylidene group is cleaved through acid-catalyzed hydrolysis, which regenerates the diol and acetone.[1] This process is mechanistically the reverse of its formation. A wide range of acidic conditions can be employed, from dilute aqueous mineral acids to Lewis acids in various solvents. The choice of acid and reaction conditions is critical for achieving selective deprotection, especially in complex molecules with other acid-sensitive functional groups.
Q3: What factors influence the rate of acidic cleavage of an isopropylidene group?
Several factors dictate the lability of an isopropylidene group:
-
Acid Strength: Stronger acids will cleave the acetonide more rapidly.
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.
-
Solvent: The presence of water is crucial for hydrolysis. Protic solvents like methanol and ethanol can also participate in the reaction.
-
Steric Hindrance: Sterically less hindered isopropylidene groups, such as those protecting a primary diol (terminal), are generally more susceptible to cleavage than those protecting secondary diols (internal).[4] This difference in reactivity is the basis for many selective deprotection strategies.
-
Substrate Structure: The overall structure of the molecule, including the presence of neighboring groups, can influence the stability of the acetonide.
Q4: Can I selectively remove one isopropylidene group in the presence of others?
Yes, selective deprotection is a common and valuable strategy in multi-step synthesis.[4] This is typically achieved by exploiting the differential reactivity of non-equivalent isopropylidene groups. For instance, a terminal acetonide can often be selectively cleaved in the presence of an internal one by using milder acidic conditions, such as aqueous acetic acid or specific Lewis acids.[4]
Understanding the Mechanism of Acid-Catalyzed Deprotection
The cleavage of an isopropylidene group under acidic conditions proceeds through a well-established mechanism. A clear understanding of this pathway is essential for troubleshooting and optimizing your reactions. The key steps are outlined below:
-
Protonation: The reaction is initiated by the protonation of one of the ketal oxygen atoms by an acid catalyst. This converts the alkoxy group into a good leaving group.
-
Formation of an Oxocarbenium Ion: The protonated oxygen and its attached carbon are expelled as a hemiacetal, leading to the formation of a resonance-stabilized oxocarbenium ion.
-
Nucleophilic Attack by Water: A molecule of water acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion.
-
Deprotonation: A subsequent deprotonation step yields a hemiacetal intermediate.
-
Second Protonation and Cleavage: The remaining oxygen of the original acetonide is then protonated, leading to the elimination of the diol and the formation of a protonated acetone molecule.
-
Final Deprotonation: Deprotonation of the protonated acetone regenerates the acid catalyst and yields acetone as a byproduct.
Caption: Mechanism of Isopropylidene Deprotection
Quantitative Data Summary: Conditions for Acidic Cleavage
The following table provides a summary of various acidic conditions reported for the deprotection of isopropylidene groups, offering a starting point for reaction optimization.
| Reagent System | Solvent | Temperature | Typical Reaction Time | Substrate/Selectivity Notes | Reference |
| 1% aq. H₂SO₄ | Water | Reflux (110 °C) | 3 hours | Complete deprotection of di-O-isopropylidene galactose. | [5] |
| 80% aq. Acetic Acid | Water/AcOH | 40 °C | 3 hours | Selective cleavage of terminal acetonides. | [4] |
| p-TsOH (cat.) | Methanol | Room Temp | Varies | General deprotection, can be selective. | [6] |
| Dowex-50W X8 | Methanol | Room Temp | 1-2 hours | Mild conditions, good for sensitive substrates. | [4] |
| CeCl₃·7H₂O / NaI | Acetonitrile | Reflux | 1.5-3 hours | Selective for terminal acetonides. | [4] |
| FeCl₃·6H₂O on SiO₂ | CH₂Cl₂ | Room Temp | 15-30 min | Rapid and selective for terminal acetonides. | [4] |
| BiCl₃ | CH₃CN/H₂O | Room Temp | 10-30 min | Chemoselective, tolerates many other protecting groups. | [7] |
| I₂ (cat.) | Acetone | Room Temp | 5-10 min | Neutral conditions, good for highly acid-sensitive groups. | [8] |
Troubleshooting Guide
Even with established protocols, challenges can arise. This section addresses common issues encountered during the acidic cleavage of isopropylidene groups.
Issue 1: Incomplete or Sluggish Deprotection
-
Potential Cause: The acidic conditions are too mild for the specific substrate, or the reaction has not been allowed to proceed for a sufficient duration. Steric hindrance around the acetonide can also slow the reaction.
-
Troubleshooting Steps:
-
Increase Reaction Time: Continue to monitor the reaction by TLC or LC-MS. Some substrates may require extended reaction times.
-
Increase Temperature: Gently warming the reaction mixture can often accelerate a sluggish deprotection.[8]
-
Use a Stronger Acid: If mild acids are ineffective, consider switching to a stronger Brønsted acid (e.g., dilute HCl or H₂SO₄) or a more potent Lewis acid.
-
Optimize Solvent: Ensure that water is present in the reaction mixture for hydrolysis to occur. For some Lewis acid-mediated deprotections, a THF/water mixture can be effective.[8]
-
Check Catalyst Activity: If using a solid-supported catalyst, ensure it has not been deactivated.
-
Issue 2: Unwanted Side Reactions or Decomposition of the Starting Material/Product
-
Potential Cause: The acidic conditions are too harsh, leading to the cleavage of other acid-labile protecting groups or causing degradation of the desired product.
-
Troubleshooting Steps:
-
Use Milder Conditions: Switch to a weaker acid (e.g., acetic acid, pyridinium p-toluenesulfonate (PPTS)) or a milder Lewis acid.
-
Lower the Temperature: Running the reaction at a lower temperature can often improve selectivity and minimize side reactions.
-
Chemoselective Reagents: Employ reagents known for their high chemoselectivity, such as bismuth(III) chloride or iodine in acetone, which are compatible with a wide range of other protecting groups.[7][8]
-
Buffer the Reaction: In some cases, using a buffered acidic system can help to maintain a specific pH and avoid overly harsh conditions.
-
Issue 3: Difficulty in Achieving Selective Deprotection of a Terminal Acetonide
-
Potential Cause: The difference in reactivity between the terminal and internal acetonides is not sufficiently large under the chosen reaction conditions.
-
Troubleshooting Steps:
-
Fine-Tune Reaction Conditions: Carefully control the temperature and reaction time. Use of milder acids is crucial for enhancing selectivity.
-
Employ a Bulky Lewis Acid: Some bulky Lewis acids may show a greater preference for the less sterically hindered terminal acetonide.
-
Consider Alternative Reagents: Explore reagents specifically reported for selective terminal acetonide cleavage, such as ceric ammonium nitrate or copper(II) chloride.[4]
-
Caption: Troubleshooting Workflow
Experimental Protocols
Protocol 1: General Deprotection of an Isopropylidene Group using Aqueous Sulfuric Acid
This protocol is suitable for robust substrates where complete deprotection is desired.
-
Dissolution: Dissolve the isopropylidene-protected compound (1.0 equiv.) in a suitable solvent (e.g., THF or methanol).
-
Acid Addition: Add a 1% aqueous solution of sulfuric acid. The volume should be sufficient to ensure the substrate remains in solution.
-
Heating: Heat the reaction mixture to a temperature between 50-100 °C. Monitor the progress of the reaction by TLC or LC-MS.
-
Neutralization: Upon completion, cool the reaction mixture to room temperature and carefully neutralize the acid by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude diol.
-
Purification: Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: Selective Deprotection of a Terminal Isopropylidene Group using Aqueous Acetic Acid
This protocol is designed for the selective cleavage of a more labile, typically terminal, acetonide in the presence of a more stable one.
-
Reaction Setup: Dissolve the di-acetonide protected compound (1.0 equiv.) in a mixture of acetic acid and water (e.g., 80% aqueous acetic acid).
-
Heating: Gently warm the solution to approximately 40 °C.
-
Monitoring: Carefully monitor the reaction progress by TLC, observing the disappearance of the starting material and the appearance of the mono-deprotected product. Avoid prolonged reaction times to prevent over-hydrolysis.
-
Work-up: Once the desired level of conversion is reached, cool the reaction mixture and carefully add it to a cold, saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.
-
Extraction: Extract the product with an organic solvent as described in Protocol 1.
-
Drying and Concentration: Dry and concentrate the combined organic layers.
-
Purification: Purify the product via flash column chromatography to separate the desired mono-ol from any remaining starting material and diol.
Protocol 3: Chemoselective Deprotection using Iodine in Acetone
This protocol is particularly useful for substrates containing highly acid-sensitive functional groups.[8]
-
Dissolution: Dissolve the acetonide-protected compound (1.0 equiv.) in reagent-grade acetone.
-
Catalyst Addition: Add a catalytic amount of molecular iodine (I₂) (e.g., 10 mol%).
-
Reaction: Stir the mixture at room temperature. The reaction is often rapid and can be complete within minutes. Monitor closely by TLC.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color of the iodine disappears.
-
Solvent Removal: Remove the acetone under reduced pressure.
-
Extraction: Extract the aqueous residue with an appropriate organic solvent.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.
References
-
Schmid, C. R.; Bryant, J. D. Org. Synth.1995 , 72, 6. [Link]
-
Kocieński, P. J. Protecting Groups, 3rd ed.; Georg Thieme Verlag: Stuttgart, 2005. [Link]
-
Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: Hoboken, NJ, 2014. [Link]
-
Wikipedia. Protecting group. [Link]
-
Organic Chemistry Portal. Acetonides. [Link]
-
Mukherjee, S.; et al. J. Chem. Sci.2013 , 125 (6), 1493–1496. [Link]
-
LibreTexts. 13.10: Protecting Groups in Organic Synthesis. [Link]
-
Das, B.; et al. A Mild and Efficient Method for Chemoselective Deprotection of Acetonides by Bismuth(III) Trichloride. ResearchGate. [Link]
-
Sun, L.; et al. Recent progress in selective functionalization of diols via organocatalysis. RSC Publishing. 2025 . [Link]
-
Ciriminna, R.; et al. Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. ACS Publications. 2014 . [Link]
-
ChemInform Abstract. Environment Friendly Chemoselective Deprotection of Acetonides and Cleavage of Acetals and Ketals in Aqueous Medium Without Using Any Catalyst or Organic Solvent. ResearchGate. [Link]
-
Royal Society of Chemistry. Supporting information. [Link]
-
University of Guelph. Alcohol Protecting Groups. [Link]
-
Organic Chemistry Portal. Protecting Groups - Stability. [Link]
-
Nikam, R.; Gore, K. A mild and convenient approach for selective acetonide cleavage in carbohydrate synthesis using PPA-SiO 2. ResearchGate. 2020 . [Link]
-
TSI Journals. selective-hydrolysis-of-terminal-isopropylidene-ketals-an-overview.pdf. [Link]
-
Wikipedia. Acetonide. [Link]
-
ResearchGate. Table 2 Reaction conditions and yield for acetonide deprotection.... [Link]
-
Harvard University. (a) Acetonide protecting groups were installed to protect the hydroxyl groups from oxidation in steps 3 to 4. (b) Mechanism fo. [Link]
Sources
- 1. Acetonide - Wikipedia [en.wikipedia.org]
- 2. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. tsijournals.com [tsijournals.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Ribofuranoside Derivatives
Welcome to the technical support center for the purification of ribofuranoside derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions (FAQs). The purification of these molecules is a critical step in the synthesis of many therapeutic agents, and navigating the associated challenges is key to success. This resource synthesizes technical expertise with practical, field-proven insights to help you overcome common hurdles in your purification workflows.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the purification of ribofuranoside derivatives, providing potential causes and recommended solutions.
Issue 1: Co-elution of α and β Anomers on Silica Gel Chromatography
Causality: The α and β anomers of ribofuranosides are diastereomers with subtle differences in their spatial arrangement, leading to very similar polarities. This makes their separation by standard silica gel chromatography challenging, as they often exhibit similar retention factors (Rƒ).
Recommended Solutions:
-
Advanced Chromatographic Techniques:
-
Preparative High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating anomers.[1][2][3] Chiral columns, such as Chiralpak AD-H, can be particularly effective for resolving both anomers and enantiomers.[2]
-
Specialized Chromatography Columns: Consider using columns with different selectivities, such as those based on phenyl or cyano stationary phases.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC can be a powerful technique for separating polar compounds like sugars and their derivatives, often providing better resolution of anomers than traditional normal-phase chromatography.[4][5]
-
-
Derivatization to Enhance Separation:
-
Temporarily protecting one of the hydroxyl groups with a bulky protecting group can significantly alter the steric environment around the anomeric center, leading to a greater difference in polarity between the anomers and facilitating their separation on silica gel.
-
-
Biocatalytic Separation:
-
Enzymatic methods can offer high selectivity. For instance, Lipozyme® TL IM has been used for the selective deacetylation of the α-anomer of peracetylated O-aryl D-ribofuranosides, allowing for the easy separation of the anomers.[6]
-
-
Boronate Affinity Chromatography:
-
This technique is particularly useful for separating molecules containing cis-diols, a common feature in ribofuranosides.[7][8][9] Boronic acids immobilized on a solid support can form reversible covalent bonds with the cis-diols, and the differing stability of these complexes between anomers can be exploited for separation.[7][10]
-
Workflow for Anomer Separation using HPLC:
Caption: HPLC workflow for the separation of ribofuranoside anomers.
Issue 2: Incomplete Removal of Protecting Groups and Resulting Side Products
Causality: Protecting groups are essential in multi-step syntheses to prevent unwanted side reactions.[11][12] However, their removal (deprotection) can sometimes be incomplete or lead to the formation of side products, complicating the purification process. The choice of deprotection conditions is critical and must be compatible with the overall molecular structure.[1]
Recommended Solutions:
-
Optimize Deprotection Conditions:
-
Reaction Monitoring: Carefully monitor the progress of the deprotection reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete removal of the protecting group without product degradation.[1]
-
Scavengers: For acid-labile protecting groups like trityl (Tr) or dimethoxytrityl (DMT), cationic species can be formed during cleavage. These can re-alkylate electron-rich moieties in the target molecule. The use of scavengers, such as triethylsilane (TES) or water, can trap these carbocations and prevent side reactions.
-
-
Orthogonal Protecting Group Strategy:
Common Protecting Groups and Deprotection Conditions:
| Protecting Group | Common Substrate | Typical Deprotection Reagent(s) | Potential Issues & Solutions |
| Silyl Ethers (TBDMS, TIPS) | Hydroxyl groups | Fluoride sources (TBAF, HF-Pyridine) | Migration of the silyl group between adjacent hydroxyls. Solution: Use milder fluoride sources or carefully control reaction temperature. |
| Benzyl (Bn) Ethers | Hydroxyl groups | Catalytic Hydrogenation (H₂, Pd/C) | Incomplete reaction, catalyst poisoning. Solution: Ensure an active catalyst and optimize solvent and pressure. |
| Acetyl (Ac) Esters | Hydroxyl groups | Mild base (K₂CO₃ in MeOH, NH₃ in MeOH) | Acyl migration, incomplete deprotection. Solution: Monitor reaction closely by TLC; use freshly prepared reagents. |
| Dimethoxytrityl (DMT) | 5'-Hydroxyl group | Mild acid (e.g., 3% Trichloroacetic acid in DCM) | Depurination (for nucleosides). Solution: Use a scavenger like triethylsilane. |
Issue 3: Difficulty in Achieving Crystallization of the Final Product
Causality: The presence of minor impurities, residual solvents, or the amorphous nature of the compound can inhibit crystallization. The high flexibility of the furanose ring and its substituents can also make it difficult for the molecules to pack into a well-ordered crystal lattice.
Recommended Solutions:
-
High Purity is Key: Ensure the product is of the highest possible purity (>98%) before attempting crystallization. Even small amounts of impurities can act as "crystal poisons."
-
Systematic Screening of Solvents:
-
Solvent/Anti-solvent Method: Dissolve the compound in a good solvent and slowly add an anti-solvent in which the compound is poorly soluble until turbidity is observed. Allow the solution to stand undisturbed.
-
Vapor Diffusion: Dissolve the compound in a small amount of a relatively volatile solvent and place this solution in a sealed container with a larger volume of a more volatile anti-solvent.[15] The slow diffusion of the anti-solvent vapor into the compound's solution can promote crystal growth.
-
-
Seeding: If a small amount of crystalline material is available, adding a seed crystal to a supersaturated solution can induce crystallization.
-
Crystallization-Induced Diastereomer Transformation (CIDT): For chiral compounds, this technique can be used to convert a mixture of diastereomers into a single, crystalline diastereomer.[16]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the best analytical techniques to assess the purity of my ribofuranoside derivative?
A1: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone for purity analysis, capable of separating the main product from impurities and anomers.[3][17] Using a diode array detector (DAD) can provide information about the spectral homogeneity of the peaks.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides molecular weight information for the main peak and any impurities, aiding in their identification.[18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation and can reveal the presence of impurities, including residual solvents. The anomeric configuration can often be determined by the coupling constant of the anomeric proton (J₁,₂).
-
Thin Layer Chromatography (TLC): A quick and inexpensive method to monitor reaction progress and assess the complexity of a mixture.[1]
Q2: I have a persistent baseline impurity that co-elutes with my product in flash chromatography. What should I do?
A2: This is a common challenge. Here are some strategies:
-
Change the Solvent System: Experiment with different solvent systems, including those with different polarity modifiers (e.g., switching from ethyl acetate to acetone or using a small percentage of methanol).
-
Switch the Stationary Phase: If you are using silica gel, consider reverse-phase flash chromatography. The different separation mechanism may resolve the impurity.
-
Gradient Elution: If you are using isocratic elution, switching to a shallow gradient can often improve resolution.[19]
-
"Filter" through a Silica Plug: If the impurity is much more or less polar than your product, a short plug of silica can sometimes be used to remove it without the need for a full chromatographic separation.[20]
Q3: How can I minimize the formation of the pyranose isomer during my synthesis?
A3: The furanose form of ribose is generally less thermodynamically stable than the pyranose form. To favor the furanose ring:
-
Kinetic Control: Employ reaction conditions that are under kinetic control, such as using specific catalysts and carefully controlling the reaction temperature.
-
Protecting Groups: The use of protecting groups that bridge the 2'- and 3'-hydroxyls, such as an acetonide group, can lock the sugar in the furanose conformation.
Logical Flow of Purification Strategy:
Caption: A decision-making workflow for selecting the appropriate purification strategy.
Section 3: Experimental Protocols
Protocol 1: General Flash Column Chromatography for Ribofuranoside Derivatives
This protocol provides a general guideline for purifying ribofuranoside derivatives using flash column chromatography.
-
Sample Preparation:
-
Dissolve the crude product in a minimal amount of the elution solvent or a stronger solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. This dry-loading method often results in better separation.
-
-
Column Packing:
-
Select a column size appropriate for the amount of crude material (typically a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Pack the column with silica gel as a slurry in the initial, least polar mobile phase.
-
-
Loading and Elution:
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the desired product.
-
Pool the pure fractions and evaporate the solvent under reduced pressure.
-
Protocol 2: Analytical HPLC for Purity Assessment
This protocol outlines a general method for assessing the purity of a ribofuranoside derivative by reverse-phase HPLC.
-
Sample Preparation:
-
Prepare a stock solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute this stock solution with the initial mobile phase to a final concentration of about 0.1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.[22]
-
-
HPLC Conditions:
-
Column: A C18 column is a common starting point (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.
-
Gradient: A typical gradient might be 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for the compound (e.g., 260 nm for nucleoside derivatives).
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
The purity is typically reported as the area of the main peak as a percentage of the total area of all peaks.
-
References
-
ResearchGate. (2001). (PDF) Protecting Groups for the Synthesis of Ribonucleic Acids. Retrieved from [Link]
-
LinkedIn. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Highly Stereoselective Glycosylation Reactions of Furanoside Derivatives via Rhenium (V) Catalysis - PMC. Retrieved from [Link]
-
PubMed. (2008). Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. Retrieved from [Link]
-
National Institutes of Health. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC. Retrieved from [Link]
-
PubMed. (2018). Separation and analysis of cis-diol-containing compounds by boronate affinity-assisted micellar electrokinetic chromatography. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Current trends and challenges in the downstream purification of bispecific antibodies. Retrieved from [Link]
-
Journal of the American Chemical Society. (1956). Puromycin. Synthetic Studies. VIII. Synthesis of 3-Amino-3-deoxy-D-ribofuranoside Derivatives. A Second Synthesis of 3-Amino-3-d. Retrieved from [Link]
-
Biotage. (2023). How To: Measure and Optimize the Removal of MMT Protecting Groups. Retrieved from [Link]
-
ResearchGate. (2008). (PDF) Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. Retrieved from [Link]
-
ACS Publications. (n.d.). Probing the Interactions between Boronic Acids and cis-Diol-Containing Biomolecules by Affinity Capillary Electrophoresis | Analytical Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Orthogonal protecting group strategies in carbohydrate chemistry | Request PDF. Retrieved from [Link]
-
MDPI. (n.d.). Qualitative and Quantitative Analytical Techniques of Nucleic Acid Modification Based on Mass Spectrometry for Biomarker Discovery. Retrieved from [Link]
-
ResearchGate. (2012). Column Chromatography for Terpenoids and Flavonoids. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Straightforward Synthesis of the Poly(ADP-ribose) Branched Core Structure - PMC. Retrieved from [Link]
-
PubMed. (1993). Crystallization, characterization, and preliminary crystallographic studies of mitochondrial carbamoyl phosphate synthetase I of Rana catesbeiana. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). EP1107982B1 - Reversible boron complexes of 1,2-(cis)-diol cyclic peptides.
-
European Pharmaceutical Review. (2022). Rapid method development to overcome challenges of bi-specific antibody purification. Retrieved from [Link]
-
ResearchGate. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. Retrieved from [Link]
-
MDPI. (n.d.). Separation of Monosaccharide Anomers on Photo-Click Cysteine-Based Stationary Phase: The α/β Interconversion Process Studied by Dynamic Hydrophilic Liquid Chromatography. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
PubMed. (2012). O-Aryl α,β-d-ribofuranosides: synthesis & highly efficient biocatalytic separation of anomers and evaluation of their Src kinase inhibitory activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Separation of Carbohydrate Isomers and Anomers on Poly-N-(1H-tetrazole-5-yl)-methacrylamide-bonded Stationary Phase by Hydrophilic Interaction Chromatography as well as Determination of Anomer Interconversion Energy Barriers. Retrieved from [Link]
-
National Institutes of Health. (2025). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PMC. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Challenges and opportunities in the purification of recombinant tagged proteins - PMC. Retrieved from [Link]
-
University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography - Department of Chemistry. Retrieved from [Link]
-
Protocols.io. (2022). Nucleoside analysis with high performance liquid chromatography (HPLC) V.1. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl β-D-ribofuranoside. Retrieved from [Link]
-
Agilent. (n.d.). PURITY AND IMPURITY ANALYSIS. Retrieved from [Link]
-
ResearchGate. (2020). Challenges and Opportunities in the Purification of Recombinant Tagged Proteins. | Request PDF. Retrieved from [Link]
-
Biotage. (n.d.). Successful Flash Chromatography. Retrieved from [Link]
-
Bionano Genomics. (n.d.). Troubleshooting Guides. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Discrimination of cis-diol-containing molecules using fluorescent boronate affinity probes by principal component analysis - Analytical Methods. Retrieved from [Link]
-
PubMed. (2000). Separation of enantiomers by gas chromatography. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. O-Aryl α,β-d-ribofuranosides: synthesis & highly efficient biocatalytic separation of anomers and evaluation of their Src kinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. pubs.acs.org [pubs.acs.org]
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- 10. EP1107982B1 - Reversible boron complexes of 1,2-(cis)-diol cyclic peptides - Google Patents [patents.google.com]
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- 12. chem.libretexts.org [chem.libretexts.org]
- 14. biotage.com [biotage.com]
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- 16. Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. protocols.io [protocols.io]
Technical Support Center: Optimization of Isopropylidene Protection Reaction Time
Welcome to the technical support center for the optimization of isopropylidene protection of diols. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this common yet crucial synthetic transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your success in the lab.
Troubleshooting Guide: Accelerating Sluggish Isopropylidene Protection Reactions
The formation of an isopropylidene ketal, or acetonide, is a fundamental protecting group strategy for 1,2- and 1,3-diols.[1][2][3] Its ease of installation and general stability under basic and neutral conditions make it a popular choice.[4] However, reaction times can vary significantly, from minutes to days, depending on several factors.[5] This section addresses common issues leading to slow or incomplete reactions and provides actionable solutions.
Issue 1: My Isopropylidene Protection Reaction is Slow or Stalling.
Several factors can contribute to a sluggish reaction. Let's break down the potential causes and their remedies.
Underlying Cause A: Inefficient Water Removal
The formation of an isopropylidene ketal is a reversible equilibrium reaction. The removal of the water byproduct is critical to drive the reaction towards the product side, according to Le Chatelier's principle.
-
Explanation of Causality: The acid-catalyzed mechanism involves the formation of a hemiacetal intermediate, followed by the elimination of water to form an oxocarbenium ion, which is then trapped by the second hydroxyl group. If water is not effectively removed, the reverse reaction (hydrolysis of the acetonide) will compete with the forward reaction, slowing down the overall conversion.
-
Recommended Solutions:
-
Dean-Stark Apparatus: For reactions in solvents like toluene or benzene, a Dean-Stark trap is the classical and highly effective method for azeotropically removing water.
-
Chemical Dehydrating Agents: The use of 2,2-dimethoxypropane (DMP) or 2-methoxypropene serves a dual role as both the acetone source and a water scavenger.[6] DMP reacts with water to form acetone and methanol, while 2-methoxypropene reacts with water to form acetone and methanol. This in-situ water removal is often more convenient than a Dean-Stark setup.
-
Molecular Sieves: Activated molecular sieves (3Å or 4Å) can be added to the reaction mixture to physically sequester water. Ensure the sieves are properly activated by heating under vacuum before use.
-
Underlying Cause B: Suboptimal Catalyst Choice or Concentration
The choice and amount of acid catalyst are paramount for an efficient reaction.
-
Explanation of Causality: The catalyst protonates the carbonyl oxygen of acetone or its equivalent, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the diol. An inappropriate catalyst or insufficient concentration will result in a slow reaction rate. Conversely, an excessively strong or high concentration of acid can lead to side reactions, including the degradation of sensitive substrates.
-
Recommended Solutions:
-
Brønsted Acids: p-Toluenesulfonic acid (p-TsOH) is a commonly used, effective, and inexpensive catalyst.[4][6] Other options include sulfuric acid and camphorsulfonic acid (CSA). For very acid-sensitive substrates, milder catalysts like pyridinium p-toluenesulfonate (PPTS) can be employed.
-
Lewis Acids: Lewis acids such as iron(III) chloride, copper(II) sulfate, and zirconium(IV) chloride can also catalyze the reaction, sometimes under milder conditions.[3][7]
-
Heterogeneous Catalysts: Cation exchange resins (e.g., Amberlyst, Dowex) offer the advantage of easy removal by filtration, simplifying the workup.[1]
-
Catalyst Loading: Typically, a catalytic amount (0.1-5 mol%) of the acid is sufficient. Optimization of the catalyst loading may be necessary for specific substrates.
-
Underlying Cause C: Inappropriate Reaction Temperature
-
Explanation of Causality: Like most chemical reactions, the rate of isopropylidene protection is temperature-dependent. Higher temperatures generally lead to faster reaction rates. However, excessive heat can promote side reactions or degradation of the starting material or product.
-
Recommended Solutions:
-
The reaction temperature can range from 0°C to 150°C, but a common range is 25°C to 80°C.[5] If the reaction is slow at room temperature, gentle heating (e.g., 40-60°C) can significantly accelerate the process.[8] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal temperature.[8][9]
-
Issue 2: I am observing the formation of byproducts.
The formation of byproducts can complicate purification and reduce the overall yield.
Underlying Cause: Acid-Labile Functional Groups
-
Explanation of Causality: The acidic conditions required for acetonide formation can also cleave other acid-sensitive protecting groups, such as silyl ethers (e.g., TBDMS, TIPS) or trityl ethers.[4][10]
-
Recommended Solutions:
-
Use Milder Catalysts: Employ milder acid catalysts like PPTS or heterogeneous catalysts.
-
Optimize Reaction Time: Carefully monitor the reaction progress and stop it as soon as the starting material is consumed to minimize the degradation of other functional groups.[8][9]
-
Alternative Protecting Group Strategy: If the substrate contains highly acid-labile groups, consider an alternative diol protecting group that is installed under neutral or basic conditions, such as a silylene acetal.[4]
-
Experimental Protocol: General Procedure for Isopropylidene Protection
This protocol provides a starting point for the optimization of your reaction.
-
Preparation: To a solution of the diol (1.0 equiv) in an appropriate solvent (e.g., acetone, dichloromethane, or a mixture), add the acetone source (if not used as the solvent, e.g., 2,2-dimethoxypropane, 1.5-2.0 equiv).
-
Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., p-TsOH, 0.01-0.05 equiv).
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor the progress by TLC.[8][9]
-
Workup: Once the reaction is complete, quench the catalyst by adding a mild base, such as triethylamine or a saturated aqueous solution of sodium bicarbonate.[9]
-
Extraction and Purification: Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography if necessary.[9]
Data Presentation: Catalyst and Reaction Time Comparison
| Catalyst | Typical Loading (mol%) | Solvent | Temperature (°C) | Typical Reaction Time |
| p-TsOH | 1-5 | Acetone/DCM | 25-60 | 1-24 hours[5] |
| CSA | 1-5 | Acetone/DMP | 25-60 | 1-12 hours |
| PPTS | 5-10 | Acetone/DCM | 25-50 | 6-48 hours |
| FeCl₃ | 5-10 | Acetone | 25 | 0.5-5 hours |
| Iodine | 10-20 | DMP | 25 | 3-5 hours[3] |
| Cation Exchange Resin | excess | Acetone/Toluene | 25-80 | 5-10 hours[1] |
Note: Reaction times are substrate-dependent and should be considered as a general guide.
Visualization of Key Concepts
Caption: Acid-catalyzed mechanism of isopropylidene ketal formation.
Caption: Troubleshooting workflow for slow isopropylidene protection.
Frequently Asked Questions (FAQs)
Q1: Can I use acetone directly as the solvent and reagent?
A: Yes, using acetone as the solvent is a common practice.[4] However, for this to be effective, a dehydrating agent or a method to remove water is still necessary to drive the equilibrium towards the product. Using a large excess of acetone can help, but combining it with a water scavenger like 2,2-dimethoxypropane or molecular sieves is more efficient.
Q2: How do I choose between a Brønsted acid and a Lewis acid catalyst?
A: The choice depends on the substrate's sensitivity. Brønsted acids like p-TsOH are generally effective and widely used.[4][6] However, for substrates with other acid-labile functional groups, a milder Brønsted acid like PPTS or a Lewis acid might be preferable. Lewis acids can sometimes offer different selectivity and may be effective at lower temperatures.
Q3: My diol is sterically hindered. What can I do to improve the reaction rate?
A: For sterically hindered diols, you may need more forcing conditions. This can include:
-
Increasing the reaction temperature.
-
Using a more reactive acetone equivalent, such as 2,2-dimethoxypropane, in combination with a strong acid catalyst.
-
Prolonging the reaction time. Careful monitoring is essential to avoid decomposition.
Q4: How can I monitor the reaction progress effectively?
A: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction.[8][9] Choose a solvent system that gives good separation between the starting diol, the product acetonide, and any potential byproducts. Staining with a suitable agent (e.g., potassium permanganate, ceric ammonium molybdate) will help visualize the spots. For more quantitative analysis, techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used.[8]
Q5: What is the best way to work up the reaction?
A: The workup procedure should neutralize the acid catalyst to prevent product degradation during concentration and purification. Adding a stoichiometric amount of a tertiary amine like triethylamine or washing with a mild aqueous base like saturated sodium bicarbonate solution is standard practice.[9] For heterogeneous catalysts like cation exchange resins, a simple filtration is all that is required for removal.[1]
References
- Methods for protecting and deprotecting a diol group.
-
Protection of Diol as Acetonide Using Acetone and Cation Exchange Resin as a Catalyst. IOSR Journal. [Link]
-
Selective deprotection of terminal isopropylidene acetals and trityl ethers using HClO4 supported on silica gel | Request PDF. ResearchGate. [Link]
-
Efficient and Rapid Regioselective Deprotection of Isopropylidene Ketals. ResearchGate. [Link]
-
Acetonides. Organic Chemistry Portal. [Link]
-
Selective hydrolysis of terminal isopropylidene ketals-an overview. Tsi-journals.com. [Link]
-
Acetonide protection of diols using iodine and dimethoxypropane. Dr. Babasaheb Ambedkar Marathwada University. [Link]
-
Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides. National Institutes of Health. [Link]
Sources
- 1. iosrjournals.org [iosrjournals.org]
- 2. tsijournals.com [tsijournals.com]
- 3. online.bamu.ac.in [online.bamu.ac.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. EP3521279A1 - Methods for protecting and deprotecting a diol group - Google Patents [patents.google.com]
- 6. Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetonides [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Preventing Anomerization in Glycosylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the control of anomeric selectivity in glycosylation reactions. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific principles to empower your experimental design and execution.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions about the fundamental concepts of anomerization in glycosylation.
Q1: What is anomerization in the context of a glycosylation reaction?
Anomerization is the interconversion of stereoisomers at the anomeric carbon (C-1) of a glycosyl donor, switching between the α and β configurations.[1] Uncontrolled anomerization during a glycosylation reaction leads to the formation of a mixture of α- and β-glycosides. This can complicate purification processes and significantly reduce the yield of the desired stereoisomer, which is often critical for the biological activity of the final glycoconjugate.[1]
Q2: What are the primary factors that dictate the anomeric outcome of a glycosylation reaction?
The stereochemical outcome of a glycosylation reaction is a delicate balance of several interconnected factors.[2][3] These include:
-
The Glycosyl Donor: The structure of the donor, particularly the protecting group at the C-2 position, is a key determinant.[4][5]
-
The Glycosyl Acceptor: The reactivity and steric bulk of the acceptor alcohol influence the reaction mechanism and stereoselectivity.[6][7]
-
The Promoter/Activator: The choice of activator and its stoichiometry can influence the formation of reaction intermediates and the overall reaction pathway.[8]
-
The Solvent: The solvent plays a critical role in stabilizing or destabilizing reaction intermediates, thereby influencing the stereochemical course of the reaction.[9][10][11]
-
The Temperature: Reaction temperature affects reaction rates and the equilibrium between different intermediates, which can impact the anomeric ratio.[12][13]
-
Reaction Concentration: The concentration of reactants can influence the competition between different reaction pathways, affecting the stereoselectivity.[14]
Q3: How does a "participating" neighboring group at the C-2 position work?
A participating group, typically an acyl group like acetyl or benzoyl at the C-2 position, can attack the anomeric center upon activation of the leaving group.[4] This forms a cyclic acyloxonium ion intermediate. The glycosyl acceptor can then only attack from the face opposite to this bulky intermediate, leading predominantly to the formation of a 1,2-trans-glycosidic bond.[4][15] For instance, in the glucose series, this results in the β-anomer. This strategy is one of the most reliable methods for achieving high 1,2-trans selectivity.[16]
Q4: Is it possible to synthesize 1,2-cis glycosides when a participating group is present at C-2?
Synthesizing 1,2-cis-glycosides (e.g., α-glycosides in the glucose series) in the presence of a C-2 participating group is challenging because the formation of the acyloxonium ion intermediate strongly favors the 1,2-trans product.[1][17] While not impossible, it often requires specific strategies to circumvent the neighboring group participation, such as using highly reactive donors and acceptors under conditions that favor a more SN2-like mechanism, or employing alternative synthetic routes.[17]
Section 2: Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to troubleshooting common problems related to poor anomeric selectivity in glycosylation reactions.
Issue 1: My reaction is producing a mixture of α and β anomers, but I need a pure 1,2-trans product.
Probable Cause: This issue often arises from incomplete neighboring group participation or competing reaction pathways.
Troubleshooting Workflow:
Troubleshooting Workflow for Low 1,2-trans Selectivity.
Detailed Explanation:
-
Reaction Concentration: Higher concentrations can favor a bimolecular (SN2-like) displacement of the leaving group, which can compete with the formation of the desired acyloxonium ion intermediate, leading to a decrease in 1,2-trans selectivity.[14] Lowering the concentration can favor the unimolecular pathway involving the participating group.[14]
-
Solvent Choice: Solvents like dichloromethane (DCM) are generally non-participating and are a good first choice for reactions relying on neighboring group participation.[8] In contrast, ethereal solvents can sometimes promote the formation of α-glycosides.[9][11]
-
Temperature Control: While higher temperatures can increase the reaction rate, they can also lead to an equilibrium between the α and β products, potentially eroding the kinetic control offered by the participating group.[12][13] Performing the reaction at a lower temperature often improves selectivity for the 1,2-trans product.
Issue 2: I am trying to synthesize a 1,2-cis glycoside, but the reaction is yielding the 1,2-trans product as the major isomer.
Probable Cause: This often occurs when there is unintended participation from a group at C-2 or when reaction conditions favor the thermodynamically more stable 1,2-trans product.
Troubleshooting Workflow:
Troubleshooting Workflow for Low 1,2-cis Selectivity.
Detailed Explanation:
-
Solvent Effects: The choice of solvent is critical for directing the stereoselectivity in the absence of a participating group. Ethereal solvents are known to favor the formation of α-glycosides (1,2-cis in the gluco- and galacto- series).[9][11] Conversely, nitrile solvents like acetonitrile often promote the formation of β-glycosides.[9][11] The use of solvent mixtures, such as a combination of a halogenated and an ethereal solvent, can sometimes enhance α-selectivity.[9]
-
Leaving Group and Promoter: The nature of the leaving group and the corresponding activator can significantly impact the reaction mechanism.[2] For instance, glycosyl halides are often used to achieve 1,2-cis glycosylation under halide-ion catalyzed conditions.[2]
-
In Situ Anomerization: The glycosyl donor can sometimes anomerize in situ to the more stable anomer before glycosylation occurs. This can be influenced by the Lewis acid promoter and the solvent.[18] Understanding and controlling this pre-equilibrium is crucial for achieving the desired stereochemical outcome.
Issue 3: The anomeric ratio of my product is inconsistent between batches.
Probable Cause: This variability often points to subtle, uncontrolled changes in reaction parameters.
Key Parameters to Standardize:
| Parameter | Importance in Anomeric Control | Recommended Action |
| Reagent Purity | Impurities in the donor, acceptor, or promoter can alter the reaction pathway. Water is a common culprit. | Ensure all reagents are pure and dry. Use freshly distilled solvents and properly activated molecular sieves. |
| Reaction Temperature | Small variations in temperature can affect the rates of competing reactions and equilibria.[12][13] | Use a reliable cryostat for sub-zero temperatures. Ensure consistent warming profiles. |
| Addition Rates | The rate of addition of the promoter or acceptor can influence local concentrations and reaction kinetics. | Standardize addition rates using a syringe pump for critical additions. |
| Stirring | Inefficient stirring can lead to localized concentration gradients and temperature differences. | Ensure vigorous and consistent stirring throughout the reaction. |
Experimental Protocol: Standardized Glycosylation Reaction
This protocol provides a general framework. Specific conditions will need to be optimized for your particular system.
-
Preparation:
-
Dry all glassware in an oven at >100 °C overnight and cool under a stream of dry nitrogen or argon.
-
Activate molecular sieves (3Å or 4Å) by heating under high vacuum.
-
Ensure all reagents are of the highest purity and are anhydrous.
-
-
Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen/argon inlet, and a thermometer, add the glycosyl donor, glycosyl acceptor, and activated molecular sieves.
-
Dissolve the components in the chosen anhydrous solvent.
-
Cool the reaction mixture to the desired starting temperature (e.g., -78 °C using a dry ice/acetone bath).
-
-
Initiation:
-
Dissolve the promoter in the same anhydrous solvent in a separate flame-dried flask.
-
Add the promoter solution dropwise to the cooled reaction mixture over a defined period (e.g., 15 minutes) using a syringe pump.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at the initial temperature for a specified time, then slowly warm to a higher temperature if required.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Quenching and Workup:
-
Once the reaction is complete, quench by adding a suitable reagent (e.g., triethylamine or saturated sodium bicarbonate solution).
-
Allow the mixture to warm to room temperature, then filter through a pad of celite to remove molecular sieves.
-
Perform an appropriate aqueous workup and extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography.
-
Determine the anomeric ratio of the purified product by Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Section 3: In-Depth Scientific Discussion
The Role of the Oxocarbenium Ion
In the absence of a participating C-2 group, glycosylation reactions often proceed through a transient oxocarbenium ion intermediate.[3][4] This planar species can be attacked by the nucleophilic acceptor from either the α- or β-face, leading to a mixture of anomers.[4] The final anomeric ratio is then determined by a complex interplay of steric and stereoelectronic effects, including the anomeric effect which thermodynamically favors the α-anomer.[9]
Solvent Participation: A Deeper Look
Certain solvents can actively participate in the glycosylation reaction, influencing the stereochemical outcome.
-
Nitrile Solvents (e.g., Acetonitrile): These solvents can attack the oxocarbenium ion to form a transient α-nitrilium ion intermediate. The subsequent attack by the glycosyl acceptor proceeds with inversion of configuration, leading to the β-glycoside. This is often referred to as the "nitrile effect".[11][19]
-
Ethereal Solvents (e.g., Diethyl Ether): Ethereal solvents can coordinate to the oxocarbenium ion, potentially shielding one face and directing the attack of the acceptor to the other. This often results in a preference for the α-glycoside.[9][11]
By understanding these fundamental principles and meticulously controlling the reaction parameters, researchers can effectively troubleshoot and optimize their glycosylation reactions to achieve the desired anomeric selectivity.
References
- The effect of neighbouring group participation and possible long range remote group participation in O-glycosyl
- Controlling the stereoselectivity of glycosyl
- Controlling the Stereoselectivity of Glycosyl
- Glycosyl Formates: Glycosylations with Neighboring-Group Particip
- The effect of neighbouring group participation and possible long range remote group participation in O-glycosyl
- Exploring the Neighbouring Group Participatory Mechanism in Glycosyl
- Recent Advances in Stereoselective Chemical O-Glycosyl
- The Stereoselectivity of Neighboring Group-Directed Glycosylation Is Concentration-Dependent.
- Controlling the stereoselectivity of glycosylation via solvent effects.
- On the influence of solvent on the stereoselectivity of glycosyl
- Preventing anomerization during reactions with Chitobiose octaacet
- Anomeric Selectivity of Glycosylations through a Machine Learning Lens.
- Origins of Selectivity in Glycosylation Reactions with Saccharosamine Donors. PMC.
- Effect of solvent and temper
- Anomeric Selectivity of Glycosylations Through a Machine Learning Lens. ChemRxiv.
- Dissecting Tin-Based Activation and Anomerization Pathways in Carbohydrate Chemistry.
- Strategies toward protecting group-free glycosylation through selective activ
- Stereoelectronic Effects in Glycosylation Reactions.
- The impact of leaving group anomericity on the structure of glycosyl cations of protected galactosides. Refubium - Freie Universität Berlin.
- The Impact of Leaving Group Anomericity on the Structure of Glycosyl Cations of Protected Galactosides.
- Lewis acid promoted anomerisation: recent developments and applications. Carbohydrate Chemistry: Chemical and Biological Approaches, Volume 41 - Books.
- CONTROLLING ANOMERIC SELECTIVITY, REACTIVITY, AND REGIOSELECTIVITY IN GLYCOSYLATIONS USING PROTECTING GROUPS: Strategies and Applications.
- Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions.
- Mapping the effect of configuration and protecting group pattern on glycosyl acceptor reactivity. Chemical Science (RSC Publishing) DOI:10.1039/D2SC06139B - The Royal Society of Chemistry.
- Key Reactions Of Sugars: Glycosylation and Protection. Master Organic Chemistry.
- Technical Support Center: Pyranose Glycosyl
- Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century. PubMed Central.
- Recent Advances in Stereoselective Chemical O-Glycosyl
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- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. On the influence of solvent on the stereoselectivity of glycosylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Glycosyl Formates: Glycosylations with Neighboring-Group Participation [mdpi.com]
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- 18. books.rsc.org [books.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Yields in Nucleoside Coupling Reactions
Welcome to the technical support center for nucleoside coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to low yields in solid-phase oligonucleotide synthesis. Here, we will delve into the intricacies of phosphoramidite chemistry, moving beyond simple procedural steps to explain the underlying principles that govern success.
Frequently Asked Questions (FAQs)
Q1: What is a "good" coupling efficiency, and how does it impact the final yield?
A good stepwise coupling efficiency is generally considered to be above 99%.[][2] While a 1% drop may seem insignificant, its impact is compounded with each synthesis cycle.[2] Any unreacted 5'-hydroxyl groups that are not successfully capped will lead to the formation of n-1 shortmers (oligonucleotides missing a single base), which can be challenging to purify from the desired full-length product.[3][4]
The theoretical yield of the full-length oligonucleotide is dramatically affected by the average coupling efficiency, especially for longer sequences.[2]
Table 1: Impact of Average Coupling Efficiency on Theoretical Yield of Full-Length Oligonucleotide [2]
| Oligonucleotide Length | Average Coupling Efficiency: 99.5% | Average Coupling Efficiency: 99.0% | Average Coupling Efficiency: 98.0% |
| 20mer | 90.9% | 82.6% | 68.0% |
| 50mer | 77.9% | 60.5% | 36.4% |
| 100mer | 60.6% | 36.6% | 13.3% |
Q2: What are the most common culprits for low coupling efficiency?
The most frequent causes of low coupling efficiency are:
-
Moisture Contamination: Water is a primary inhibitor of phosphoramidite chemistry.[5][6] It competes with the 5'-hydroxyl of the growing oligonucleotide chain for reaction with the activated phosphoramidite, leading to the formation of an H-phosphonate diester and consumption of the monomer.[5][7]
-
Reagent Degradation: Phosphoramidites, activators, and solvents can degrade over time, especially with improper storage or handling.[6][8]
-
Suboptimal Activator Performance: The choice and concentration of the activator are critical for efficient coupling.[][9]
-
Inefficient Capping: Failure to cap unreacted 5'-hydroxyl groups leads to the accumulation of deletion mutations.[3][10][11]
-
Issues with Phosphoramidite Quality or Dissolution: The purity and proper dissolution of the phosphoramidite monomers are essential.[12][13]
In-Depth Troubleshooting Guides
This section provides a systematic approach to identifying and resolving specific issues encountered during nucleoside coupling reactions.
Guide 1: Diagnosing and Mitigating Moisture Contamination
Moisture is the nemesis of successful oligonucleotide synthesis. Its presence can drastically reduce coupling efficiency by reacting with the activated phosphoramidite.[5]
Symptoms:
-
Consistently low coupling efficiencies across all bases.
-
A gradual decline in performance, especially during periods of high humidity.[5]
-
Poor synthesis results after the synthesizer has been idle.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for moisture contamination.
Detailed Protocols:
-
Solvent and Reagent Handling:
-
Always use fresh, anhydrous acetonitrile (ACN) with a water content below 30 ppm, preferably below 10 ppm.[13]
-
Purchase solvents in septum-sealed bottles to minimize atmospheric moisture exposure.[5]
-
When dissolving phosphoramidites, especially those that are oils or hygroscopic, use a dry syringe to transfer anhydrous ACN.[6] Consider adding molecular sieves (3 Å) to the dissolved amidite solution just prior to use.[13]
-
Ensure the inert gas (Argon or Helium) supplied to the synthesizer is passed through an in-line drying filter.[5]
-
Guide 2: Optimizing Activator Performance
The activator plays a dual role: it protonates the diisopropylamino group of the phosphoramidite and then acts as a nucleophile to form a highly reactive intermediate.[14][15] The choice and condition of the activator are paramount.
Common Issues and Solutions:
| Issue | Causality | Recommended Action |
| Precipitation of Activator | 1H-Tetrazole has limited solubility in acetonitrile, especially at lower temperatures.[15] | Gently warm the activator solution to redissolve any precipitate. Consider switching to a more soluble activator like 4,5-dicyanoimidazole (DCI) or 5-ethylthio-1H-tetrazole (ETT).[9][15] |
| Incomplete Activation | Activator concentration is too low, or the activator has degraded. | Verify the concentration of the activator solution. If degradation is suspected, replace it with a fresh solution. |
| Side Reactions with Acidic Activators | Highly acidic activators can cause premature removal of the 5'-DMT protecting group, leading to the formation of n+1 products (dimer additions).[14] | For sensitive syntheses, consider using a less acidic, more nucleophilic activator like DCI.[15] |
| Steric Hindrance Issues | Bulky phosphoramidites (e.g., RNA monomers) may require a more potent activator for efficient coupling.[] | Use activators known to be effective for sterically hindered couplings, such as ETT or DCI.[][15] |
Experimental Protocol: Activator Comparison
-
Set up parallel small-scale syntheses of a test oligonucleotide.
-
In each synthesis, use a different activator (e.g., 1H-Tetrazole, ETT, DCI) while keeping all other parameters constant.
-
After synthesis, cleave and deprotect the oligonucleotides.
-
Analyze the crude product by HPLC or mass spectrometry to compare the yield of the full-length product and the presence of impurities.
Guide 3: Troubleshooting Inefficient Capping and Oxidation
The capping and oxidation steps are crucial for ensuring the fidelity of the final oligonucleotide product.
The Role of Capping: The capping step acetylates any 5'-hydroxyl groups that failed to react during the coupling step, preventing them from participating in subsequent cycles and forming deletion sequences.[10][11][16] This is typically achieved using a mixture of acetic anhydride and N-methylimidazole.[10]
Symptoms of Inefficient Capping:
-
A high proportion of n-1 and other deletion shortmers in the final product.[3]
-
Side reactions, such as modification of guanine residues, can occur with certain capping reagents, leading to G to A substitutions.[17]
The Role of Oxidation: The oxidation step converts the unstable phosphite triester linkage formed during coupling into a stable phosphate triester.[10][16] This is commonly done using an iodine solution.[10][16]
Symptoms of Inefficient Oxidation:
-
Cleavage of the newly formed linkage during the subsequent acidic deblocking step, leading to truncated sequences.
Troubleshooting Diagram:
Caption: Troubleshooting capping and oxidation steps.
Guide 4: Addressing Sequence-Dependent Low Yields
Certain sequences are inherently more difficult to synthesize due to steric hindrance or secondary structure formation.
Problematic Sequences:
-
Purine-rich sequences (A, G): Purines are bulkier than pyrimidines and may require longer coupling times or more potent activators.[]
-
G-rich sequences: These are prone to forming secondary structures that can hinder the accessibility of the 5'-hydroxyl group.
-
Repetitive sequences: Can lead to polymerase slippage during QC by sequencing.[18]
Strategies for Improvement:
-
Increase Coupling Time: For difficult couplings, extending the coupling time can improve efficiency.[13]
-
Double Coupling: This involves repeating the coupling step for a specific base before proceeding to the capping and oxidation steps.[13][19] This can significantly improve the yield for that particular addition.[13]
-
Use a Stronger Activator: As mentioned previously, a more potent activator can overcome the steric hindrance of bulky bases.
Protocol for Double Coupling:
-
Modify the synthesis protocol for the specific difficult base.
-
After the initial delivery of the phosphoramidite and activator, hold for the standard coupling time.
-
Instead of proceeding to the capping step, deliver a second aliquot of the same phosphoramidite and activator.
-
After the second coupling step, proceed with the standard capping and oxidation steps.[13]
References
- Coupling Pathways and Activation Mechanisms in Phosphoramidite Reactions. (n.d.). Google Cloud.
- Phosphoramidite Chemistry for DNA Synthesis. (n.d.). Twist Bioscience.
- Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites. (n.d.). LGC, Biosearch Technologies.
- Comprehensive Guide to Oligonucleotide Synthesis Using the Phosphoramidite Method. (n.d.). Google Cloud.
- Phosphoramidite Chemistry. (n.d.). Eurofins Genomics.
-
Oligonucleotide synthesis. (2024, November 26). In Wikipedia. Retrieved January 20, 2026, from [Link]
- Solid-Phase Oligo Synthesis: Driving Molecular Innovation. (n.d.). Inviblog.
-
Nucleoside phosphoramidite. (2024, October 29). In Wikipedia. Retrieved January 20, 2026, from [Link]
- Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology. (n.d.). Amerigo Scientific.
-
Vargeese, C., Carter, J., Yegge, J., Krivjansky, S., Settle, A., Kropp, E., Peterson, K., & Pieken, W. (1998). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. Nucleic Acids Research, 26(4), 1046–1050. [Link]
- Hogrefe, R. (n.d.). Troubleshooting the Synthesis of Modified Oligonucleotides. TriLink BioTechnologies.
- Kalinichenko, E., et al. (2023). The Influence of the Capping Step During Solid-Phase Phosphoramidite Synthesis of Oligonucleotides on Synthetic Errors in Oligonucleotides. Molecules, 28(1), 1-15.
- Solid Phase Oligonucleotide Synthesis. (n.d.). Biotage.
- Technical Brief – Synthesis of Long Oligonucleotides. (n.d.). Glen Research.
- Hayakawa, Y. (2015). Coupling Activators for the Oligonucleotide Synthesis via Phosphoramidite Approach. ChemInform, 46(31).
- Synthesis and Purification Methods of 2'-OMe-rG(ibu) Phosphoramidite. (n.d.). Huaren Science.
- Le-Nguyen, D. (2018). Double coupling method for oligonucleotide synthesis. U.S. Patent No. 10,072,261 B1. Washington, DC: U.S.
- Chemical Synthesis of Oligonucelotide Sequences: Phosphoramidite Chemistry. (2023). Methods in Molecular Biology, 2633, 185-193.
- Nucleosidic Phosphoramidite Synthesis via Phosphitylation: Activator Selection and Process Development. (2005). Organic Process Research & Development, 9(2), 158-167.
- Troubleshooting failed capping steps in oligonucleotide synthesis. (n.d.). Benchchem.
- Use of Custom Synthesized Phosphoramidite Reagents. (n.d.). TriLink BioTechnologies.
- Phosphoramidite Coupling to Oligonucleotides Bearing Unprotected Internucleosidic Phosphate Moieties. (1998). The Journal of Organic Chemistry, 63(26), 9678-9683.
- Oligonucleotide manufacturing – challenges & solutions. (2023, October 25). Single Use Support.
- The Challenges of Oligonucleotide Synthesis: Addressing Key Hurdles in Biotechnology. (2024, January 20). Exactmer.
- Solving the challenge of long oligonucleotide synthesis. (2021, November 11). LubioScience.
- Challenges of Oligonucleotide Drug Development. (2023, June 6). BOC Sciences.
- Activators for oligonucleotide and phosphoramidite synthesis. (2012). Google Patents.
- Technical Brief - ABOUT ACTIVATORS: Now and tomorrow. (n.d.). Glen Research.
- Troubleshooting low coupling efficiency in 15N phosphoramidite synthesis. (n.d.). Benchchem.
- Optimized Method for the Synthesis of Alkyne-Modified 2′-Deoxynucleoside Triphosph
- Technical Brief - Precautions During Packaging of Phosphoramidites and Transfer into Alternative Vials. (n.d.). Glen Research.
- Troubleshooting. (n.d.). Eton Bioscience Inc.
-
The degradation of the four different phosphoramidites as a function of time in propylene carbonate with added water. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
- Digital Quantification of Chemical Oligonucleotide Synthesis Errors. (2021). Clinical Chemistry, 67(8), 1133-1141.
- Synthesizer common question and troubleshooting. (n.d.). LGC, Biosearch Technologies.
- Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis. (2021). RSC Chemical Biology, 2(4), 1032-1050.
- Base Modifications of Nucleosides via the Use of Peptide-Coupling Agents, and Beyond. (2023). The Chemical Record, 23(1), e202200182.
-
Procedures to Improve Difficult Couplings. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
- Optimizing Peptide Coupling: Key Techniques. (n.d.).
Sources
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- 6. glenresearch.com [glenresearch.com]
- 7. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]
- 8. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 11. blog.invitek.com [blog.invitek.com]
- 12. Synthesis and Purification Methods of 2'-OMe-rG(ibu) Phosphoramidite - WUHU HUAREN SCIENCE AND TECHNOLOGY CO., LTD. [huarenscience.com]
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- 19. US10072261B1 - Double coupling method for oligonucleotide synthesis - Google Patents [patents.google.com]
Technical Support Center: Managing the Acid-Sensitivity of Isopropylidene Acetals
Welcome to the technical support center for isopropylidene acetals (acetonides). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this indispensable diol protecting group. Isopropylidene acetals are valued for their ease of formation, general stability, and role as a stereochemical linchpin. However, their defining characteristic—lability to acid—is both a feature and a frequent source of experimental challenges.
This document moves beyond simple protocols to provide a deeper understanding of the causality behind common issues. Here, you will find troubleshooting guides and FAQs designed to address specific problems encountered in the lab, ensuring your synthetic campaigns proceed with predictability and efficiency.
Part 1: Foundational Principles: The Chemistry of Acid-Lability
Understanding why an isopropylidene acetal is acid-sensitive is the first step to controlling its behavior. The hydrolysis of an acetal is the reverse of its formation and is catalyzed by acid.[1] The process is not a simple cleavage; it is a stepwise mechanism involving protonation and the formation of a resonance-stabilized oxonium ion intermediate.[2][3]
The key takeaway is that both an acid catalyst and a nucleophile (typically water) are required for hydrolysis .[4] The reaction is an equilibrium, which can be driven towards the deprotected diol by using an excess of water.[1] Conversely, formation is driven by the removal of water.[4]
Caption: Acid-catalyzed hydrolysis of an isopropylidene acetal.
Part 2: Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent problems encountered during the synthesis and manipulation of molecules containing isopropylidene acetals.
Q1: My isopropylidene acetal was unexpectedly cleaved during a reaction or workup that I thought was non-acidic. What happened?
A1: This is a classic problem of "hidden" or adventitious acidity. Isopropylidene acetals are quite sensitive, and even trace amounts of acid can initiate cleavage, especially at elevated temperatures or over long reaction times.
Common Sources of Unintended Acidity:
-
Reagents: Some reagents can be latently acidic or generate acidic byproducts. For example, Dichlorodicyanoquinone (DDQ), while used for cleaving PMB ethers, can generate HCl in the presence of water, leading to acetal cleavage.[5]
-
Solvents: Chlorinated solvents like dichloromethane (DCM) can slowly decompose to generate trace HCl, particularly if stored improperly or for long periods.
-
Silica Gel: Standard silica gel used for chromatography is inherently acidic (pH ≈ 4.5-5.5). Prolonged exposure on a column can partially or fully cleave sensitive acetals. If this is suspected, use silica gel that has been neutralized with a base (e.g., triethylamine) or opt for alternative purification methods like crystallization or chromatography on neutral alumina.
-
Aqueous Workups: Quenching a reaction with ammonium chloride (NH₄Cl) creates a mildly acidic solution (pH ≈ 5). While often benign, it can be detrimental to highly sensitive substrates. Use a buffered phosphate solution or a simple water/brine wash instead.
Expert Insight: Always consider the entire experimental sequence. A reaction may be perfectly neutral, but if you quench with saturated NH₄Cl and then let the crude material sit on a silica gel column overnight, you have created two opportunities for acid-catalyzed deprotection.
Q2: I'm trying to deprotect my acetal, but the reaction is sluggish, incomplete, or requires harsh conditions that damage my molecule. How can I improve this?
A2: Sluggish deprotection usually points to suboptimal reaction conditions. The key is to balance the strength of the acid with the stability of your substrate and to ensure all necessary components for the reaction are present.
Factors to Optimize:
-
Water Content: Hydrolysis requires water as a nucleophile.[1] Running a deprotection in an anhydrous organic solvent with an acid catalyst will be extremely slow. The reaction is often performed in a solvent mixture like acetic acid/water, THF/aqueous HCl, or methanol with a catalytic amount of acid.[5]
-
Acid Choice & Strength: There is a wide spectrum of acidic reagents available. Using brute force (e.g., concentrated HCl) is rarely necessary and often counterproductive. The goal is to choose a catalyst just strong enough to effect the transformation efficiently.
-
Temperature: For very stable acetals, gentle heating can accelerate the reaction. However, this also increases the rate of potential side reactions, so it should be used judiciously.
The following table provides a comparison of common acidic systems for deprotection.
| Reagent System | Typical Conditions | Characteristics & Best Use Cases |
| Acetic Acid (AcOH) | 80% AcOH in H₂O, RT to 50°C | Very mild. Ideal for substrates with other acid-sensitive groups. Can be slow.[6] |
| TFA / H₂O | 9:1 TFA/H₂O, 0°C to RT | Strong and fast. Use with caution on complex molecules. Can cleave Boc groups. |
| HCl or H₂SO₄ (catalytic) | 1M aq. solution in THF or MeOH | Standard, effective conditions. The concentration can be tuned for lability.[6] |
| PPTS (Pyridinium p-toluenesulfonate) | MeOH or acetone/H₂O, RT to reflux | Mildly acidic salt. Excellent for sensitive substrates where stronger acids cause decomposition.[5] |
| Solid-Supported Acids (e.g., HClO₄·SiO₂) | Aprotic solvent (e.g., CH₂Cl₂), RT | Heterogeneous catalyst. Workup is a simple filtration. Offers high selectivity for terminal acetals.[6][7] |
| Lewis Acids (e.g., FeCl₃, InCl₃, Yb(OTf)₃) | MeCN or CH₂Cl₂, often with H₂O | Can offer unique chemoselectivity. Effective for substrates where protic acids fail.[6][8] |
Q3: My molecule has multiple acid-sensitive groups (e.g., another acetal, a silyl ether, a Boc group). How can I selectively cleave only the isopropylidene acetal?
A3: This is a challenge of orthogonal protection strategy .[9][10][11] The key is to exploit the subtle differences in lability between protecting groups. Isopropylidene acetals are generally among the more acid-labile groups.
Strategies for Selective Deprotection:
-
Kinetic vs. Thermodynamic Control: Terminal isopropylidene groups (protecting a primary and a secondary alcohol) are often more sterically strained and kinetically labile than internal ones (protecting two secondary alcohols).[12] Using very mild conditions (e.g., 80% AcOH at RT for a short time) can sometimes selectively cleave the terminal acetonide.[13]
-
Reagent Tuning:
-
Silyl Ethers (TBDMS, TIPS): These are generally stable to the mild acidic conditions used for acetonide cleavage (e.g., AcOH, PPTS). They are cleaved with fluoride ions, making them perfectly orthogonal.[11]
-
Boc Groups: Boc groups are highly sensitive to strong acids (like TFA) but are stable to milder conditions like aqueous acetic acid.[8]
-
Benzylidene Acetals: These are structurally similar but generally more stable to acid than isopropylidene acetals, allowing for selective removal of the latter.[10]
-
-
Specialized Reagents: Certain reagents show remarkable selectivity. For example, H-Beta zeolite has been shown to selectively deprotect certain sugar acetals.[14][15] Similarly, systems like HClO₄ on silica gel can readily cleave terminal acetonides while leaving other groups intact.[7]
Caption: Decision workflow for selecting a deprotection strategy.
Part 3: Frequently Asked Questions (FAQs)
Q4: How does the structure of the diol (1,2- vs. 1,3-) affect the stability of the resulting isopropylidene acetal?
A4: The ring size of the resulting acetal plays a significant role.
-
1,2-Diols form a five-membered 1,3-dioxolane ring.
-
1,3-Diols form a six-membered 1,3-dioxane ring.
Generally, 1,3-dioxanes hydrolyze faster than 1,3-dioxolanes under acidic conditions.[5] This is attributed to the greater conformational flexibility of the six-membered ring, which can more easily adopt the half-chair conformation required to stabilize the developing positive charge on the intermediate oxonium ion.
Q5: I need to protect a diol under very mild conditions. Should I use acetone or 2,2-dimethoxypropane?
A5: This choice relates to kinetic versus thermodynamic control.[16][17]
-
Acetone (with an acid catalyst and dehydrating agent): This is an equilibrium (thermodynamic) process.[1] The reaction is driven by the removal of the water byproduct. It allows the most thermodynamically stable acetonide to form, which is useful for selective protection in polyols.
-
2,2-Dimethoxypropane (DMP) or 2-Methoxypropene: These reagents react under kinetic control.[18] The byproducts are methanol and/or acetone, which do not need to be removed as rigorously as water. This method is often faster and performed under milder conditions, making it ideal for sensitive substrates.
Q6: Are there any conditions under which an isopropylidene acetal is stable to acid?
A6: True stability is relative, but lability can be dramatically reduced. In the complete absence of a nucleophile like water, protonation of the acetal is reversible, and cleavage will not occur. However, ensuring absolutely anhydrous acidic conditions is practically impossible. Some specialized acetals, such as those with strong electron-withdrawing groups nearby, show remarkable stability to acid because these groups destabilize the formation of the positively charged oxonium ion intermediate.[19] For most practical purposes, however, it is safest to assume that any protic or Lewis acidic condition in the presence of a nucleophile poses a risk.
Part 4: Key Experimental Protocols
Protocol 1: Mild Deprotection of a Sensitive Substrate using Acetic Acid
This protocol is suitable for substrates where harsh acids would cleave other protecting groups or cause decomposition.
-
Dissolution: Dissolve the isopropylidene-protected compound (1.0 mmol) in a mixture of glacial acetic acid (8 mL) and deionized water (2 mL).
-
Reaction: Stir the solution at room temperature. For more stable acetals, the temperature can be raised to 40-50°C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction may take several hours (4-24 h).
-
Workup: Once the reaction is complete, carefully pour the mixture into a beaker containing ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases (pH > 7).
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Selective Deprotection of a Terminal Acetonide using HClO₄·SiO₂
This method is highly effective for the selective cleavage of terminal (kinetically labile) acetonides in the presence of internal ones or other acid-stable groups.[7]
-
Catalyst Preparation: Prepare HClO₄·SiO₂ by stirring silica gel (10 g) with 6% aqueous perchloric acid (HClO₄, 5 mL) for 15 minutes, followed by drying in an oven at 100°C for 5 hours.
-
Dissolution: Dissolve the substrate (1.0 mmol) in anhydrous dichloromethane (CH₂Cl₂) or methanol (10 mL).
-
Reaction: Add the prepared HClO₄·SiO₂ catalyst (approx. 100 mg, 10 wt% of substrate) to the solution. Stir the suspension at room temperature.
-
Monitoring: Monitor the reaction by TLC. These reactions are often complete within 6-12 hours.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the solid catalyst. Wash the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is often clean but can be purified further by column chromatography if necessary.
References
-
Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. Retrieved from [Link]
-
Agarwal, S., & Vankar, Y. D. (2005). Selective deprotection of terminal isopropylidene acetals and trityl ethers using HClO4 supported on silica gel. Carbohydrate Research, 340(9), 1661-1667. [Link]
-
Bhaskar, V., Kumar, V. S., & Loganathan, D. (2008). Zeolite catalyzed selective deprotection of di- and tri-O-isopropylidene sugar acetals. Carbohydrate Research, 343(10-11), 1801-1807. [Link]
-
LibreTexts Chemistry. (2019). 14.3: Acetal Formation. Retrieved from [Link]
-
Request PDF. (n.d.). Selective deprotection of terminal isopropylidene acetals and trityl ethers using HClO4 supported on silica gel. Retrieved from [Link]
- Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag. (Specific chapter on Acetals). URL available through various academic libraries and publishers.
-
Plapinger, R. E., & Purves, C. B. (2008). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. The Journal of Organic Chemistry, 73(24), 9748-9751. [Link]
-
Fife, T. H., & Jao, L. K. (1968). General acid catalyzed acetal hydrolysis. The hydrolysis of acetals and ketals of cis- and trans-1,2-cyclohexanediol. Changes in rate-determining step and mechanism as a function of pH. Journal of the American Chemical Society, 90(15), 4081-4085. [Link]
-
Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]
-
OSTI.GOV. (n.d.). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acetonides. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Formation and Reactions of Acetals. Retrieved from [Link]
-
ResearchGate. (2021). How to make acetal and hemiacetal stable on acidic medium?. Retrieved from [Link]
-
Request PDF. (n.d.). Zeolite catalyzed selective deprotection of di- and tri-O-isopropylidene sugar acetals. Retrieved from [Link]
-
JoVE. (n.d.). Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
-
van der Vorm, S., et al. (2016). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. PLoS ONE, 11(6), e0157526. [Link]
-
D'Adamio, G., et al. (2004). New Protecting Groups for 1,2-Diols (Boc- and Moc-ethylidene). Cleavage of Acetals with Bases. Organic Letters, 6(21), 3845-3848. [Link]
-
Gupta, S., et al. (2022). Advancement of the Cleavage Methods of Carbohydrate-derived Isopropylidene and Cyclohexylidene Ketals. Current Organic Chemistry, 26(7), 715-734. [Link]
- Myers, A. (n.d.). Protecting Groups. Harvard University.
-
chemeurope.com. (n.d.). Thermodynamic versus kinetic reaction control. Retrieved from [Link]
- University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies.
-
Ashenhurst, J. (2012). Thermodynamic and Kinetic Products. Master Organic Chemistry. Retrieved from [Link]
- Spivey, A. C. (2016). An Introduction to Reaction Stereoelectronics LECTURE 3. Imperial College London.
-
Ashenhurst, J. (n.d.). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]
- Kocienski, P. J. (1994). Protecting Groups. (Chapter on Orthogonal Sets). Georg Thieme Verlag. URL available through various academic libraries and publishers.
-
TSI Journals. (2009). Selective hydrolysis of terminal isopropylidene ketals-an overview. Retrieved from [Link]
- Page, M. I. (n.d.). Mechanism and Catalysis in the Hydrolysis of Some Acetals and Esters. University of Glasgow.
-
PubMed. (n.d.). A mild deprotection of isopropylidene ketals from 2-deoxyglycosides using AcOH/H2O/DME. Retrieved from [Link]
-
Accounts of Chemical Research. (n.d.). General acid catalysis of acetal, ketal, and ortho ester hydrolysis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by acetal cleavage. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acetal synthesis by acetalization or ring closure. Retrieved from [Link]
-
YouTube. (2021). Acetal Formation - Organic Chemistry, Reaction Mechanism. Retrieved from [Link]
-
ACS Omega. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Retrieved from [Link]
-
NIH National Library of Medicine. (2017). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. Retrieved from [Link]
-
ResearchGate. (n.d.). Efficient and Rapid Regioselective Deprotection of Isopropylidene Ketals. Retrieved from [Link]
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
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- 7. Selective deprotection of terminal isopropylidene acetals and trityl ethers using HClO4 supported on silica gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acetonides [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
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- 13. A mild deprotection of isopropylidene ketals from 2-deoxyglycosides using AcOH/H2O/DME: An efficient regioselective deprotection of terminal isopropylidene ketals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Zeolite catalyzed selective deprotection of di- and tri-O-isopropylidene sugar acetals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
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- 17. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 18. youtube.com [youtube.com]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Regioselective Deprotection of Isopropylidene Ketals in Carbohydrates
Welcome to the technical support center for carbohydrate chemistry applications. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet critical challenge of regioselectively deprotecting isopropylidene ketals. Isopropylidene groups (or acetonides) are invaluable for protecting 1,2- and 1,3-diols in carbohydrates, but their selective removal is paramount for the success of complex multi-step syntheses.[1] This document provides in-depth troubleshooting advice, validated protocols, and the underlying chemical principles to empower you to overcome experimental hurdles.
Foundational Principles: Why is Regioselectivity a Challenge?
The regioselective cleavage of one isopropylidene group in the presence of others is governed by a delicate interplay of steric and electronic factors, which ultimately dictates the relative stability of the ketal and the intermediate oxocarbenium ion formed during acid-catalyzed hydrolysis.[2][3]
-
Kinetic vs. Thermodynamic Control: Most selective deprotections are performed under kinetic control, where the most reactive ketal is cleaved first. The rate of hydrolysis is influenced by:
-
Steric Hindrance: Ketal protecting terminal diols (e.g., 5,6-O-isopropylidene in glucofuranose) are generally less sterically hindered and more accessible to reagents, making them more labile than those protecting internal diols (e.g., 1,2-O-isopropylidene).[1][4]
-
Ring Strain: Dioxolane rings (protecting 1,2-diols) are typically more strained than dioxane rings (protecting 1,3-diols), which can influence their reactivity. However, fusion to the carbohydrate backbone complicates this simple picture.[4]
-
-
Mechanism of Acid-Catalyzed Hydrolysis: The reaction proceeds via protonation of one of the ketal oxygens, followed by cleavage to form a tertiary carbocation and a hydroxyl group. This cation is stabilized by the adjacent oxygen atom, forming an oxocarbenium ion. Nucleophilic attack by water completes the hydrolysis. The stability of this intermediate is key to the reaction rate.
Caption: Decision workflow for selecting a deprotection method.
Validated Experimental Protocols
Protocol 1: Selective Cleavage of a Terminal Ketal with Aqueous Acetic Acid
This is the most common and straightforward method, ideal for robust substrates where the terminal ketal is significantly more labile.
-
Application: Selective removal of the 5,6-O-isopropylidene group from 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.
-
Reagents & Equipment:
-
Substrate (e.g., Diacetone-D-glucose)
-
Glacial Acetic Acid
-
Deionized Water
-
Round-bottom flask with stir bar
-
Heating mantle or oil bath with temperature control
-
TLC supplies (e.g., Silica plates, 1:1 Hexanes:Ethyl Acetate eluent)
-
-
Procedure:
-
Dissolve the di-isopropylidene protected sugar (1.0 eq) in a solution of 80% aqueous acetic acid.
-
Heat the mixture to 40-60 °C. The exact temperature may require optimization.
-
Monitor the reaction progress every 30 minutes by TLC. The product, 1,2-O-isopropylidene-α-D-glucofuranose, will have a lower Rf value than the starting material.
-
Once the starting material is consumed (typically 1-3 hours), cool the reaction to room temperature.
-
Quench the reaction by carefully adding saturated sodium bicarbonate solution until effervescence ceases and the pH is neutral (~7).
-
Extract the aqueous layer multiple times with ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid/oil by flash column chromatography on silica gel to yield the pure mono-protected diol.
-
Protocol 2: Lewis Acid-Catalyzed Selective Hydrolysis
This method offers higher selectivity and is often faster than traditional Brønsted acid hydrolysis. [5]
-
Application: Regioselective hydrolysis of terminal isopropylidene ketals in the presence of internal ones or other protecting groups.
-
Reagents & Equipment:
-
Substrate (1.0 eq)
-
Cobalt(II) Chloride Dihydrate (CoCl₂·2H₂O, 0.1-0.2 eq) or Indium(III) Chloride (InCl₃)
-
Anhydrous Acetonitrile (for CoCl₂) or Methanol (for InCl₃)
-
Standard glassware for inert atmosphere reaction if needed (though often not strictly required)
-
-
Procedure:
-
Dissolve the protected carbohydrate (1.0 eq) in anhydrous acetonitrile.
-
Add CoCl₂·2H₂O (0.15 eq) to the solution.
-
Heat the reaction mixture to 50-60 °C and stir.
-
Monitor the reaction by TLC. The reaction is often complete within 1-2 hours.
-
Upon completion, cool the reaction and concentrate the solvent in vacuo.
-
Redissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by flash chromatography. This method's low catalyst loading and mild conditions are advantageous for multi-gram scale reactions. [5]
-
Protocol 3: Regioselective Acetolysis of an Internal Ketal
A specialized, non-hydrolytic method for cleaving more stable ketals and creating vicinal diacetates. [6][7]
-
Application: Selective cleavage of the 1,2-O-isopropylidene group from a 1,2:3,4-di-O-isopropylidene-galactopyranoside.
-
Reagents & Equipment:
-
Substrate (1.0 eq)
-
Acetic Anhydride (Ac₂O)
-
Trifluoroacetic Acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Ice bath
-
-
Procedure:
-
Dissolve the di-isopropylidene protected sugar (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride (e.g., 5.0 eq) to the solution.
-
Slowly add trifluoroacetic acid (e.g., 1.0 eq) dropwise.
-
Stir the reaction at 0 °C and monitor carefully by TLC.
-
Once the reaction is complete, quench by slowly adding it to a cold, saturated solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting diacetate product by flash chromatography.
-
Summary of Reagents and Selectivity
| Reagent System | Typical Selectivity | Conditions | Advantages | Disadvantages | Reference |
| 80% aq. AcOH | Terminal > Internal | 40-70 °C, 1-4 h | Inexpensive, simple setup | Moderate selectivity, can be slow | [8][9] |
| aq. H₂SO₄ / HCl | Low | RT to Reflux | Fast, inexpensive | Poor selectivity, harsh conditions | [1][10] |
| Dowex-H⁺ / Amberlite | Terminal > Internal | RT to 40 °C, 2-12 h | Easy workup (filtration) | Can be slow, requires catalyst activation | [1][4] |
| CoCl₂·2H₂O / MeCN | High (Terminal) | 50-60 °C, 1-2 h | Fast, high selectivity, catalytic | Requires anhydrous solvent for best results | [5] |
| InCl₃ / MeOH | High (Terminal) | 50-60 °C, 1-2 h | Fast, high selectivity, catalytic | Metal catalyst | [5] |
| I₂ / MeOH | High (General) | RT to 45 °C | Very mild, non-acidic | Can be slower for hindered ketals | [4][8] |
| TFA / Ac₂O | Internal (1,2-) > (3,4-) | 0 °C to RT | Non-hydrolytic, unique selectivity | Forms acetates, not diols directly | [6][7] |
This guide is intended to provide a strong starting point for your experimental design and troubleshooting. Always perform small-scale test reactions to optimize conditions for your specific substrate before committing to a large-scale synthesis.
References
-
Zeolite catalyzed selective deprotection of di- and tri-O-isopropylidene sugar acetals. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Li, J., & Wang, Y. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Organic & Biomolecular Chemistry, 17(20), 4934–4950. Available from: [Link]
-
Mahalingam, S. M., & Aidhen, I. S. (2005). Efficient and Rapid Regioselective Deprotection of Isopropylidene Ketals. Zeitschrift für Naturforschung B, 60(9), 962–966. Available from: [Link]
-
Mahalingam, S. M., & Aidhen, I. S. (2009). Selective hydrolysis of terminal isopropylidene ketals- an overview. Trade Science Inc. Retrieved January 21, 2026, from [Link]
-
Zhang, P., & Ling, C.-C. (2017). A mild acetolysis procedure for the regioselective removal of isopropylidene in di-O-isopropylidene-protected pyranoside systems. Carbohydrate Research, 445, 7–13. Available from: [Link]
-
Gajula, C., et al. (2020). Studies of Catalyst-Controlled Regioselective Acetalization and Its Application to Single-Pot Synthesis of Differentially Protected Saccharides. The Journal of Organic Chemistry, 85(15), 9579-9594. Available from: [Link]
-
Ding, X.-G., et al. (2024). A mild deprotection of isopropylidene ketals from 2-deoxyglycosides using AcOH/H2O/DME: An efficient regioselective deprotection of terminal isopropylidene ketals. Carbohydrate Research, 541, 109167. Available from: [Link]
-
Ding, X.-G., et al. (2024). A mild deprotection of isopropylidene ketals from 2-deoxyglycosides using AcOH/H2O/DME: An efficient regioselective deprotection of terminal isopropylidene ketals. Carbohydrate Research, 541, 109167. Available from: [Link]
-
Zhang, P., & Ling, C.-C. (2017). A mild acetolysis procedure for the regioselective removal of isopropylidene in di-O-isopropylidene-protected pyranoside systems. ResearchGate. Retrieved January 21, 2026, from [Link]
- Kocienski, P. J. (2005). Protecting Groups. 3rd ed. Georg Thieme Verlag.
-
Master Organic Chemistry. (2018). Key Reactions Of Sugars: Glycosylation and Protection. Retrieved January 21, 2026, from [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Studies of Catalyst-Controlled Regioselective Acetalization and Its Application to Single-Pot Synthesis of Differentially Protected Saccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. A mild acetolysis procedure for the regioselective removal of isopropylidene in di-O-isopropylidene-protected pyranoside systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Validation & Comparative
The Critical Role of Protecting Groups in Ribofuranose Chemistry
An In-Depth Guide to Selecting Protecting Groups for Ribofuranose Synthesis: A Comparative Analysis
For researchers, synthetic chemists, and professionals in drug development, the strategic selection of protecting groups is a cornerstone of successful ribonucleoside and carbohydrate synthesis. The ribofuranose unit, with its multiple hydroxyl groups of similar reactivity, presents a formidable challenge. A well-chosen protecting group strategy is paramount for achieving high yields and the desired stereoselectivity. This guide provides an in-depth comparison of common protecting groups for ribofuranose, grounded in experimental evidence and practical considerations, to empower you to make informed decisions in your synthetic endeavors.
The primary challenge in ribofuranose chemistry is the differentiation of the 2', 3', and 5'-hydroxyl groups. Their similar pKa values and steric environments necessitate the use of protecting groups to ensure regioselective modification. The ideal protecting group should be:
-
Easy to introduce in high yield.
-
Stable to a wide range of reaction conditions.
-
Selectively removable without affecting other functional groups.
-
Cost-effective and readily available.
This guide will compare and contrast three major classes of hydroxyl protecting groups: acetals, silyl ethers, and acyl groups, providing the necessary data to optimize your synthetic route.
Acetal Protecting Groups: The Workhorse for cis-Diol Protection
Acetal groups, particularly isopropylidene acetals (acetonides), are exceptionally useful for the simultaneous protection of the cis-2' and 3'-hydroxyls of ribofuranose. This strategy is often one of the first steps in a multi-step synthesis.
Isopropylidene (Acetonide) Group
The formation of a 2',3'-O-isopropylidene acetal is a robust and high-yielding reaction, typically achieved by treating the ribonucleoside with acetone or 2,2-dimethoxypropane in the presence of an acid catalyst.
Advantages:
-
High Selectivity for cis-Diols: This group preferentially protects the 2' and 3' hydroxyls, leaving the 5'-hydroxyl available for further functionalization.
-
Robust Stability: Acetonides are stable to a wide range of conditions, including basic, oxidative, and many reductive conditions.
-
Facile Cleavage: Deprotection is readily accomplished under acidic conditions, often with aqueous acetic acid or trifluoroacetic acid.
Limitations:
-
Acid Lability: The acetal linkage is sensitive to acid, which can limit its use in subsequent acidic reaction steps.
-
Potential for Migration: Under certain conditions, acyl groups can migrate from the 5'-position to the 2' or 3'-position upon deprotection of the acetonide.
Experimental Protocol: Synthesis of 2',3'-O-Isopropylideneuridine
-
Suspend uridine (1.0 eq) in anhydrous acetone.
-
Add 2,2-dimethoxypropane (1.5 eq) and p-toluenesulfonic acid monohydrate (0.1 eq).
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with aqueous sodium bicarbonate solution.
-
Concentrate the mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.
-
Purify by silica gel chromatography to yield 2',3'-O-isopropylideneuridine.
Silyl Ethers: Tunable Stability and Orthogonality
Silyl ethers are among the most versatile and widely used protecting groups in organic synthesis due to their tunable stability and ease of cleavage under specific conditions. Their steric bulk can be modulated to achieve selective protection of the different hydroxyl groups of ribofuranose.
tert-Butyldimethylsilyl (TBDMS) and tert-Butyldiphenylsilyl (TBDPS)
TBDMS and TBDPS are popular choices for protecting the 5'-hydroxyl due to its primary nature and lower steric hindrance compared to the 2' and 3'-hydroxyls.
Comparative Analysis:
| Protecting Group | Reagents for Protection | Stability | Cleavage Conditions |
| TBDMS | TBDMS-Cl, Imidazole, DMF | Stable to base, mild acid | F⁻ (TBAF), AcOH, HF |
| TBDPS | TBDPS-Cl, Imidazole, DMF | More stable than TBDMS to acid | F⁻ (TBAF), HF |
Key Insights:
-
The greater steric bulk of the TBDPS group imparts enhanced stability towards acidic conditions compared to the TBDMS group.
-
Selective deprotection is a key advantage of silyl ethers. For instance, a 5'-TBDMS group can often be selectively cleaved in the presence of a 2'-TBDMS group due to the higher reactivity of the primary silyl ether.
Triisopropylsilyl (TIPS)
The even bulkier TIPS group can be used to selectively protect the 5'-hydroxyl. More interestingly, the use of a bulky silyl group like 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (Markiewicz reagent) allows for the simultaneous protection of the 3' and 5'-hydroxyls, leaving the 2'-hydroxyl free for modification.
Experimental Workflow: Selective Silylation
Caption: Selective silylation strategies for ribofuranose.
Acyl Groups: Benzoyl and Acetyl Esters
Acyl groups, such as benzoyl (Bz) and acetyl (Ac), are commonly used for the peracylation of all hydroxyl groups, followed by selective deprotection or for the protection of the 2' and 3'-hydroxyls after the 5'-hydroxyl has been selectively protected.
Benzoyl (Bz) Group
Benzoyl groups are often preferred over acetyl groups due to their increased stability and tendency to crystallize, which can aid in purification.
Advantages:
-
Enhanced Stability: Benzoyl esters are more stable to acidic and basic conditions than acetyl esters.
-
Chromophoric: The benzoyl group is UV-active, which facilitates reaction monitoring by TLC and purification by chromatography.
Acetyl (Ac) Group
Acetyl groups are readily introduced and removed, making them a convenient choice for protecting all hydroxyls in a "shotgun" approach.
Comparative Data: Acyl Group Stability
| Protecting Group | Introduction | Relative Stability | Cleavage Conditions |
| Benzoyl (Bz) | Benzoyl chloride, Pyridine | High | NaOMe/MeOH, K₂CO₃/MeOH |
| Acetyl (Ac) | Acetic anhydride, Pyridine | Moderate | NaOMe/MeOH, K₂CO₃/MeOH, NH₃/MeOH |
Key Mechanistic Consideration: The cleavage of acyl groups proceeds via nucleophilic acyl substitution. The choice of base and solvent can be tuned to achieve selective deprotection. For example, milder conditions are typically required for the removal of acetyl groups compared to benzoyl groups.
Strategic Application: A Multi-Step Synthesis Example
A common synthetic route towards modified ribonucleosides involves a combination of these protecting groups.
Workflow for 2'-O-Methyluridine Synthesis
In the landscape of synthetic carbohydrate chemistry, particularly in the synthesis of nucleoside analogs and other biologically active molecules, the precise characterization of protected sugar intermediates is paramount. Spectroscopic analysis provides an indispensable toolkit for verifying structure, confirming purity, and understanding the conformational nuances of these molecules. This guide offers an in-depth comparative analysis of Methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside, contrasting its spectral properties with two closely related, commonly encountered compounds: its parent alcohol, Methyl 2,3-O-isopropylidene-β-D-ribofuranoside, and its 5-O-acetylated counterpart.
Through a detailed examination of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will elucidate the key structural differences and demonstrate how specific functional group modifications manifest as distinct and predictable spectral signatures.
Molecular Structures Under Comparison
The three furanosides share a common core structure: a methyl ribofuranoside in a β-anomeric configuration, with the 2- and 3-hydroxyl groups protected by an isopropylidene ketal. The key distinction lies at the C5 position, which is systematically varied from a primary alcohol to a methyl group (deoxy) to an acetate ester.
Caption: Figure 2. Simplified expected fragmentation pathways for the sodiated ions.
The fragmentation patterns will differ based on the C5 substituent. The 5-O-acetyl derivative will readily lose acetic acid (60 Da) or a ketene fragment (42 Da), while the parent alcohol can lose water (18 Da). The 5-deoxy compound lacks these facile neutral loss pathways, leading to a different fragmentation signature dominated by ring cleavage or loss of the C5-methyl radical.
Conclusion
The spectroscopic analysis of Methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside and its related compounds demonstrates the power of a multi-technique approach for unambiguous structure elucidation. Each method provides a unique and complementary piece of the structural puzzle.
-
¹H NMR reveals the specific proton environment, confirming the presence of the C5-methyl group in the deoxy compound and the deshielded C5-protons in the acetylated analog.
-
¹³C NMR provides a clear map of the carbon skeleton, with the C5 chemical shift serving as a definitive marker for the substituent.
-
IR Spectroscopy acts as a rapid functional group check, instantly distinguishing the hydroxyl-containing parent from its derivatives via the O-H stretch and identifying the acetylated compound by its C=O band.
-
Mass Spectrometry provides unequivocal confirmation of the molecular formula and, by extension, the success of the chemical modification.
Together, these techniques form a self-validating system that provides researchers with the highest confidence in the identity and purity of their synthesized molecules, a critical requirement for advancing drug development and chemical biology.
References
-
Kubiak, K., & Ruszkowski, P. (2022). Characteristic ¹H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. RSC Advances. [Link]
-
PubChem. (n.d.). Methyl 2,3-O-(1-methylethylidene)-beta-D-ribofuranoside. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
PubChem. (n.d.). Methyl 5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
Wikipedia. (2023). Nuclear magnetic resonance spectroscopy of carbohydrates. [Link]
-
LibreTexts Chemistry. (2025). Infrared Spectra of Some Common Functional Groups. [Link]
-
University of California, Davis. (n.d.). Infrared Spectroscopy (IR). [Link]
-
Royal Society of Chemistry. (2022). Supporting Information for Characteristic 1H NMR spectra of β-D-ribofuranosides and ribonucleosides. [Link]
-
Hofmańska, A., et al. (2015). N,N,N-Trimethyl-N-(methyl 5-deoxy-2,3-O-isopropylidene-β-d-ribofuranosid-5-yl)ammonium 4-methylbenzenesulfonate sesquihydrate. Acta Crystallographica Section E. [Link]
-
Domon, B., & Costello, C. E. (1988). A systematic nomenclature for carbohydrate fragmentations in FAB-MS/MS spectra of glycoconjugates. Glycoconjugate Journal. (This is a foundational reference for the nomenclature mentioned in search result,[1] which discusses its application).
-
Harvey, D. J. (2001). Identification of protein-bound carbohydrates by mass spectrometry. Proteomics. [Link]
Sources
From a Single Precursor to Dual Therapeutic Potential: A Comparative Guide to Nucleosides Synthesized from Methyl 5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
In the landscape of therapeutic nucleoside analogs, the strategic modification of the ribose sugar moiety is a cornerstone of drug design, profoundly influencing biological activity, metabolic stability, and target specificity. This guide focuses on the divergent biological activities of two distinct classes of nucleoside derivatives synthesized from a common chiral precursor: Methyl 5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside . This versatile starting material provides a scaffold for the development of both potent anticancer agents and promising antimicrobial compounds.
We will explore the synthesis, mechanism of action, and comparative efficacy of the renowned anticancer prodrug, Capecitabine, and the lesser-explored, yet potentially significant, N-((methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl)ammonium salts. This guide will provide not only a comparative analysis of their biological performance supported by experimental data but also detailed protocols to empower researchers in their own investigations.
The Strategic Importance of the 5'-Deoxy Modification
The absence of the 5'-hydroxyl group on the ribose scaffold is a critical structural modification. In many nucleoside analogs, this position is the primary site of phosphorylation by cellular kinases, a necessary activation step for their incorporation into DNA or RNA, or for interaction with other cellular targets. By removing this hydroxyl group, the resulting 5'-deoxynucleosides are rendered incapable of being phosphorylated at this position, leading to several potential therapeutic consequences:
-
Altered Mechanism of Action: These analogs cannot act as chain terminators in DNA or RNA synthesis in the conventional sense. Their biological activity must, therefore, arise from different mechanisms, such as enzymatic inhibition or other interactions with cellular machinery.
-
Modified Metabolic Stability: The lack of a 5'-hydroxyl group can prevent degradation by certain metabolic enzymes, potentially leading to a longer in vivo half-life.
-
Novel Structure-Activity Relationships: The 5'-deoxy modification opens up new avenues for exploring how changes in this region of the nucleoside can impact interactions with biological targets.
This guide will illuminate how this single modification, originating from our common precursor, gives rise to compounds with vastly different therapeutic applications.
I. The Anticancer Powerhouse: Capecitabine
Capecitabine (brand name Xeloda®) is an orally administered fluoropyrimidine carbamate that acts as a prodrug of 5-fluorouracil (5-FU), a cornerstone of chemotherapy for various solid tumors. Its synthesis leverages a 5-deoxyribose derivative, which is ultimately derived from precursors like this compound.
A. Synthetic Pathway Overview
The synthesis of Capecitabine from D-ribose involves several key transformations. A crucial intermediate is 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose. The synthesis of this intermediate from D-ribose includes a deoxygenation step at the 5'-position. While various synthetic routes exist, a general pathway starting from a protected 5-deoxyribose derivative is outlined below.
Caption: Synthetic route to Capecitabine from the precursor.
B. Mechanism of Action: A Tumor-Targeted Approach
Capecitabine is a prodrug that undergoes a three-step enzymatic conversion to its active form, 5-fluorouracil (5-FU).[1] This cascade is designed to concentrate the cytotoxic agent at the tumor site, thereby minimizing systemic toxicity.[1]
-
Hepatic Activation: After oral administration, Capecitabine is absorbed and metabolized in the liver by carboxylesterase to 5'-deoxy-5-fluorocytidine (5'-DFCR).
-
Further Hepatic and Tumoral Conversion: 5'-DFCR is then converted to 5'-deoxy-5-fluorouridine (5'-DFUR) by cytidine deaminase, an enzyme present in the liver and tumor tissues.
-
Tumor-Specific Cytotoxicity: The final and critical activation step is the conversion of 5'-DFUR to 5-FU by thymidine phosphorylase, an enzyme that is found in significantly higher concentrations in many tumor tissues compared to normal tissues.[1]
Once formed, 5-FU exerts its anticancer effects through two primary mechanisms:
-
Inhibition of Thymidylate Synthase: A metabolite of 5-FU, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), forms a stable complex with thymidylate synthase, inhibiting its function and leading to a depletion of thymidine triphosphate, which is essential for DNA synthesis.
-
Incorporation into RNA and DNA: 5-FU can be incorporated into both RNA and DNA, disrupting their normal function and leading to cytotoxicity.
Caption: Workflow for the MTT cytotoxicity assay.
B. Antimicrobial Activity: Broth Microdilution Assay
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.
1. Preparation of Inoculum:
- Streak the bacterial strain on a suitable agar plate and incubate overnight.
- Pick a few colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.
2. Preparation of Compound Dilutions:
- Prepare a stock solution of the test compound.
- Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing broth.
3. Inoculation:
- Dilute the standardized bacterial inoculum and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
- Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
4. Incubation:
- Incubate the plate at 37°C for 18-24 hours.
5. Determination of MIC:
- Visually inspect the wells for bacterial growth (turbidity).
- The MIC is the lowest concentration of the compound that completely inhibits visible growth.
"Prepare_Inoculum" [label="Prepare Bacterial Inoculum\n(0.5 McFarland)", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"];
"Serial_Dilution" [label="Serial Dilution of\nTest Compound in 96-well plate", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"];
"Inoculation" [label="Inoculate with\nBacterial Suspension", fillcolor="#FBBC05", style=filled, fontcolor="#202124"];
"Incubation" [label="Incubate 18-24h", shape=ellipse, fillcolor="#FFFFFF", style=filled, fontcolor="#202124"];
"Read_MIC" [label="Visually Determine MIC\n(Lowest concentration with no growth)", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"];
"Prepare_Inoculum" -> "Inoculation";
"Serial_Dilution" -> "Inoculation";
"Inoculation" -> "Incubation";
"Incubation" -> "Read_MIC";
}
Caption: Workflow for the broth microdilution assay.
IV. Conclusion and Future Directions
The journey from a single, structurally distinct precursor, this compound, to two classes of compounds with divergent and significant biological activities—the clinically established anticancer agent Capecitabine and the promising antimicrobial quaternary ammonium salts—highlights the power of strategic medicinal chemistry. The 5'-deoxy modification serves as a critical branch point, directing the synthetic pathway towards molecules with fundamentally different mechanisms of action and therapeutic targets.
While Capecitabine's role in oncology is well-defined, the full potential of sugar-derived quaternary ammonium salts as antimicrobial agents remains an exciting area for further exploration. Future research should focus on:
-
Comprehensive Biological Evaluation: Systematic screening of the synthesized N-((methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl)ammonium salts against a broad panel of bacterial and fungal pathogens, including clinically relevant resistant strains.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of these QAS derivatives with varying alkyl chain lengths and counter-ions to optimize antimicrobial potency and minimize toxicity.
-
Mechanistic Investigations: Detailed studies to elucidate the precise interactions of these sugar-derived QASs with microbial membranes and to investigate any potential for specific targeting via sugar-lectin interactions.
By continuing to explore the chemical space accessible from versatile precursors like this compound, the scientific community can continue to innovate and develop novel therapeutic agents to address unmet medical needs in both oncology and infectious diseases.
V. References
-
Ferraboschi, P., et al. (2006). A new, efficient synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose, a key intermediate for the synthesis of capecitabine. Carbohydrate Research, 341(10), 1655-1658.
-
Ghodsinia, S., et al. (2014). An efficient and practical synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose. Research on Chemical Intermediates, 40(6), 2261-2266.
-
Patsnap Synapse. (2024). What is the mechanism of Capecitabine? Retrieved from [Link]
-
OncoDaily. (2025). Capecitabine in Oncology: Mechanisms, Clinical Applications, Regimens, and Toxicity Management. Retrieved from [Link]
-
Neoptolemos, J. P., et al. (2017). Comparison of adjuvant gemcitabine and capecitabine with gemcitabine monotherapy in patients with resected pancreatic cancer (ESPAC-4): a multicentre, open-label, randomised, phase 3 trial. The Lancet, 389(10073), 1011-1024.
-
Xie, D., et al. (2021). Efficacy and safety of gemcitabine-capecitabine combination therapy for pancreatic cancer: A systematic review and meta-analysis of randomized controlled trials. Medicine, 100(48), e27931.
-
Dmochowska, B., et al. (2013). N,N,N-Trimethyl-N-(methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranosid-5-yl)ammonium 4-methylbenzenesulfonate sesquihydrate. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1593–o1594.
-
Kwaśniewska, D., et al. (2020). Biological Activity of Quaternary Ammonium Salts and Their Derivatives. Pathogens, 9(6), 459.
-
WOAH. (2021). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]
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A Comparative Guide to the Structural Validation of Methyl 5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside: X-ray Crystallography and Beyond
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research. The precise arrangement of atoms in a molecule dictates its function, reactivity, and interaction with biological systems. In the synthesis of complex molecules, such as nucleoside analogues for therapeutic applications, rigorous structural validation of key intermediates is paramount. One such crucial intermediate is Methyl 5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside, a versatile building block whose stereochemistry must be unequivocally confirmed.
This guide provides an in-depth comparison of X-ray crystallography as the "gold standard" for structural elucidation, alongside nuclear magnetic resonance (NMR) spectroscopy, for the validation of this compound. While a specific crystal structure for the title compound is not publicly available, this guide will leverage crystallographic data from closely related derivatives to illustrate the power of this technique and provide a framework for its application.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography offers an unparalleled level of detail, providing a precise three-dimensional map of electron density within a molecule.[1] From this map, atomic positions, bond lengths, bond angles, and absolute stereochemistry can be determined with high accuracy. This technique stands as the definitive method for structural validation when a suitable single crystal can be obtained.[2]
Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a validated crystal structure is a multi-step process that demands precision and an understanding of the underlying principles.
Detailed Experimental Protocol
The following protocol outlines the key steps for the X-ray crystallographic validation of this compound, based on established methodologies for similar furanoside derivatives.[3]
-
Synthesis and Purification: The title compound is synthesized from commercially available D-ribose.[3][4] The crude product is purified by column chromatography to achieve high purity, which is crucial for successful crystallization.
-
Crystallization:
-
Rationale: The goal is to encourage the slow formation of a well-ordered, single crystal. Rapid precipitation will lead to an amorphous solid or polycrystalline material unsuitable for single-crystal X-ray diffraction.
-
Method: Slow evaporation is a common technique for small molecules. A solution of the purified compound in a suitable solvent (e.g., ethyl acetate, hexane, or a mixture thereof) is prepared in a clean vial. The vial is loosely capped to allow for the slow evaporation of the solvent over several days to weeks at a constant temperature.
-
-
Crystal Selection and Mounting:
-
Rationale: A single, defect-free crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is required.
-
Method: Under a microscope, a suitable crystal is selected and mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection at low temperatures.
-
-
Data Collection:
-
Rationale: The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded. Collecting data at cryogenic temperatures (e.g., 100 K) minimizes thermal motion of the atoms, leading to higher resolution data.
-
Method: The mounted crystal is placed on a diffractometer. A series of diffraction images are collected as the crystal is rotated in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Rationale: The collected diffraction data are used to solve the "phase problem" and generate an initial electron density map. This model is then refined to best fit the experimental data.
-
Method: Software packages are used to process the diffraction data, solve the structure (often using direct methods for small molecules), and refine the atomic positions and thermal parameters.
-
Case Study: Crystallographic Data of a Closely Related Derivative
While a crystal structure of the title compound is not available, the structure of N,N,N-Trimethyl-N-(methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranosid-5-yl)ammonium 4-methylbenzenesulfonate has been reported.[3] The crystallographic data for this derivative provides valuable insight into the conformation of the core this compound moiety.
| Parameter | Value |
| Chemical Formula | C₂₀H₃₅NO₇S |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 10.334 (2) |
| b (Å) | 11.235 (2) |
| c (Å) | 11.082 (2) |
| β (°) | 113.33 (3) |
| Volume (ų) | 1179.3 (4) |
| Z | 2 |
| Temperature (K) | 293 (2) |
| Final R indices [I>2σ(I)] | R1 = 0.0545, wR2 = 0.1246 |
| Goodness-of-fit on F² | 1.033 |
| Data adapted from Reference[3] |
The data reveals a monoclinic crystal system and the space group P2₁, which is a common chiral space group. The R1 value of 0.0545 indicates a good agreement between the crystallographic model and the experimental diffraction data. The conformation of the furanose ring in this related structure provides strong evidence for the expected stereochemistry of the title compound.
Alternative and Complementary Validation: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and widely used technique for the structural elucidation of organic molecules in solution.[5] For this compound, ¹H and ¹³C NMR are routinely used to confirm its synthesis and purity.[3][4]
Comparison of X-ray Crystallography and NMR Spectroscopy
| Feature | X-ray Crystallography | NMR Spectroscopy |
| Sample Phase | Solid (single crystal) | Solution |
| Information Provided | Precise 3D structure, bond lengths, bond angles, absolute stereochemistry | Connectivity, relative stereochemistry, information about dynamic processes in solution |
| Primary Challenge | Growing a suitable single crystal | Signal overlap in complex molecules, interpretation of coupling constants and NOE data |
| Definitive Nature | Considered the "gold standard" for unambiguous structure determination[2] | Can sometimes be ambiguous for complex stereochemical assignments without supporting data[5] |
| Throughput | Can be time-consuming due to crystallization trials | Relatively high-throughput |
While NMR provides excellent information about the covalent structure and relative stereochemistry, X-ray crystallography provides the definitive answer to the absolute stereochemistry and the precise solid-state conformation of a molecule. The two techniques are therefore highly complementary.
The Rise of Alternative Techniques
Recent advances have introduced other methods for small molecule structure determination. Microcrystal-electron diffraction (MicroED), a form of cryoelectron microscopy, can determine high-resolution structures from nanocrystals that are a billionth of the size typically required for X-ray crystallography.[2] This technique is particularly promising for compounds that are difficult to crystallize into larger single crystals.[6]
Conclusion
The validation of the three-dimensional structure of key synthetic intermediates like this compound is non-negotiable in modern chemical research and drug development. Single-crystal X-ray crystallography remains the definitive method for this purpose, providing an unambiguous determination of the molecular structure. While challenges in crystallization can arise, the wealth of information obtained is invaluable. NMR spectroscopy serves as an essential and complementary technique, providing rapid confirmation of the molecular structure in solution. For challenging cases, emerging techniques like MicroED are expanding the toolkit available to scientists for the precise characterization of small molecules.
References
-
Researchers develop powerful method to solve structures of small molecules. (2018). ACS Central Science. Available at: [Link]
-
From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. (2022). Molecular Pharmaceutics. Available at: [Link]
-
Preparation of N -[(methyl 5-deoxy-2,3- O -isopropylidene- β -D-ribofuranoside)-5-yl]- N,N,N -trimethylammonium tosylate, ( 4 ). (n.d.). ResearchGate. Available at: [Link]
-
Formation of N-((methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl)ammonium sulfonates. (n.d.). ResearchGate. Available at: [Link]
-
Methyl 2-deoxy-3,5-di-O-p-toluoyl-α-d-ribofuranoside: isolation, crystal structure and conformation. (2026). Carbohydrate Research. Available at: [Link]
-
Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. (n.d.). Peak Proteins. Available at: [Link]
-
N,N,N-Trimethyl-N-(methyl 5-deoxy-2,3-O-isopropylidene-β-d-ribofuranosid-5-yl)ammonium 4-methylbenzenesulfonate sesquihydrate. (2007). Acta Crystallographica Section E. Available at: [Link]
-
Highly Stereoselective Glycosylation Reactions of Furanoside Derivatives via Rhenium (V) Catalysis. (2014). Organic Letters. Available at: [Link]
-
Comprehensive Analysis of Methyl-β-D-ribofuranoside: A Multifaceted Spectroscopic and Theoretical Approach. (2024). The Journal of Physical Chemistry A. Available at: [Link]
-
Stereoselective 1,2-cis Furanosylations Catalyzed by Phenanthroline. (2018). Journal of the American Chemical Society. Available at: [Link]
-
Methyl beta-D-ribofuranoside. (n.d.). PubChem. Available at: [Link]
-
The intramolecular stabilizing effects of O-benzoyl substituents as a driving force of the acid-promoted pyranoside-into-furanoside rearrangement. (2020). Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Why is crystallography still used in some cases for small molecule structure determination? (2017). Chemistry Stack Exchange. Available at: [Link]
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A Senior Application Scientist's Comparative Guide to HPLC Analysis and Purity Assessment of Synthesized Ribofuranosides
For researchers and drug development professionals working with synthetic ribofuranosides—a class of molecules fundamental to antiviral and anticancer therapies—the confirmation of purity is not merely a quality control checkpoint; it is the bedrock of reliable biological data and clinical safety. A seemingly minor impurity can lead to misinterpretation of structure-activity relationships (SAR), exhibit unexpected toxicity, or compromise the stability of the active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of these polar molecules. It moves beyond a simple listing of techniques to explain the causality behind methodological choices, empowering you to design robust, self-validating analytical systems for your synthesized compounds.
The Workhorse: Reverse-Phase HPLC for Ribofuranoside Analysis
Reverse-Phase HPLC (RP-HPLC) is the most widely adopted chromatographic technique in the pharmaceutical industry, and for good reason.[1] Its versatility, reproducibility, and compatibility with mass spectrometry make it the primary tool for purity determination.
The Principle of Separation: In RP-HPLC, the stationary phase (the column) is nonpolar (hydrophobic), while the mobile phase is polar. Ribofuranosides, being polar molecules, have a limited affinity for the nonpolar stationary phase and are eluted by a polar mobile phase, typically a mixture of water and a less polar organic solvent like acetonitrile or methanol. Separation occurs based on subtle differences in hydrophobicity; more hydrophobic molecules are retained longer on the column.
Causality Behind Key Methodological Choices:
-
Stationary Phase (Column): The C18 (octadecyl) bonded silica column is the universal starting point for RP-HPLC method development.[2][3] Its dense hydrophobic environment provides retention for a wide range of molecules. However, for many polar ribofuranosides, a standard C18 column may provide insufficient retention, leading to elution near the solvent front and poor resolution from other polar impurities. In such cases, alternative chemistries like polar-embedded or phenyl-hexyl phases can offer different selectivity and improved retention for hydrophilic analytes.
-
Mobile Phase Composition: The mobile phase must be meticulously optimized.
-
Organic Modifier: Acetonitrile is generally preferred over methanol due to its lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths.
-
Aqueous Component & pH Control: The use of a buffer (e.g., phosphate, formate, or acetate) is critical. The pH of the mobile phase controls the ionization state of the analyte and any impurities. Since ribofuranosides contain ionizable groups, slight pH shifts can dramatically alter retention times and peak shapes. A mobile phase pH around 2.5-3.5, often achieved with 0.1% formic acid or trifluoroacetic acid, ensures that acidic functionalities are protonated, leading to more consistent and reproducible chromatography.
-
Comparative Analysis of HPLC Separation Modes
While RP-HPLC is the default, it is not always the optimal choice for highly polar ribofuranosides. Hydrophilic Interaction Liquid Chromatography (HILIC) presents a powerful alternative.[4][5]
What is HILIC? HILIC can be thought of as a mode of normal-phase chromatography performed with mobile phases similar to those used in reverse-phase.[6][7] It utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of organic solvent (>70% acetonitrile) and a small amount of aqueous buffer.[6] A water-rich layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to strong retention of compounds that would elute quickly in RP-HPLC.[6]
The following table compares these two primary HPLC modes for ribofuranoside analysis:
| Feature | Reverse-Phase HPLC (RP-HPLC) | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Principle | Separation based on hydrophobicity. Nonpolar stationary phase, polar mobile phase. | Partitioning into an aqueous layer on a polar stationary phase. |
| Best Suited For | Moderately polar to nonpolar ribofuranoside analogues. | Highly polar, hydrophilic ribofuranosides and their phosphorylated forms.[8] |
| Retention Behavior | Retention decreases as mobile phase polarity increases (more organic solvent). | Retention increases as mobile phase polarity increases (more organic solvent).[7] |
| Mobile Phase | High aqueous content (e.g., 5-95% acetonitrile in water/buffer). | High organic content (e.g., 70-95% acetonitrile in water/buffer).[6] |
| Advantages | Highly robust, reproducible, and widely understood. Excellent for LC-MS. | Superior retention for very polar compounds without ion-pairing agents.[6][8] MS-friendly mobile phases. |
| Challenges | Poor retention of very polar analytes. Peak tailing for basic compounds on older silica. | Longer column equilibration times. Can be sensitive to sample solvent composition. |
The Principle of Orthogonality: Building a Self-Validating System
Relying on a single analytical method, even a well-optimized one, is insufficient for definitively establishing purity.[9] The International Council for Harmonisation (ICH) guidelines implicitly encourage a multi-faceted approach to ensure all impurities are detected.[10] This is the principle of orthogonality: using multiple, independent analytical techniques that separate compounds based on different chemical or physical properties.[11][12] If a purity value of 99.5% is obtained by two orthogonal methods, confidence in that result is significantly higher than a 99.5% value from a single HPLC run.
The diagram below illustrates the workflow for a robust, multi-technique purity assessment.
Caption: Workflow for robust purity assessment of synthesized compounds.
The next diagram illustrates the logic of how orthogonal methods provide independent validation.
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A Senior Application Scientist's Guide to the Comparative Study of Glycosylation Methods for Ribofuranosides
Introduction: The Intricacies of Ribofuranoside Glycosylation
Ribofuranosides are fundamental components of numerous biologically significant molecules, most notably nucleosides and their analogues, which form the building blocks of RNA and are central to a vast array of therapeutic agents. The creation of these molecules through chemical synthesis hinges on a critical step: the formation of the glycosidic bond. This process, known as glycosylation, involves the coupling of a ribofuranosyl donor to a nucleophilic acceptor.
While seemingly straightforward, the synthesis of ribofuranosides is fraught with challenges, primarily concerning the control of regio- and stereoselectivity. The furanose ring's flexibility and the presence of multiple reactive sites demand a nuanced and carefully considered synthetic strategy. The primary challenge lies in selectively forming the desired anomer, as the biological activity of nucleosides is often exclusive to the β-anomer.[1] This guide provides a comparative analysis of the most prevalent glycosylation methods for ribofuranosides, offering insights into their mechanisms, advantages, and limitations to aid researchers in navigating this complex synthetic landscape.
Fundamental Principles: The Glycosylation Quartet
Successful glycosylation depends on the interplay of four key components: the glycosyl donor, the glycosyl acceptor, the promoter, and the protecting groups on the sugar moiety.
-
Glycosyl Donor: A ribofuranose derivative with a leaving group at the anomeric (C1) position. The nature of this leaving group is a primary determinant of the donor's reactivity.
-
Glycosyl Acceptor: The nucleophile that attacks the anomeric carbon of the donor to form the glycosidic bond. In nucleoside synthesis, this is typically a heterocyclic base (nucleobase).
-
Promoter/Catalyst: Often a Lewis acid, the promoter activates the glycosyl donor by facilitating the departure of the leaving group and generating an electrophilic oxocarbenium ion intermediate.
-
Protecting Groups: Temporary modifications of the hydroxyl groups on the ribose ring.[2][3] These groups are crucial for preventing unwanted side reactions and, most importantly, for directing the stereochemical outcome of the glycosylation.[4]
The general workflow of a glycosylation reaction can be visualized as follows:
Caption: Generalized workflow for the chemical glycosylation of ribofuranosides.
The Critical Role of Protecting Groups in Stereocontrol
The choice of protecting group at the C2 position of the ribofuranosyl donor is arguably the most critical factor in determining the stereoselectivity of the glycosylation. These groups are classified as either "participating" or "non-participating."
-
Participating Groups: Acyl-type groups, such as acetyl (Ac) or benzoyl (Bz), can participate in the reaction through anchimeric assistance. Upon departure of the leaving group, the carbonyl oxygen of the C2-protecting group attacks the anomeric carbon, forming a stable dioxolanylium ion intermediate. The glycosyl acceptor can then only attack from the opposite face, leading exclusively to the formation of the 1,2-trans product (the β-anomer in the case of ribose).
-
Non-Participating Groups: Ether-type groups, such as benzyl (Bn) or silyl ethers (e.g., TBDMS), do not have a feature that can interact with the anomeric center. In their presence, the oxocarbenium ion intermediate is planar, allowing the acceptor to attack from either the α- or β-face. This typically results in a mixture of anomers, with the thermodynamically more stable anomer often predominating.
Caption: Influence of C2-protecting groups on stereochemical outcome.
A Comparative Analysis of Key Glycosylation Methods
Several methods have been developed for the synthesis of ribofuranosides, each with its own set of advantages and optimal use cases. The choice of method often depends on the specific substrates, desired stereochemistry, and scalability.
The Silyl-Hilbert-Johnson (Vorbrüggen) Reaction
This is the most widely used method for the synthesis of N-nucleosides.[5] It involves the reaction of a silylated heterocyclic base with a protected glycosyl donor, typically a per-O-acylated ribofuranose, in the presence of a Lewis acid promoter.
-
Mechanism: The Lewis acid (commonly TMSOTf) activates the glycosyl donor, leading to the formation of the key oxocarbenium ion intermediate. The silylated nucleobase, which has enhanced nucleophilicity and solubility in organic solvents, then attacks the anomeric center. When a C2-participating group is used, the reaction proceeds with high β-selectivity.
Caption: Simplified mechanism of the Vorbrüggen N-glycosylation.
-
Advantages: Generally high-yielding, highly β-selective with participating groups, and applicable to a wide range of nucleobases.[5]
-
Limitations: Site selectivity can be an issue with some purine bases, which have multiple nucleophilic nitrogen atoms.[5] The reaction conditions must be anhydrous.
Glycosyl Halides (Koenigs-Knorr Method)
One of the oldest glycosylation methods, the Koenigs-Knorr reaction and its variants utilize a glycosyl halide (bromide or chloride) as the donor. Activation is typically achieved using heavy metal salts (e.g., Ag₂CO₃, Hg(CN)₂).
-
Mechanism: The promoter coordinates to the halide, facilitating its departure and generating the oxocarbenium ion. The stereochemical outcome is highly dependent on the C2-protecting group, solvent, and reaction conditions. Participating groups lead to β-anomers, while non-participating groups in non-polar solvents can sometimes favor α-anomers through an SN2-like mechanism.
-
Advantages: A well-established and versatile method. Glycosyl halides are often readily prepared.
-
Limitations: Requires stoichiometric amounts of often toxic heavy metal promoters. The stability of glycosyl halides can be low, and the reaction often requires cryogenic temperatures.
Trichloroacetimidate Donors (Schmidt Glycosylation)
This method employs glycosyl trichloroacetimidates as donors, which are activated by catalytic amounts of a Lewis acid. These donors are generally more stable than glycosyl halides but highly reactive under activation.
-
Mechanism: The Lewis acid (e.g., TMSOTf, BF₃·OEt₂) protonates the nitrogen of the imidate, making it an excellent leaving group (trichloroacetamide). The subsequent formation of the oxocarbenium ion is followed by attack from the acceptor. The stereoselectivity follows the participating/non-participating group rules. Indium(III) triflate (In(OTf)₃) has emerged as a mild and effective promoter for this reaction.[6][7]
-
Advantages: Donors are crystalline and stable for storage. The reaction is typically fast, high-yielding, and requires only catalytic amounts of a promoter.[7]
-
Limitations: The preparation of the trichloroacetimidate donor requires an extra step from the free sugar.
Thioglycoside Donors
Thioglycosides are highly stable glycosyl donors that can be activated by a wide range of thiophilic promoters. This stability allows them to be carried through multiple synthetic steps before the final glycosylation, a strategy known as the "armed-disarmed" approach.
-
Mechanism: A thiophilic promoter (e.g., N-iodosuccinimide (NIS)/TfOH, dimethyl(methylthio)sulfonium triflate (DMTST)) activates the anomeric sulfur, leading to its departure as a sulfonium species and generation of the oxocarbenium ion.
-
Advantages: High stability of the donor, allowing for orthogonal and one-pot glycosylation strategies.[8] A broad range of activators is available, allowing for fine-tuning of reactivity.
-
Limitations: Activation often requires harsh or toxic reagents. The preparation of the thioglycoside donor can sometimes be challenging.
Comparative Data Summary
The following table provides a general comparison of the performance of these key glycosylation methods for ribofuranosides, based on typical literature reports. Actual results will vary significantly based on the specific substrates and conditions used.
| Method | Glycosyl Donor | Typical Promoter(s) | Key Advantages | Common Limitations | Typical β:α Ratio (with C2-Acyl) |
| Silyl-Hilbert-Johnson | 1-O-Acyl Ribose | TMSOTf, SnCl₄ | High β-selectivity for N-glycosides, good yields, mild conditions. | Potential regioselectivity issues with purines.[5] | >20:1 |
| Koenigs-Knorr | Glycosyl Halide | Ag₂O, AgOTf, HgBr₂ | Well-established, versatile. | Stoichiometric, toxic promoters; donor instability. | >10:1 |
| Trichloroacetimidate | Glycosyl Imidate | TMSOTf, BF₃·OEt₂, In(OTf)₃[7] | Stable donors, high reactivity, catalytic promoter. | Requires donor preparation. | >20:1 |
| Thioglycoside | Thioglycoside | NIS/TfOH, DMTST | Highly stable donors, suitable for complex strategies.[8] | Often requires harsh/toxic activators. | >15:1 |
Experimental Protocols
Protocol 1: Synthesis of a β-Ribonucleoside via the Silyl-Hilbert-Johnson (Vorbrüggen) Method
This protocol describes a general procedure for the glycosylation of a silylated nucleobase with a protected ribofuranose donor.
Materials:
-
Nucleobase (e.g., Uracil)
-
Hexamethyldisilazane (HMDS)
-
Ammonium sulfate (catalytic)
-
1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose (Donor)
-
Anhydrous acetonitrile (MeCN)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
Silylation of Nucleobase: In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend the nucleobase (1.2 eq) in HMDS. Add a catalytic amount of ammonium sulfate and heat the mixture to reflux until the solution becomes clear (typically 2-4 hours).
-
Remove excess HMDS under high vacuum to obtain the silylated nucleobase as a solid or oil.
-
Glycosylation: Dissolve the silylated nucleobase and the ribofuranose donor (1.0 eq) in anhydrous MeCN.
-
Cool the solution to 0 °C in an ice bath.
-
Add TMSOTf (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the donor (typically 2-18 hours).
-
Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the protected β-ribonucleoside.
Protocol 2: Glycosylation using a Trichloroacetimidate Donor
This protocol outlines a general procedure using a pre-formed ribofuranosyl trichloroacetimidate donor.
Materials:
-
2,3,5-Tri-O-benzoyl-D-ribofuranosyl trichloroacetimidate (Donor)
-
Glycosyl acceptor (e.g., a primary alcohol, 1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
Activated molecular sieves (4 Å)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.1 eq)
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: To a flame-dried flask under an inert atmosphere, add the donor (1.0 eq), the acceptor (1.5 eq), and activated 4 Å molecular sieves in anhydrous DCM.
-
Stir the suspension at room temperature for 30 minutes.
-
Initiation: Cool the mixture to -40 °C (acetonitrile/dry ice bath).
-
Add TMSOTf (0.1 eq) dropwise.
-
Monitor the reaction by TLC. Once the donor is consumed (typically 1-2 hours), quench the reaction.
-
Work-up: Quench by adding a few drops of Et₃N. Allow the mixture to warm to room temperature, then filter through a pad of Celite, washing with DCM.
-
Wash the combined filtrate with saturated aqueous NaHCO₃ and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the residue by silica gel column chromatography to afford the desired glycoside.
Conclusion and Future Outlook
The chemical synthesis of ribofuranosides remains a cornerstone of drug discovery and chemical biology. While classical methods like the Silyl-Hilbert-Johnson and Schmidt glycosylations continue to be workhorses in the field, the demand for more efficient, sustainable, and stereoselective methods persists. Current research focuses on the development of novel catalytic systems that avoid toxic reagents, operate under milder conditions, and offer even greater control over the challenging 1,2-cis glycosylation.[9] The ongoing development of one-pot and enzymatic methods also promises to streamline these complex syntheses, reducing waste and increasing overall efficiency.[8][9] A thorough understanding of the mechanisms and comparative advantages of the methods detailed in this guide is essential for any researcher aiming to synthesize complex, biologically active ribofuranoside-containing molecules.
References
-
Kaspar, F., et al. (2020). Route efficiency assessment and review of the synthesis of β-nucleosides via N-glycosylation of nucleobases. Green Chemistry. Available at: [Link]
-
Bennett, C. S. (2011). Glycosylation of Nucleosides. The Journal of Organic Chemistry. Available at: [Link]
-
Kaspar, F., et al. (2020). Synthesis of nucleosides via N-glycosylation, including key intermediates and sugar synthons. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Synthesis of nucleosides. Available at: [Link]
-
He, H., et al. (2022). The orthogonal one-pot glycosylation for nucleoside synthesis. ResearchGate. Available at: [Link]
-
Vidal, S. (2018). Protecting Group Strategies Toward Glycofuranoses: Strategies and Applications in Carbohydrate Chemistry. ResearchGate. Available at: [Link]
-
Oka, N., et al. (2018). Stereoselective Synthesis of 1‐Thio‐α‐D‐Ribofuranosides Using Ribofuranosyl Iodides as Glycosyl Donors. ResearchGate. Available at: [Link]
-
University of Bristol. (n.d.). Protecting Groups. Available at: [Link]
-
Oka, N., et al. (2019). Stereoselective Synthesis of Ribofuranoid exo -Glycals by One-Pot Julia Olefination Using Ribofuranosyl Sulfones. ResearchGate. Available at: [Link]
-
Revankar, G. R., & Robins, R. K. (1982). A new synthesis of certain 7-(beta-D-ribofuranosyl) and 7-(2-deoxy-beta-D-ribofuranosyl) derivatives of 3-deazaguanine via the sodium salt glycosylation procedure. PubMed. Available at: [Link]
-
Leonard, P., et al. (2009). Studies on the glycosylation of pyrrolo[2,3-d] pyrimidines with 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose: the formation of regioisomers during toyocamycin and 7-deazainosine syntheses. PubMed. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Protecting Groups. Available at: [Link]
-
Debenham, S. D., & Fraser-Reid, B. (2004). Chemical O‐Glycosylations: An Overview. PMC - NIH. Available at: [Link]
-
Manabe, Y., et al. (2018). Chemical O-Glycosylations: An Overview. SciSpace. Available at: [Link]
-
Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Available at: [Link]
-
Ali, I. A., & El-Ashry, E. S. (2010). Using In(III) as a Promoter for Glycosylation. PMC - NIH. Available at: [Link]
-
RSC Publishing. (n.d.). Themed collection Glycosylation: New methodologies and applications. Available at: [Link]
-
Gouverneur, V., et al. (2007). A comparative study of different glycosylation methods for the synthesis of D-mannopyranosides of Nalpha-fluorenylmethoxycarbonyl-trans-4-hydroxy-L-proline allyl ester. PubMed. Available at: [Link]
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- 5. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
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- 8. researchgate.net [researchgate.net]
- 9. Route efficiency assessment and review of the synthesis of β-nucleosides via N -glycosylation of nucleobases - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02665D [pubs.rsc.org]
A Strategic Guide to Orthogonal Protection: Assessing the Stability of Silyl Ethers vs. Isopropylidene Ketals
In the intricate world of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing by-product formation. As a Senior Application Scientist, this guide provides an in-depth comparison of two cornerstone protecting groups for hydroxyl moieties: silyl ethers and isopropylidene ketals. This document moves beyond a simple catalog of reagents, offering a mechanistic rationale for their stability profiles, supported by experimental data, to empower researchers in the strategic design of their synthetic routes.
The Fundamental Dichotomy: Electronic Stability vs. Steric Hindrance
The choice between a silyl ether and an isopropylidene ketal often hinges on the anticipated reaction conditions downstream in a synthetic sequence. Their stability profiles are governed by fundamentally different principles. Isopropylidene ketals, as acetals, are inherently susceptible to acid-catalyzed hydrolysis but are remarkably stable under basic and nucleophilic conditions. Conversely, the stability of silyl ethers is tunable, primarily dictated by the steric bulk of the substituents on the silicon atom, offering a spectrum of lability under acidic, basic, and fluoride-mediated cleavage conditions.
Isopropylidene Ketals: The Acid-Labile Guardian
Isopropylidene ketals, also known as acetonides, are cyclic protecting groups formed by the reaction of a 1,2- or 1,3-diol with acetone under acidic conditions. Their stability is a direct consequence of the mechanism of their acid-catalyzed cleavage.
Mechanism of Acid-Catalyzed Cleavage
The hydrolysis of an isopropylidene ketal is initiated by protonation of one of the ether oxygens, converting it into a good leaving group (an alcohol). The subsequent cleavage of the C-O bond is the rate-determining step and is driven by the formation of a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by water, and after deprotonation, a hemiacetal is formed, which rapidly hydrolyzes to the diol and acetone.
Due to this mechanism, isopropylidene ketals are highly sensitive to acidic conditions. Even mild acids such as aqueous acetic acid can efficiently induce their cleavage. Conversely, in the absence of a proton source, the ketal linkage is exceptionally robust, showing high stability towards strong bases, organometallics, and many nucleophiles.[1][2]
Silyl Ethers: A Spectrum of Tunable Stability
Silyl ethers are formed by the reaction of an alcohol with a silyl halide or triflate. Their stability is a function of the steric hindrance around the silicon atom and the electronic nature of the substituents. The general order of stability for commonly used silyl ethers is a critical piece of knowledge for any synthetic chemist.
Stability Under Acidic Conditions
Under acidic conditions, the cleavage of a silyl ether is initiated by protonation of the ether oxygen. The subsequent nucleophilic attack on the silicon atom is the rate-determining step. The steric bulk of the substituents on the silicon atom hinders the approach of the nucleophile, thus increasing the stability of the silyl ether.[3] The relative order of stability to acid-catalyzed hydrolysis is:
TMS < TES < TBS (TBDMS) < TIPS < TBDPS [3]
This trend is dramatic, with TBDPS being orders of magnitude more stable than TMS. For instance, a trimethylsilyl (TMS) ether is so labile it can be cleaved by silica gel or weak acids like acetic acid in THF/water, whereas a tert-butyldiphenylsilyl (TBDPS) ether requires much stronger acidic conditions for removal.[3]
Stability Under Basic Conditions
The mechanism of base-catalyzed cleavage involves direct nucleophilic attack of a hydroxide or alkoxide ion on the silicon atom. Again, steric hindrance plays a crucial role in determining the rate of this process. The general order of stability towards base is:
TMS < TES < TBS (TBDMS) ≈ TBDPS < TIPS [3]
It is noteworthy that while TBS and TBDPS have similar stability in basic media, TBDPS is significantly more stable under acidic conditions.[3] TIPS stands out as the most stable of the common alkyl silyl ethers in basic media.[3]
Cleavage with Fluoride Ions
A unique feature of silyl ethers is their susceptibility to cleavage by fluoride ions. The driving force for this reaction is the formation of the exceptionally strong Si-F bond. Tetrabutylammonium fluoride (TBAF) is the most common reagent for this transformation. The rate of fluoride-mediated cleavage is also influenced by steric factors, but the differences are less pronounced than in acid- or base-catalyzed reactions.
Head-to-Head Comparison: A Data-Driven Assessment
To provide a clear comparison, the following table summarizes the stability of various protecting groups under different conditions.
| Protecting Group | Abbreviation | Relative Rate of Acid Hydrolysis (vs. TMS=1) | Stability to Aqueous Base | Common Acidic Cleavage Conditions | Common Fluoride Cleavage |
| Trimethylsilyl | TMS | 1 | Low | Very mild acid (e.g., AcOH in THF/H₂O), silica gel[3] | Very rapid (TBAF in THF)[3] |
| Triethylsilyl | TES | 64 | Moderate | Mild acid (e.g., 1% HCl in MeOH)[3] | Rapid (TBAF in THF)[3] |
| tert-Butyldimethylsilyl | TBS/TBDMS | 20,000 | High | Moderate acid (e.g., 4:1:1 AcOH:THF:H₂O)[3] | Moderate (TBAF in THF, hours)[3] |
| Triisopropylsilyl | TIPS | 700,000 | Very High | Strong acid[3] | Slow (TBAF in THF, often requires heat)[3] |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | High | Strong acid[3] | Moderate (TBAF in THF)[3] |
| Isopropylidene Ketal | - | Very High* | Very High | Mild aqueous acid (e.g., 60% aq. AcOH) | Stable |
Experimental Protocols
Orthogonal Deprotection: A Case Study
A common synthetic challenge involves the selective deprotection of one hydroxyl group in the presence of another. The differential stability of silyl ethers and isopropylidene ketals makes them an excellent orthogonal pair.
Objective: To selectively cleave a TBS ether in the presence of an isopropylidene ketal.
Methodology:
-
Dissolve the substrate containing both a TBS-protected alcohol and a diol protected as an isopropylidene ketal in anhydrous tetrahydrofuran (THF).
-
Add 1.1 equivalents of tetrabutylammonium fluoride (TBAF, 1M solution in THF).
-
Stir the reaction at room temperature and monitor by thin-layer chromatography (TLC).
-
Upon consumption of the starting material, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting alcohol by column chromatography.
Expected Outcome: The TBS ether will be cleaved to the corresponding alcohol, while the isopropylidene ketal will remain intact. This is because the fluoride-mediated cleavage is specific to the silyl ether, and the reaction is performed under neutral conditions which do not affect the acid-labile ketal.
Selective Cleavage of an Isopropylidene Ketal
Objective: To selectively deprotect an isopropylidene ketal in the presence of a TBDPS ether.
Methodology:
-
Dissolve the substrate in a mixture of acetic acid, tetrahydrofuran (THF), and water (e.g., a 3:1:1 v/v/v ratio).
-
Stir the reaction at room temperature, monitoring its progress by TLC.
-
Once the deprotection is complete, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the diol product via flash column chromatography.
Rationale: The mild acidic conditions are sufficient to hydrolyze the isopropylidene ketal, while the robust TBDPS ether remains unaffected.
Visualizing the Synthetic Strategy
The choice of protecting group is a critical decision point in a synthetic workflow. The following diagram illustrates a simplified decision-making process.
Caption: Decision workflow for selecting between silyl ethers and isopropylidene ketals.
Conclusion
The choice between silyl ethers and isopropylidene ketals is not arbitrary but a strategic decision based on their distinct and predictable stability profiles. Isopropylidene ketals offer a clear-cut "on/off" switch controlled by pH, being robust in base and labile in acid. Silyl ethers, in contrast, provide a tunable continuum of stability, primarily governed by steric hindrance, allowing for nuanced and orthogonal protection strategies. A thorough understanding of the mechanistic underpinnings of their stability, as outlined in this guide, is essential for the rational design and successful execution of complex molecular syntheses.
References
- Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Georg Thieme Verlag.
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons.
- Khan, A. T., & Mondal, E. (2003). A mild and efficient method for the deprotection of tert-butyldimethylsilyl (TBDMS) ethers with acetyl chloride in dry methanol. Synlett, (5), 694-698.
- Pati, H. N., et al. (2009). Selective hydrolysis of terminal isopropylidene ketals-an overview. Organic Chemistry: An Indian Journal, 5(1), 110-120.
- Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190-6191.
- Nelson, T. D., & Crouch, R. D. (1996). Selective deprotection of silyl ethers. Synthesis, 1996(09), 1031-1069.
-
Gelest, Inc. (n.d.). Deprotection of Silyl Ethers. Available at: [Link]
- Chandrasekhar, S., & Reddy, M. V. (2000). A new protocol for the selective deprotection of primary t-butyldimethylsilyl ethers. Tetrahedron Letters, 41(13), 2139-2141.
- Thayumanavan, S., et al. (2017). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. Biomacromolecules, 18(3), 989–998.
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Safety Operating Guide
Navigating the Ambiguities of Chemical Disposal: A Definitive Guide for Methyl 5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside
As researchers dedicated to the advancement of science, our responsibilities extend beyond the bench to include the safe and compliant management of all chemical reagents, intermediates, and waste streams. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Methyl 5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside (CAS No. 23202-81-5), a key intermediate in various synthetic pathways. Our aim is to not only delineate a clear procedure but also to instill a deep understanding of the underlying principles of chemical safety and environmental stewardship.
The Critical First Step: Hazard Assessment and the Precautionary Principle
A crucial aspect of responsible chemical management is the accurate assessment of a compound's hazards. In the case of this compound, there exists a notable discrepancy in its classification within the scientific community.
Authoritative databases such as PubChem and the European Chemicals Agency (ECHA) Classification and Labelling (C&L) Inventory report that this compound does not meet the criteria for hazard classification under the Globally Harmonized System (GHS).[1] However, several commercial suppliers, who are legally mandated to provide accurate safety information, classify this chemical with the GHS07 pictogram, indicating a "Warning".[2] The associated hazard statements suggest that the compound may be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).
In the face of conflicting information, the cornerstone of laboratory safety is the adoption of the precautionary principle. Therefore, this guide will proceed with the more conservative classification and outline the disposal procedure for this compound as a hazardous chemical waste. This approach ensures the highest level of protection for laboratory personnel and the environment.
Core Disposal Protocol: A Step-by-Step Guide
The following protocol is designed to be a self-validating system for the disposal of this compound and associated waste.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the chemical for disposal, it is imperative to be outfitted with the appropriate PPE. This is not merely a procedural step but a critical barrier against potential exposure.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles | Protects against accidental splashes of the chemical, which may cause serious eye irritation. |
| Hand Protection | Nitrile gloves | Provides a chemical-resistant barrier to prevent skin contact and potential irritation. |
| Body Protection | Standard laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory | Not generally required if handled in a fume hood | If there is a risk of generating dust or aerosols outside of a ventilated enclosure, consult your institutional safety officer for appropriate respiratory protection. |
Step 2: Waste Segregation - Preventing Unwanted Reactions
Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring proper treatment.
-
Solid Waste:
-
Collect unreacted this compound, and any contaminated disposable labware (e.g., weigh boats, pipette tips, gloves) in a designated, robust, and sealable solid waste container.
-
This container should be clearly labeled for "Solid Chemical Waste."
-
-
Liquid Waste:
-
If the compound is in a solution, collect it in a separate, sealed, and leak-proof liquid waste container.
-
Crucially, do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. [3] Incompatible wastes can lead to violent reactions.[4]
-
Step 3: Labeling - Clarity for Compliance and Safety
Accurate and detailed labeling of waste containers is a regulatory requirement and a critical safety communication tool.
Your hazardous waste label must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.
-
An accurate estimation of the concentration and volume.
-
The date when the first waste was added to the container (the "accumulation start date").
-
Your name, laboratory, and contact information.
Step 4: Storage - Safe Accumulation Prior to Disposal
Waste containers must be stored safely within the laboratory in a designated Satellite Accumulation Area (SAA) while awaiting pickup.
-
Keep the container sealed at all times, except when adding waste.
-
Store the container in a secondary containment bin to mitigate any potential leaks or spills.
-
The SAA should be at or near the point of waste generation and under the control of the laboratory personnel.
Step 5: Arranging for Disposal - The Final Hand-off
Once the waste container is full or you have no further need to add to it, arrange for its collection by your institution's EHS or a licensed hazardous waste disposal contractor. Adhere to your institution's specific procedures for requesting a waste pickup.
Workflow for Disposal of this compound
Caption: Disposal workflow for this compound.
Beyond the Compound: Managing Contaminated Materials
Empty Container Disposal
Empty containers that once held this compound must be managed appropriately.
-
Triple Rinse: The container should be triple-rinsed with a suitable solvent (such as methanol or ethanol).
-
Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as hazardous liquid chemical waste.[5]
-
Deface Label: The original label on the container must be completely defaced or removed.
-
Final Disposal: Once triple-rinsed and with the label removed, the empty container can typically be disposed of in the regular trash or recycling, in accordance with your institution's policies.
Decontamination of Laboratory Equipment
Non-disposable laboratory equipment, such as glassware or magnetic stir bars, that has come into contact with the compound must be decontaminated.
-
Initial Rinse: Rinse the equipment with an appropriate solvent (e.g., methanol or acetone) to remove the bulk of the chemical residue. Collect this rinsate as hazardous liquid waste.
-
Wash: Wash the equipment thoroughly with laboratory detergent and water.[6][7]
-
Final Rinse: Rinse with deionized water.
-
Drying: Allow the equipment to air dry or dry in an oven as appropriate.
By adhering to these comprehensive procedures, you are not only ensuring your personal safety and that of your colleagues but also upholding the principles of responsible scientific practice and environmental protection.
References
-
PubChem. this compound. [Link]
-
National Science Teaching Association. Laboratory Waste Disposal Safety Protocols. [Link]
-
University of Canterbury. Laboratory Chemical Waste Handling and Disposal Guidelines. [Link]
-
Rowan University. Non-Hazardous Waste Disposal Guide for Laboratories. [Link]
-
Wayne State University. Laboratory Equipment Decontamination Procedures. [Link]
-
A-Star Training & Consultancy. Guide to Decontaminating Lab Equipment: From Cleaning to Sterilization. [Link]
Sources
- 1. This compound | C9H16O4 | CID 90028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 4. Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sites.rowan.edu [sites.rowan.edu]
- 6. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
- 7. rdlaboratoryequipment.com [rdlaboratoryequipment.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
